4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-phenyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BO2/c1-11(2)12(3,4)15-13(14-11)10-8-6-5-7-9-10/h5-9H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKLCYBZPQDOFQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50341152 | |
| Record name | 4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50341152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24388-23-6 | |
| Record name | 4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50341152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4,5,5-tetramethyl-2-phenyl-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the primary synthetic routes to 4,4,5,5-tetramethyl-2-phenyl-1,3,2-dioxaborolane, a key reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. Detailed experimental protocols, comparative quantitative data, and process visualizations are presented to aid researchers in the selection and implementation of the most suitable synthetic strategy.
Introduction
This compound, commonly known as phenylboronic acid pinacol ester, is a widely utilized organoboron compound. Its stability, ease of handling, and high reactivity in palladium-catalyzed cross-coupling reactions make it an invaluable building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients.[1][2] This guide details the three most prevalent methods for its synthesis: the Miyaura borylation, the reaction of a Grignard reagent with a borate ester, and the direct esterification of phenylboronic acid with pinacol.
Comparative Analysis of Synthetic Routes
The choice of synthetic method for this compound depends on factors such as the availability of starting materials, desired scale, and tolerance of functional groups. The following table summarizes the key quantitative data for the primary synthetic routes.
| Synthetic Route | Starting Materials | Typical Reagents & Catalyst | Reaction Time | Yield (%) | Key Advantages | Key Disadvantages |
| Miyaura Borylation | Bromobenzene, Bis(pinacolato)diboron | PdCl₂(dppf), KOAc, Dioxane | 12-24 h | 80-95% | High functional group tolerance, mild conditions.[2][3] | Cost of palladium catalyst and diboron reagent.[4] |
| Grignard Reagent Route | Bromobenzene, 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Mg, THF | 2-4 h | 70-85% | Readily available and inexpensive starting materials. | Sensitive to moisture and incompatible with many functional groups.[3] |
| Esterification | Phenylboronic acid, Pinacol | Toluene, Dean-Stark trap | 4-12 h | 85-95% | High atom economy, simple procedure. | Requires the pre-synthesis or purchase of phenylboronic acid. |
Experimental Protocols
Miyaura Borylation of Bromobenzene
This method involves the palladium-catalyzed cross-coupling of bromobenzene with bis(pinacolato)diboron.[2]
Reagents:
-
Bromobenzene (1.0 equiv)
-
Bis(pinacolato)diboron (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (3 mol%)
-
Potassium acetate (KOAc) (3.0 equiv)
-
Anhydrous 1,4-dioxane
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add PdCl₂(dppf) (0.03 equiv), potassium acetate (3.0 equiv), and bis(pinacolato)diboron (1.2 equiv).
-
Add anhydrous 1,4-dioxane, followed by bromobenzene (1.0 equiv) via syringe.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether and filter through a pad of celite.
-
Wash the celite pad with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a white solid.
Synthesis via Grignard Reagent
This protocol details the formation of phenylmagnesium bromide followed by its reaction with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Reagents:
-
Magnesium turnings (1.2 equiv)
-
Bromobenzene (1.1 equiv)
-
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.0 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Iodine crystal (optional, for initiation)
Procedure: Part A: Preparation of Phenylmagnesium Bromide
-
Place magnesium turnings in a flame-dried, two-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, all under an argon atmosphere.
-
Add a small crystal of iodine if necessary to initiate the reaction.
-
Prepare a solution of bromobenzene in anhydrous THF.
-
Add a small portion of the bromobenzene solution to the magnesium turnings. The reaction should start, as indicated by a color change and gentle refluxing.
-
Once the reaction has initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a steady reflux.
-
After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
Part B: Reaction with Borate Ester
-
Cool the freshly prepared phenylmagnesium bromide solution to 0 °C in an ice bath.
-
Add a solution of 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in anhydrous THF dropwise to the Grignard reagent.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by distillation under reduced pressure or by recrystallization from a suitable solvent like hexane to yield the final product.
Esterification of Phenylboronic Acid
This is a straightforward method involving the condensation of phenylboronic acid and pinacol.
Reagents:
-
Phenylboronic acid (1.0 equiv)
-
Pinacol (1.1 equiv)
-
Toluene
-
Anhydrous magnesium sulfate (optional, as a drying agent)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add phenylboronic acid, pinacol, and toluene.
-
Heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap.
-
Continue refluxing until no more water is collected (typically 4-12 hours).
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The resulting crude product is often of high purity. If necessary, it can be further purified by recrystallization from hexane or a similar non-polar solvent.
Visualizations
Catalytic Cycle of Miyaura Borylation
Caption: Catalytic cycle of the Miyaura borylation reaction.
General Experimental Workflow
Caption: General workflow for synthesis and purification.
References
- 1. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 2. Miyaura Borylation Reaction [organic-chemistry.org]
- 3. Miyaura Borylations of Aryl Bromides in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Phenylboronic Acid Pinacol Ester: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough examination of the core physical properties of phenylboronic acid pinacol ester. The information is curated for researchers, scientists, and professionals in drug development who utilize this versatile reagent in their work. This guide presents quantitative data in a structured format, details relevant experimental methodologies, and provides a visual representation of a key synthetic application.
Core Physical and Chemical Properties
Phenylboronic acid pinacol ester is a white to off-white solid at room temperature, known for its stability and utility in a variety of organic transformations.[1] Its chemical and physical characteristics are summarized below.
| Property | Value |
| Molecular Formula | C₁₂H₁₇BO₂ |
| Molecular Weight | 204.08 g/mol |
| Melting Point | 27 - 31 °C (80.6 - 87.8 °F)[2][3] |
| Boiling Point | 110 °C (230 °F) at 12 torr[4] |
| Density | 0.99 g/cm³[2] |
| Flash Point | 107 °C (224.6 °F)[2][4] |
| Appearance | Colorless to white low melting solid or liquid[1] |
Solubility Profile
Spectral Data
The structural characterization of phenylboronic acid pinacol ester is well-documented through various spectroscopic techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): Predicted ¹H NMR data in CDCl₃ shows characteristic peaks for the aromatic protons and the methyl protons of the pinacol group. The predicted shifts are approximately δ 7.81 (d, 2H), 7.46 (t, 1H), 7.36 (t, 2H) for the phenyl protons, and δ 1.35 (s, 12H) for the pinacol methyl protons.[2]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Data for related compounds suggest characteristic peaks for the aromatic carbons and the carbons of the pinacol ester group.[8]
-
IR (Infrared) Spectroscopy: The infrared spectrum would be expected to show characteristic absorptions for C-H bonds (aromatic and aliphatic), C=C bonds of the aromatic ring, and B-O bonds.[1]
-
Mass Spectrometry: Mass spectral data would confirm the molecular weight of the compound.[9]
Experimental Protocols
The following sections detail generalized experimental methodologies for the determination of the key physical properties of phenylboronic acid pinacol ester.
Melting Point Determination (Capillary Method)
The melting point of a solid organic compound can be determined with a melting point apparatus using a capillary tube.
-
Sample Preparation: A small amount of finely powdered phenylboronic acid pinacol ester is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire solid has turned into a clear liquid (the end of melting) are recorded. This range represents the melting point. For a pure compound, this range is typically narrow (0.5-1 °C).
Boiling Point Determination (Micro Method under Reduced Pressure)
Given that phenylboronic acid pinacol ester's boiling point is reported at a reduced pressure, a micro boiling point determination method is appropriate.
-
Sample Preparation: A small amount of the liquid sample (a few drops) is placed in a small test tube or a William's tube.
-
Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the liquid sample with the open end down.
-
Apparatus Setup: The test tube is attached to a thermometer and placed in a heating bath (e.g., a Thiele tube with heating oil). The entire apparatus is connected to a vacuum source to achieve the desired pressure (e.g., 12 torr).
-
Heating and Observation: The sample is heated gently. As the liquid heats, a stream of bubbles will emerge from the inverted capillary. The heating is then stopped, and the liquid is allowed to cool slowly.
-
Boiling Point Reading: The boiling point is the temperature at which the liquid is drawn up into the capillary tube.
Density Determination (Pycnometer Method)
The density of a solid can be determined using a pycnometer, a flask with a precise volume.
-
Mass of Empty Pycnometer: The mass of a clean, dry pycnometer is accurately measured.
-
Mass of Pycnometer with Sample: A known mass of phenylboronic acid pinacol ester is added to the pycnometer, and the total mass is measured.
-
Mass with an Inert Liquid: A liquid in which the sample is insoluble (and of known density) is added to the pycnometer to fill it completely. The total mass is measured.
-
Mass of Pycnometer with Liquid Only: The pycnometer is emptied, cleaned, and filled with the same inert liquid, and its mass is measured.
-
Calculation: The volume of the sample can be determined from the masses recorded. The density is then calculated by dividing the mass of the sample by its determined volume.
Solubility Determination (Qualitative Method)
A qualitative assessment of solubility in various organic solvents can be performed as follows:
-
Sample Preparation: A small, measured amount of phenylboronic acid pinacol ester (e.g., 10 mg) is placed into a series of small test tubes.
-
Solvent Addition: A measured volume of a specific solvent (e.g., 1 mL of chloroform, acetone, diethyl ether, hexane) is added to each test tube.
-
Observation: The tubes are agitated (e.g., vortexed) at a constant temperature (e.g., room temperature). The degree of dissolution is observed and recorded (e.g., completely soluble, partially soluble, insoluble).
Spectroscopic Analysis Protocols
-
NMR Spectroscopy: A sample of phenylboronic acid pinacol ester (typically 5-20 mg for ¹H NMR) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. The spectrum is then acquired using a standard NMR spectrometer.
-
FT-IR Spectroscopy: A small amount of the solid sample is placed on the crystal of an ATR-FTIR (Attenuated Total Reflectance Fourier-Transform Infrared) spectrometer, and the spectrum is recorded. Alternatively, a KBr pellet of the sample can be prepared.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A dilute solution of the compound in a volatile organic solvent is injected into the GC-MS instrument. The compound is separated on the GC column and then analyzed by the mass spectrometer.
Key Synthetic Application: Suzuki-Miyaura Cross-Coupling
Phenylboronic acid pinacol ester is a key reagent in the Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds. The pinacol ester serves as a stable and easily handled source of the phenylboronic acid.
Caption: Workflow of the Suzuki-Miyaura cross-coupling reaction.
This technical guide provides a foundational understanding of the physical properties and applications of phenylboronic acid pinacol ester. For further details on specific applications and safety protocols, consulting peer-reviewed literature and safety data sheets is recommended.
References
- 1. pennwest.edu [pennwest.edu]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. emeraldcloudlab.com [emeraldcloudlab.com]
- 4. researchgate.net [researchgate.net]
- 5. byjus.com [byjus.com]
- 6. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. youtube.com [youtube.com]
- 9. memphis.edu [memphis.edu]
An In-depth Technical Guide to the ¹H and ¹³C NMR Data of 2-phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 2-phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a key reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This document details the expected chemical shifts and coupling constants, outlines a general experimental protocol for data acquisition, and presents visual aids to understand the molecular structure and experimental workflow.
Spectroscopic Data
¹H NMR Data
The proton NMR spectrum of 2-phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is characterized by signals from the phenyl group protons and the methyl protons of the pinacolato ligand.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| 7.81 | Doublet | 2H | 7.3 | Ortho-protons of the phenyl ring |
| 7.46 | Triplet | 1H | 7.3 | Para-proton of the phenyl ring |
| 7.36 | Triplet | 2H | 7.3 | Meta-protons of the phenyl ring |
| 1.35 | Singlet | 12H | - | Methyl protons of the pinacolato ligand |
Table 1: ¹H NMR data for 2-phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in CDCl₃.
¹³C NMR Data (Predicted)
The following table presents the predicted ¹³C NMR chemical shifts for 2-phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The carbon attached to the boron atom is often difficult to observe due to quadrupolar relaxation.
| Chemical Shift (δ) ppm | Assignment |
| 134.9 | Ortho-carbons of the phenyl ring |
| 131.3 | Para-carbon of the phenyl ring |
| 128.2 | Meta-carbons of the phenyl ring |
| ~130 (broad) | Ipso-carbon of the phenyl ring (attached to Boron) |
| 83.8 | Quaternary carbons of the pinacolato ligand |
| 24.8 | Methyl carbons of the pinacolato ligand |
Table 2: Predicted ¹³C NMR data for 2-phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Experimental Protocol for NMR Data Acquisition
The following is a general protocol for acquiring ¹H and ¹³C NMR spectra of 2-phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Given that organoboron compounds can be sensitive to air and moisture, appropriate handling techniques should be employed.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 10-20 mg of 2-phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane for ¹H NMR and 50-100 mg for ¹³C NMR.
-
Solvent Selection: Use a deuterated solvent that fully dissolves the compound. Deuterated chloroform (CDCl₃) is a common choice.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Transfer: Using a clean Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.
-
Inert Atmosphere (Optional but Recommended): If the sample is known to be particularly air or moisture sensitive, the sample preparation and transfer should be conducted under an inert atmosphere (e.g., in a glovebox). The NMR tube can be sealed with a septum and parafilm or flame-sealed for prolonged experiments.
NMR Spectrometer Setup and Data Acquisition
-
Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the spectrometer's autosampler or manual insertion port.
-
Locking: The spectrometer's field frequency is locked onto the deuterium signal of the solvent.
-
Shimming: The magnetic field homogeneity is optimized by a process called shimming to obtain sharp spectral lines. This can be done manually or automatically.
-
Tuning and Matching: The NMR probe is tuned and matched to the appropriate frequency for the nucleus being observed (¹H or ¹³C) to ensure efficient signal transmission and detection.
-
Acquisition Parameters (¹H NMR):
-
Pulse Sequence: A standard single-pulse experiment is typically used.
-
Number of Scans: 4 to 16 scans are usually sufficient for a good signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is generally adequate.
-
-
Acquisition Parameters (¹³C NMR):
-
Pulse Sequence: A standard proton-decoupled pulse sequence is used to simplify the spectrum to singlets for each carbon environment.
-
Number of Scans: A larger number of scans (e.g., 128 or more) is typically required due to the lower natural abundance of the ¹³C isotope.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to ensure proper relaxation of all carbon nuclei, including quaternary carbons.
-
-
Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to generate the NMR spectrum. This is followed by phasing, baseline correction, and referencing the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Visualizations
The following diagrams illustrate the experimental workflow for NMR spectroscopy and the chemical structure of 2-phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with its corresponding NMR signals.
Caption: A flowchart of the general workflow for an NMR experiment.
Caption: Correlation of the chemical structure with its NMR signals.
Stability of Phenylboronic Acid Pinacol Ester: An In-Depth Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the stability of phenylboronic acid pinacol ester (Bpin), a critical reagent in organic synthesis and drug development, with a focus on its susceptibility to degradation by air and moisture. This document is intended for researchers, scientists, and drug development professionals who utilize Bpin and require a thorough understanding of its handling, storage, and stability profile.
Introduction
Phenylboronic acid pinacol ester is a widely used derivative of phenylboronic acid, favored for its enhanced stability and ease of handling in a variety of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction. Despite its relative stability compared to the free boronic acid, Bpin is susceptible to degradation through two primary pathways: hydrolysis in the presence of moisture and oxidation upon exposure to air. Understanding the kinetics and mechanisms of these degradation pathways is crucial for ensuring the quality, purity, and reactivity of the reagent, thereby guaranteeing the reproducibility and success of synthetic protocols.
Degradation Pathways
The stability of phenylboronic acid pinacol ester is primarily compromised by two environmental factors: moisture and atmospheric oxygen.
Hydrolytic Degradation
In the presence of water, phenylboronic acid pinacol ester undergoes hydrolysis to yield phenylboronic acid and pinacol. This reaction is reversible and its equilibrium can be influenced by factors such as pH and the presence of co-solvents. The rate of hydrolysis is significantly accelerated at physiological pH.
Hydrolytic Degradation Pathway
Caption: General reaction scheme for the hydrolysis of phenylboronic acid pinacol ester.
Oxidative Degradation
Exposure to atmospheric oxygen can lead to the oxidative degradation of the carbon-boron bond in phenylboronic acid pinacol ester. While boronic esters are generally more resistant to oxidation than their corresponding boronic acids, this pathway can still lead to the formation of impurities, with phenol being a primary degradation product. The reaction is thought to proceed via a radical mechanism.
Oxidative Degradation Pathway
Caption: General reaction scheme for the oxidative degradation of phenylboronic acid pinacol ester.
Quantitative Stability Data
While extensive quantitative data on the oxidative degradation of phenylboronic acid pinacol ester in air is limited in publicly available literature, the hydrolytic stability has been studied more thoroughly. The following tables summarize the expected qualitative stability and provide a framework for understanding the impact of various conditions.
Table 1: Qualitative Hydrolytic Stability of Phenylboronic Acid Pinacol Ester at Different pH Conditions
| pH Range | Condition | Expected Stability | Notes |
| < 4 | Acidic | Low | Acid-catalyzed hydrolysis is a known degradation pathway. |
| 4 - 6 | Weakly Acidic | Moderate | Hydrolysis can still occur, but likely at a slower rate than under strongly acidic or basic conditions. |
| 7.4 | Physiological | Low | Hydrolysis is considerably accelerated at physiological pH. |
| 8 - 10 | Weakly Basic | Moderate | Base-catalyzed hydrolysis occurs and is a key step for in situ generation of the boronic acid in Suzuki couplings. |
| > 10 | Strongly Basic | Low | Rapid hydrolysis is expected. |
Table 2: Qualitative Stability of Phenylboronic Acid Pinacol Ester Under Various Storage and Environmental Conditions
| Condition | Parameter | Expected Stability | Notes |
| Atmosphere | Inert (e.g., Nitrogen, Argon) | High | Recommended for long-term storage to minimize both hydrolysis and oxidation. |
| Air | Moderate to Low | Susceptible to both oxidative and hydrolytic degradation, especially in the presence of moisture. | |
| Temperature | < 0 °C (Sub-zero) | High | Recommended for long-term storage to minimize all degradation pathways.[1] |
| 0 - 25 °C (Room Temperature) | Moderate | Stable for short periods if protected from moisture and air.[1] | |
| > 25 °C (Elevated) | Low | Increased temperature can accelerate hydrolysis and other degradation pathways. | |
| Humidity | Low (e.g., in a desiccator) | High | Minimizes hydrolytic degradation. |
| Ambient | Moderate | Susceptible to hydrolysis depending on the ambient humidity level. | |
| High | Low | Rapid hydrolysis is expected. |
Recommended Experimental Protocols
To accurately assess the stability of phenylboronic acid pinacol ester, validated analytical methods are essential. The following are detailed protocols for monitoring hydrolytic and oxidative degradation.
Workflow for Stability Assessment
Caption: General experimental workflow for assessing the stability of phenylboronic acid pinacol ester.
Protocol for Assessing Hydrolytic Stability by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol is designed to monitor the hydrolysis of phenylboronic acid pinacol ester to phenylboronic acid.
Materials and Equipment:
-
Phenylboronic acid pinacol ester
-
Deionized water
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (optional, for mobile phase modification)
-
HPLC system with UV detector
-
C18 reverse-phase HPLC column (e.g., 25 cm x 4.6 mm, 5 µm particle size)
-
Volumetric flasks, pipettes, and vials
Procedure:
-
Preparation of Stock Solution: Accurately weigh and dissolve a known amount of phenylboronic acid pinacol ester in a suitable anhydrous organic solvent (e.g., acetonitrile) to prepare a stock solution of known concentration.
-
Sample Preparation for Hydrolysis:
-
For hydrolysis in water: Dilute an aliquot of the stock solution with deionized water to a final desired concentration (e.g., 0.5 mM).
-
For hydrolysis at a specific pH: Dilute an aliquot of the stock solution with a prepared buffer of the desired pH (e.g., 50 mM sodium phosphate buffer, pH 7.4) to the same final concentration.
-
-
Incubation: Incubate the aqueous/buffered solutions at a controlled temperature (e.g., room temperature).
-
Time-Point Sampling: At various time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture and immediately quench the hydrolysis by diluting with the HPLC mobile phase or a suitable organic solvent to prevent further degradation before analysis.
-
HPLC Analysis:
-
Mobile Phase: A typical mobile phase is a gradient of water and methanol or acetonitrile, both of which can be supplemented with 0.1% (v/v) formic acid.
-
Gradient Program: An example gradient could be: 20% organic phase for 5 min, ramp to 70% organic phase over 5 min, hold at 70% for 5 min, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 - 1.2 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., 270 nm).
-
Injection Volume: 10-20 µL.
-
-
Data Analysis:
-
Identify and integrate the peaks corresponding to phenylboronic acid pinacol ester and phenylboronic acid.
-
Calculate the percentage of remaining phenylboronic acid pinacol ester at each time point relative to the initial amount (t=0).
-
Plot the percentage of remaining ester against time to determine the rate of hydrolysis.
-
Protocol for Assessing Oxidative and Hydrolytic Stability in the Solid State
This protocol is designed to evaluate the stability of solid phenylboronic acid pinacol ester under controlled atmospheric and humidity conditions.
Materials and Equipment:
-
Phenylboronic acid pinacol ester (solid)
-
Stability chambers or desiccators with controlled humidity and atmosphere (air and inert gas, e.g., nitrogen or argon)
-
Analytical balance
-
HPLC or GC-MS system for analysis
-
Anhydrous solvents for sample dissolution
Procedure:
-
Sample Preparation: Accurately weigh a specific amount of solid phenylboronic acid pinacol ester into several open glass vials.
-
Stress Conditions:
-
Place the vials in stability chambers at controlled temperatures and relative humidity (RH) levels (e.g., 25°C/60% RH, 40°C/75% RH).
-
For comparison, place a set of vials in a desiccator under an inert atmosphere (e.g., nitrogen or argon) at the same temperature.
-
-
Time-Point Sampling: At specified time points (e.g., 0, 1, 2, 4 weeks), remove a vial from each condition.
-
Sample Analysis:
-
Dissolve the entire content of the vial in a known volume of a suitable anhydrous solvent (e.g., acetonitrile or THF).
-
Analyze the resulting solution using a validated stability-indicating method (e.g., HPLC as described in 4.1 or a suitable GC-MS method) to quantify the amount of remaining phenylboronic acid pinacol ester and identify any degradation products.
-
-
Data Analysis:
-
Calculate the percentage of remaining phenylboronic acid pinacol ester for each condition and time point.
-
Compare the degradation rates under air versus inert atmosphere to assess oxidative stability.
-
Compare the degradation rates at different humidity levels to assess hydrolytic stability in the solid state.
-
Handling and Storage Recommendations
To ensure the long-term stability and purity of phenylboronic acid pinacol ester, the following handling and storage procedures are recommended:
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). Keep in a cool, dry, and well-ventilated place, away from sources of ignition. For long-term storage, refrigeration is recommended.
-
Handling: Handle in a dry, inert atmosphere (e.g., in a glove box) to the extent possible. Avoid contact with moisture and air. Use dry solvents and reagents when working with phenylboronic acid pinacol ester.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.
Conclusion
Phenylboronic acid pinacol ester is a valuable synthetic tool, but its stability is a critical consideration for its effective use. The primary degradation pathways are hydrolysis and oxidation. While generally more stable than the corresponding boronic acid, proper handling and storage under inert, dry, and cool conditions are paramount to preserving its integrity. The experimental protocols outlined in this guide provide a framework for researchers to assess the stability of phenylboronic acid pinacol ester under their specific experimental or storage conditions, ensuring the reliability and reproducibility of their scientific endeavors.
References
An In-depth Technical Guide to 4,4,5,5-tetramethyl-2-phenyl-1,3,2-dioxaborolane
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,4,5,5-tetramethyl-2-phenyl-1,3,2-dioxaborolane, also known as phenylboronic acid pinacol ester, is a key reagent in modern organic synthesis, most notably as a coupling partner in Suzuki-Miyaura cross-coupling reactions. Its stability, ease of handling, and reactivity make it a valuable building block in the synthesis of complex organic molecules, including pharmaceuticals and materials with novel electronic properties. This guide provides a comprehensive overview of its properties, synthesis, and purification. While a definitive crystal structure for this specific compound is not publicly available in crystallographic databases, this document infers its structural characteristics based on related compounds and theoretical considerations.
Introduction
Phenylboronic acid pinacol ester is an organoboron compound that plays a pivotal role in carbon-carbon bond formation. The pinacolato ligand stabilizes the boronic acid moiety, rendering the compound less prone to dehydration and protodeboronation compared to the free boronic acid. This enhanced stability contributes to its widespread use in a variety of chemical transformations.
Physicochemical Properties
| Property | Value |
| CAS Number | 24388-23-6 |
| Molecular Formula | C₁₂H₁₇BO₂ |
| Molecular Weight | 204.08 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 27-31 °C |
| Boiling Point | 94-98 °C at 1 mmHg |
Crystal Structure
As of the latest searches of crystallographic databases, a definitive, publicly available crystal structure for this compound has not been reported. However, the molecular geometry can be inferred from the crystal structures of closely related molecules and from fundamental principles of chemical bonding.
The central feature of the molecule is the dioxaborolane ring, which is expected to be nearly planar. The boron atom is trigonal planar, and the phenyl ring is attached to the boron. Free rotation is expected around the carbon-boron bond.
For comparative analysis, the crystallographic data of a related compound, N-Phenyl-N-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]aniline, is presented below. This molecule contains the same 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety attached to a larger organic framework. The data for the dioxaborolane ring in this structure can provide insights into the expected bond lengths and angles in the target molecule.
Table 1: Crystallographic Data for N-Phenyl-N-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]aniline [1]
| Parameter | Value |
| Chemical Formula | C₂₀H₂₄BNO₂ |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 32.071(11) |
| b (Å) | 6.011(2) |
| c (Å) | 22.219(8) |
| α (°) | 90 |
| β (°) | 122.590(4) |
| γ (°) | 90 |
| Volume (ų) | 3609(2) |
| Z | 8 |
| Temperature (K) | 93 |
Note: This data is for a related compound and should be used for comparative purposes only.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of phenylboronic acid pinacol ester involves the reaction of a Grignard reagent with a borate ester, followed by esterification with pinacol.
Materials:
-
Bromobenzene
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Triisopropyl borate
-
Pinacol
-
Anhydrous sodium sulfate or magnesium sulfate
-
Hexane
-
Aqueous hydrochloric acid (1 M)
-
Aqueous sodium bicarbonate (saturated solution)
-
Brine (saturated aqueous sodium chloride)
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings. Add a small crystal of iodine to activate the magnesium. Add a solution of bromobenzene in anhydrous diethyl ether or THF dropwise to the magnesium turnings. The reaction should initiate spontaneously, as evidenced by the disappearance of the iodine color and gentle refluxing. If the reaction does not start, gentle heating may be required. Once initiated, add the remaining bromobenzene solution at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of phenylmagnesium bromide.
-
Boration: Cool the Grignard reagent to -78 °C using a dry ice/acetone bath. Add a solution of triisopropyl borate in anhydrous diethyl ether or THF dropwise to the cold Grignard solution. Maintain the temperature below -70 °C during the addition. After the addition is complete, allow the mixture to warm to room temperature and stir overnight.
-
Hydrolysis and Esterification: Quench the reaction by the slow addition of 1 M aqueous hydrochloric acid. Continue adding the acid until the aqueous layer is acidic to litmus paper. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic extracts and wash with saturated aqueous sodium bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Pinacol Ester Formation: Filter the dried organic solution and add pinacol. Stir the mixture at room temperature for 1-2 hours.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent such as hexane or by column chromatography on silica gel.
Crystallization
Single crystals suitable for X-ray diffraction, if desired for a novel derivative, can often be obtained by slow evaporation of a saturated solution of the purified compound in a solvent such as hexane or a mixture of hexane and a more polar solvent like ethyl acetate.
Logical Workflow for Synthesis and Characterization
The following diagram illustrates the general workflow for the synthesis and characterization of this compound.
References
Solubility of Phenylboronic Acid Pinacol Ester in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility of phenylboronic acid pinacol ester in common organic solvents. The information herein is critical for professionals engaged in chemical synthesis, purification, and formulation development where this versatile reagent is employed. This document summarizes quantitative solubility data, outlines the experimental methodology for its determination, and provides a visual workflow for solvent selection.
Core Executive Summary
Phenylboronic acid pinacol ester exhibits favorable solubility in a range of common organic solvents. Generally, its solubility is highest in chlorinated solvents like chloroform and relatively consistent across various ketones and ethers. Hydrocarbons, such as methylcyclohexane, are comparatively poor solvents for this compound. The pinacol ester functionalization significantly enhances solubility in organic media compared to the parent phenylboronic acid, making it a preferred reagent in many synthetic applications, including the widely used Suzuki-Miyaura coupling reactions.[1][2]
Quantitative Solubility Data
The following table summarizes the solubility of phenylboronic acid pinacol ester in several organic solvents. The data is derived from experimental measurements determining the temperature at which a known mole fraction of the solute completely dissolves. For comparative purposes, solubility is presented as the mole fraction of phenylboronic acid pinacol ester at a standardized temperature.
| Organic Solvent | Mole Fraction (x) at 293.15 K (20°C) | Qualitative Solubility |
| Chloroform | > 0.30 | Very High |
| 3-Pentanone | ~ 0.25 | High |
| Acetone | ~ 0.23 | High |
| Dipropyl Ether | ~ 0.20 | Good |
| Methylcyclohexane | < 0.10 | Low |
Note: The mole fraction data is estimated from the graphical representations provided in the cited literature and should be considered approximate. The original data is presented as solubility temperatures for given mole fractions.[1]
Experimental Protocol for Solubility Determination
The quantitative solubility data presented in this guide was obtained using a dynamic (synthetic) method.[1] This technique is a reliable approach for determining the solid-liquid equilibrium of a compound in a solvent.
Principle: A biphasic sample, consisting of a precisely known composition of the solute (phenylboronic acid pinacol ester) and the solvent, is prepared. This mixture is then heated at a controlled, slow rate with vigorous stirring. The temperature at which the last solid particles dissolve, resulting in a clear, homogenous solution, is recorded as the solubility temperature for that specific composition. The disappearance of turbidity is monitored, often with the aid of a luminance probe to ensure accuracy.[1]
Apparatus:
-
Jacketed glass vessel for precise temperature control
-
Magnetic stirrer
-
Calibrated temperature probe (e.g., Pt100)
-
Luminance probe or a similar light intensity measurement device
-
Programmable circulator bath for controlled heating
Procedure:
-
A sample of the phenylboronic acid pinacol ester and the chosen organic solvent is prepared with a known mole fraction. The accuracy of the composition is critical, typically within a mole fraction of 0.0001.[1]
-
The biphasic sample is placed in the jacketed glass vessel and stirred vigorously to ensure uniform heat distribution.
-
The sample is heated slowly and at a constant rate.
-
The disappearance of turbidity, indicating the complete dissolution of the solid phase, is observed. This point, where the solution becomes clear, is the solid-liquid equilibrium point.
-
The temperature at this equilibrium point is recorded.
-
This procedure is repeated for a range of different mole fractions to construct a solubility curve (temperature vs. mole fraction).
Logical Workflow for Solvent Selection
The selection of an appropriate solvent is a critical step in any chemical process involving phenylboronic acid pinacol ester, whether for a reaction or a purification step like crystallization. The following diagram illustrates a logical workflow for making this selection based on solubility considerations.
References
An In-depth Technical Guide to CAS 24388-23-6: Phenylboronic Acid Pinacol Ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, applications, and key experimental protocols for Phenylboronic acid pinacol ester (CAS 24388-23-6). This versatile reagent is a cornerstone in modern synthetic chemistry, particularly in the formation of carbon-carbon bonds, and holds significant potential in the fields of drug discovery and materials science.
Chemical Properties and Data
Phenylboronic acid pinacol ester, systematically named 4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane, is a white to off-white solid at room temperature. The pinacol ester group provides enhanced stability compared to the corresponding boronic acid, making it less susceptible to dehydration and easier to handle.
| Property | Value | Reference(s) |
| CAS Number | 24388-23-6 | [1] |
| Molecular Formula | C₁₂H₁₇BO₂ | [1] |
| Molecular Weight | 204.07 g/mol | [1] |
| Melting Point | 27-31 °C | [2] |
| Boiling Point | 130 °C at 20 mmHg | [2] |
| Appearance | White to light yellow crystal/powder | [3] |
| Purity | Typically ≥97% | [2] |
| InChI Key | KKLCYBZPQDOFQK-UHFFFAOYSA-N | [2] |
| SMILES | CC1(C)OB(OC1(C)C)c2ccccc2 | [2] |
Core Applications in Research and Development
Phenylboronic acid pinacol ester is a pivotal reagent in organic synthesis, primarily utilized in the Suzuki-Miyaura cross-coupling reaction . This palladium-catalyzed reaction forms a carbon-carbon bond between the phenyl group of the boronic ester and an aryl or vinyl halide, enabling the synthesis of complex biaryl and styrenyl compounds.[4][5] These structural motifs are prevalent in many biologically active molecules and functional materials.[5]
Beyond its central role in C-C bond formation, this compound is gaining traction in several areas of drug discovery and biomedical research:
-
Proteomics Research: It serves as a useful tool in proteomics research, likely for the selective capture and analysis of glycoproteins.[1]
-
Drug Delivery: Phenylboronic acid and its esters can be incorporated into "smart" biomaterials for targeted drug delivery.[6] For instance, they can be used to create reactive oxygen species (ROS)-responsive nanoparticles that release their therapeutic payload in the specific microenvironment of diseased tissues, such as in periodontitis.[7]
-
Fragment-Based Drug Discovery (FBDD): Boronic acids and their esters are valuable fragments in FBDD due to their ability to form reversible covalent bonds with amino acid residues in protein binding sites.[8]
-
Inhibition of Cancer Cell Migration: Phenylboronic acid has been shown to inhibit key signaling pathways, such as the RhoA, Rac1, and Cdc42 pathways, which are involved in cancer cell migration.[9] While this research focused on the boronic acid, it suggests a potential therapeutic avenue for its ester derivatives.
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol provides a general methodology for the Suzuki-Miyaura cross-coupling reaction using Phenylboronic acid pinacol ester. The specific conditions, including the choice of catalyst, ligand, base, and solvent, may require optimization depending on the specific substrates used.
Materials:
-
Phenylboronic acid pinacol ester (1.0 eq)
-
Aryl or vinyl halide (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 eq)
-
Anhydrous solvent (e.g., Toluene, Dioxane, DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried flask, add the aryl or vinyl halide, Phenylboronic acid pinacol ester, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl or styrenyl compound.
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Signaling Pathway and Catalytic Cycle Diagrams
Catalytic Cycle of the Suzuki-Miyaura Reaction
The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst. The cycle consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[10]
Caption: The catalytic cycle of the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Phenylboronic Acid in Cell Migration Signaling
Research on phenylboronic acid, a related compound, has shown its inhibitory effects on key signaling pathways that regulate cancer cell migration. This provides a potential framework for understanding the biological activity of its derivatives.
Caption: Proposed inhibitory action of phenylboronic acid derivatives on the Rho GTPase signaling pathway.
Suppliers
Phenylboronic acid pinacol ester (CAS 24388-23-6) is commercially available from a variety of chemical suppliers. A partial list of suppliers includes:
-
Sigma-Aldrich (Merck)[2]
-
Thermo Fisher Scientific[11]
-
Santa Cruz Biotechnology[1]
-
TCI Chemicals[12]
-
Parchem[2]
-
Shanghai Yuanye Bio-Technology Co., Ltd.[3]
-
NINGBO INNO PHARMCHEM CO., LTD.
Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for professional scientific guidance. Always consult the relevant safety data sheets (SDS) and follow appropriate laboratory safety procedures when handling this chemical.
References
- 1. scbt.com [scbt.com]
- 2. parchem.com [parchem.com]
- 3. Phenylboronic Acid Pinacol Ester manufacturer, CasNo.24388-23-6 Shanghai Yuanye Bio-Technology Co., Ltd. China (Mainland) [yuanye11.lookchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Advances in phenylboronic acid and phenylboronic ester-based responsive systems for precision medicine - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 7. The application of phenylboronic acid pinacol ester functionalized ROS-responsive multifunctional nanoparticles in the treatment of Periodontitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Phenylboronic acid pinacol ester, 97% | Fisher Scientific [fishersci.ca]
- 12. 2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 24388-23-6 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
The Miyaura Borylation: An In-depth Guide to the Synthesis of Phenylboronic Acid Pinacol Ester
For Researchers, Scientists, and Drug Development Professionals
The Miyaura borylation reaction stands as a cornerstone of modern organic synthesis, providing a robust and versatile method for the formation of carbon-boron bonds. This reaction is particularly crucial for the synthesis of arylboronic acid esters, which are key building blocks in the widely utilized Suzuki-Miyaura cross-coupling reaction. This technical guide delves into the core mechanism of the Miyaura borylation for the synthesis of phenylboronic acid pinacol ester, offering detailed experimental protocols, quantitative data, and visual representations of the catalytic cycle to empower researchers in their synthetic endeavors.
Core Mechanism: A Palladium-Catalyzed Cycle
The Miyaura borylation of an aryl halide, such as bromobenzene, with bis(pinacolato)diboron (B₂pin₂) is a palladium-catalyzed process that proceeds through a well-established catalytic cycle.[1] The reaction is typically facilitated by a palladium catalyst, such as PdCl₂(dppf) or Pd(PPh₃)₄, and a base, most commonly potassium acetate (KOAc).[1] The choice of a relatively weak base is critical to prevent the subsequent Suzuki-Miyaura coupling of the product with the starting aryl halide.[1][2]
The catalytic cycle can be broken down into three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X) to form a Pd(II) intermediate.[1]
-
Transmetalation: This is the key bond-forming step where the boron moiety is transferred from bis(pinacolato)diboron to the palladium center. The base plays a crucial role in this step, likely by forming an acetato-palladium complex which is more reactive towards transmetalation.[2][3]
-
Reductive Elimination: The newly formed arylboronate palladium complex undergoes reductive elimination to yield the desired arylboronic acid pinacol ester and regenerate the active Pd(0) catalyst, thus completing the cycle.[1]
Figure 1: Catalytic cycle of the Miyaura borylation reaction.
Quantitative Data Summary
The efficiency of the Miyaura borylation is influenced by several factors, including the choice of catalyst, base, solvent, and the nature of the aryl halide. The following tables summarize quantitative data from various studies to provide a comparative overview.
Table 1: Comparison of Reaction Conditions for the Borylation of Aryl Bromides
| Entry | Aryl Bromide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromoanisole | PdCl₂(dppf) (3) | KOAc | DMSO | 80 | 6 | 98 | J. Org. Chem. 1995, 60, 7508-7510 |
| 2 | 4-Bromotoluene | Pd(dba)₂/PCy₃ (1.5) | KOAc | Dioxane | 80 | 16 | 95 | Not specified in snippets |
| 3 | 4-Bromobenzonitrile | (t-Bu₃P)₂Pd (0.1) | KOAc | Water | RT | 4 | 90 | [4] |
| 4 | Bromobenzene | Pd(OAc)₂/DPEphos (3) | Et₃N | Toluene | 100 | 16 | 85 | [5] |
| 5 | 2-Bromotoluene | SiliaCat DPP-Pd (2) | KOAc | iPrOH | 98 | 2 | >99 | [6] |
Table 2: Effect of Base on the Suzuki-Miyaura Coupling of 4-Bromoanisole with Phenylboronic Acid *
| Entry | Base | Conversion (%) | Yield (%) | Reference |
| 1 | K₃PO₄ | 100 | 95 | [7] |
| 2 | K₂CO₃ | 98 | 92 | [7] |
| 3 | Na₂CO₃ | 95 | 88 | [7] |
| 4 | Cs₂CO₃ | 100 | 96 | [7] |
*While this data is for the subsequent Suzuki-Miyaura coupling, it provides insights into the relative effectiveness of different bases in related palladium-catalyzed reactions.
Detailed Experimental Protocols
The following protocols are adapted from peer-reviewed literature and provide a detailed methodology for the synthesis of phenylboronic acid pinacol ester.
Protocol 1: General Procedure for Miyaura Borylation of Aryl Bromides in DMSO (Adapted from J. Org. Chem. 1995, 60, 7508-7510)
Figure 2: Workflow for Miyaura borylation in DMSO.
Materials:
-
Aryl bromide (e.g., bromobenzene)
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf))
-
Potassium acetate (KOAc)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Toluene
-
Water
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol, 1.0 equiv), bis(pinacolato)diboron (1.1 mmol, 1.1 equiv), PdCl₂(dppf) (0.03 mmol, 3 mol%), and potassium acetate (1.5 mmol, 1.5 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous DMSO (5 mL) via syringe.
-
Stir the reaction mixture at 80 °C.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add toluene (20 mL) and wash the mixture with water (3 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired phenylboronic acid pinacol ester.
Protocol 2: Miyaura Borylation of Aryl Bromides in Water at Room Temperature (Adapted from a general procedure for micellar catalysis)[4]
Figure 3: Workflow for Miyaura borylation in water.
Materials:
-
Aryl bromide (e.g., bromobenzene)
-
Bis(pinacolato)diboron (B₂pin₂)
-
Bis(tri-tert-butylphosphine)palladium(0) ((t-Bu₃P)₂Pd)
-
Potassium acetate (KOAc)
-
Water
-
Ethyl acetate (EtOAc)
-
Silica gel for flash chromatography
Procedure:
-
In a vial, combine (t-Bu₃P)₂Pd (0.005 mmol, 1 mol%), bis(pinacolato)diboron (0.75 mmol, 1.5 equiv), potassium acetate (1.0 mmol, 2.0 equiv), and water (1.0 mL).[4]
-
Stir the mixture vigorously for 10 minutes.[4]
-
Add the aryl bromide (0.5 mmol, 1.0 equiv) followed by an additional 1.0 mL of water.[4]
-
Stir the reaction at room temperature and monitor its progress by GC/FID and/or TLC.[4]
-
Upon completion, extract the reaction mixture with ethyl acetate (3 x 2 mL).[4]
-
Combine the organic layers, filter through a short plug of silica gel, and remove the solvent under reduced pressure.[4]
-
Purify the residue by flash chromatography to yield the product.[4]
This guide provides a comprehensive overview of the Miyaura borylation for the synthesis of phenylboronic acid pinacol ester, equipping researchers with the foundational knowledge and practical protocols necessary for successful application in their work. The provided data and visual aids are intended to facilitate a deeper understanding of the reaction mechanism and assist in the optimization of reaction conditions for various substrates.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Miyaura Borylation Reaction [organic-chemistry.org]
- 3. Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters [organic-chemistry.org]
- 4. Miyaura Borylations of Aryl Bromides in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. BJOC - Clean and fast cross-coupling of aryl halides in one-pot [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
A Technical Guide to Phenylboronic Acid Pinacol Ester (PhB(pin)): Properties, Synthesis, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylboronic acid pinacol ester, commonly abbreviated as PhB(pin), is a synthetic compound that has become an indispensable tool in modern organic chemistry, particularly within the realm of pharmaceutical and drug development. Its stability, versatility, and ease of handling have established it as a critical building block in the synthesis of complex organic molecules. This technical guide provides an in-depth overview of the core properties, synthesis, and significant applications of PhB(pin), with a focus on its relevance to researchers and professionals in drug discovery.
Core Properties of PhB(pin)
PhB(pin), also known by its systematic name 2-phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is the pinacol ester derivative of phenylboronic acid. The pinacol group serves as a protecting group for the boronic acid, rendering the molecule more stable to air and moisture and improving its solubility in organic solvents. This enhanced stability is a key advantage over the free boronic acid, facilitating its storage and handling in a laboratory setting.
Quantitative Data Summary
| Property | Value | References |
| Molecular Formula | C₁₂H₁₇BO₂ | [1][2] |
| Molecular Weight | 204.07 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 27-31 °C | [1] |
| CAS Number | 24388-23-6 | [1] |
Synthesis of Phenylboronic Acid Pinacol Ester (PhB(pin))
The synthesis of PhB(pin) is most commonly achieved through the esterification of phenylboronic acid with pinacol. This reaction is typically performed in an organic solvent and can be driven to completion by the removal of water.
Experimental Protocol: Esterification of Phenylboronic Acid
Materials:
-
Phenylboronic acid
-
Pinacol
-
Anhydrous diethyl ether (or other suitable solvent like THF)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas (for inert atmosphere)
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Rotary evaporator
-
Pentane (for purification)
Procedure:
-
Setup: An oven-dried round-bottom flask equipped with a magnetic stir bar is charged with phenylboronic acid (1.0 equivalent) and pinacol (1.0-1.2 equivalents).
-
Inert Atmosphere: The flask is flushed with argon or nitrogen to establish an inert atmosphere.
-
Solvent Addition: Anhydrous diethyl ether is added to the flask to dissolve the reactants.
-
Dehydration: Anhydrous magnesium sulfate (1.5 equivalents) is added to the solution to act as a dehydrating agent, sequestering the water produced during the esterification.[3]
-
Reaction: The suspension is stirred vigorously at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup:
-
Upon completion, the solid magnesium sulfate is removed by filtration.
-
The filtrate is concentrated under reduced pressure using a rotary evaporator to yield the crude PhB(pin).[3]
-
-
Purification:
-
The crude product is dissolved in a minimal amount of pentane.
-
The solution is washed with water to remove any remaining water-soluble impurities.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed in vacuo to yield the purified phenylboronic acid pinacol ester as a white solid.[3]
-
Synthesis workflow for Phenylboronic acid pinacol ester (PhB(pin)).
Applications in Drug Development
The utility of PhB(pin) in drug development is extensive, primarily revolving around its application in carbon-carbon bond formation and its emerging role in designing targeted drug delivery systems and enzyme inhibitors.
Suzuki-Miyaura Cross-Coupling Reactions
PhB(pin) is a cornerstone reagent in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction forms a carbon-carbon bond between the phenyl group of PhB(pin) and an organohalide or triflate.[4] This reaction is highly valued in medicinal chemistry for its mild reaction conditions, tolerance of a wide range of functional groups, and high yields, making it ideal for the synthesis of complex biaryl structures found in many pharmaceutical agents.[5][6]
Materials:
-
Aryl halide or triflate (e.g., bromobenzene)
-
Phenylboronic acid pinacol ester (PhB(pin))
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃)
-
Solvent system (e.g., toluene/ethanol/water, dioxane/water)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Setup: To a reaction vessel, add the aryl halide (1.0 equivalent), PhB(pin) (1.1-1.5 equivalents), the palladium catalyst (typically 1-5 mol%), and the base (2-3 equivalents).
-
Inert Atmosphere: The vessel is evacuated and backfilled with an inert gas like argon or nitrogen.
-
Solvent Addition: The degassed solvent system is added to the reaction mixture.
-
Reaction: The mixture is heated (typically between 80-110 °C) and stirred until the reaction is complete, as monitored by TLC or LC-MS.
-
Workup:
-
The reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate).
-
The organic phase is washed with water and brine.
-
The organic layer is dried over a drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.
-
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.
Simplified representation of the Suzuki-Miyaura cross-coupling reaction.
Enzyme Inhibition
Phenylboronic acid derivatives have emerged as a promising class of enzyme inhibitors. The boron atom can form a reversible covalent bond with the hydroxyl group of serine residues often found in the active sites of enzymes, such as serine proteases and β-lactamases.[2] This interaction can lead to potent and selective inhibition of target enzymes, a highly sought-after characteristic in drug design. For example, derivatives of phenylboronic acid have been investigated as inhibitors of AmpC β-lactamase, an enzyme that confers bacterial resistance to β-lactam antibiotics.[2]
ROS-Responsive Drug Delivery Systems
A novel and exciting application of phenylboronic acid pinacol esters is in the development of reactive oxygen species (ROS)-responsive drug delivery systems.[7][8][9] Certain cancer cells and inflamed tissues exhibit elevated levels of ROS. The boronic ester linkage in specially designed drug delivery vehicles can be cleaved in the presence of high ROS concentrations. This targeted cleavage allows for the controlled release of an encapsulated drug specifically at the site of disease, potentially increasing therapeutic efficacy while minimizing systemic side effects.[1][9]
Conclusion
Phenylboronic acid pinacol ester (PhB(pin)) is a versatile and stable reagent with significant applications in drug development. Its fundamental role in the robust and reliable Suzuki-Miyaura cross-coupling reaction allows for the efficient synthesis of complex molecular architectures essential for modern medicinal chemistry. Furthermore, the unique chemical properties of the boronic ester moiety are being exploited in the innovative fields of enzyme inhibition and targeted, stimuli-responsive drug delivery. For researchers and scientists in the pharmaceutical industry, a thorough understanding of the properties, synthesis, and applications of PhB(pin) is crucial for the advancement of novel therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. nbinno.com [nbinno.com]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of a phenylboronic ester-linked PEG-lipid conjugate for ROS-responsive drug delivery - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. ROS-responsive phenylboronic ester-based nanovesicles as multifunctional drug delivery systems for the treatment of inflammatory and thrombotic complications - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 9. Phenylboronic ester-modified anionic micelles for ROS-stimuli response in HeLa cell - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Hazards and Safety Precautions for 4,4,5,5-tetramethyl-2-phenyl-1,3,2-dioxaborolane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the hazards, safety precautions, and handling procedures for 4,4,5,5-tetramethyl-2-phenyl-1,3,2-dioxaborolane (also known as phenylboronic acid pinacol ester). This information is critical for ensuring the safe use of this reagent in research and development settings.
Chemical and Physical Properties
This compound is a solid organic compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.[1] A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value |
| Chemical Formula | C₁₂H₁₇BO₂ |
| Molecular Weight | 204.08 g/mol |
| CAS Number | 24388-23-6 |
| Appearance | White to off-white solid or powder |
| Melting Point | 27-31 °C (lit.)[1] |
| Boiling Point | 94-98 °C (lit.) |
| Flash Point | 107 °C (224.6 °F) - closed cup[1] |
| Solubility | Insoluble in water |
Hazard Identification and Classification
This compound presents several health and physical hazards. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this substance.
GHS Hazard Classification
| Hazard Class | Category |
| Acute Toxicity, Oral | Category 4 |
| Skin Irritation | Category 2 |
| Eye Irritation | Category 2A |
| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | Category 3 |
Signal Word: Warning
Hazard Pictograms:
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Toxicological Data
Reactivity and Stability
A primary hazard associated with this compound is its susceptibility to hydrolysis. Boronic acid pinacol esters can react with water to hydrolyze back to the corresponding boronic acid and pinacol.[2][3] This reaction is accelerated at physiological pH.[2][3] The compound is also sensitive to air and should be stored under an inert atmosphere.[4] It is incompatible with strong oxidizing agents, strong acids, and strong bases.
References
Methodological & Application
Application Notes: Suzuki-Miyaura Coupling Using Phenylboronic Acid Pinacol Ester
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for constructing biaryl structures.[1][2] This palladium-catalyzed reaction joins an organoboron species with an organohalide or triflate.[2][3] Phenylboronic acid pinacol esters are frequently employed as the organoboron partner due to their significant advantages over the corresponding boronic acids. They are generally stable, often crystalline solids that are easy to handle, purify, and store for extended periods, which is beneficial for applications in pharmaceutical and fine chemical synthesis where reagent stability and purity are paramount.[4][5][6] While boronic acids can be prone to decomposition via protodeboronation, pinacol esters offer enhanced stability.[4] These esters can be used directly in coupling reactions, often without prior hydrolysis.[7]
Reaction Mechanism
The catalytic cycle of the Suzuki-Miyaura coupling involves three primary steps: oxidative addition, transmetalation, and reductive elimination. The reaction is initiated by the oxidative addition of an aryl halide to a Pd(0) complex, forming a Pd(II) species. This is followed by transmetalation, where the organic group from the boron reagent is transferred to the palladium center. This step is often facilitated by a base, which activates the boronic ester. The cycle concludes with reductive elimination, which forms the new C-C bond of the biaryl product and regenerates the Pd(0) catalyst.[2][3][6]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of an Aryl Halide with Phenylboronic Acid Pinacol Ester
This protocol provides a general procedure for the coupling of an aryl halide (e.g., 4-bromoanisole) with phenylboronic acid pinacol ester. Reaction conditions may require optimization based on the specific substrates used.
Materials:
-
Aryl halide (e.g., 4-bromoanisole, 1.0 mmol, 1.0 equiv)
-
Phenylboronic acid pinacol ester (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., Toluene/H₂O, 4:1 mixture, 5 mL)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add the aryl halide, phenylboronic acid pinacol ester, palladium catalyst, and base.
-
Solvent Addition: Add the solvent mixture to the flask.
-
Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Heating: Place the flask in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir vigorously.
-
Reaction Monitoring: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.
Data Presentation: Optimization of Reaction Conditions
The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, base, solvent, and temperature. The following tables summarize the effects of these parameters on a model reaction.
Table 1: Effect of Palladium Catalyst and Base on Yield
This table illustrates the impact of different palladium catalysts and bases on the coupling of 4-bromoacetophenone with phenylboronic acid.
| Entry | Palladium Catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene | 100 | Trace | [8] |
| 2 | Pd(OAc)₂ (3) | K₂CO₃ | Toluene | 100 | 25 | [8] |
| 3 | PdCl₂(dppf) (3) | K₂CO₃ | Toluene | 100 | 45 | [8] |
| 4 | PdCl₂(PPh₃)₂ (3) | K₂CO₃ | Toluene | 100 | 55 | [8] |
| 5 | PdCl₂(PPh₃)₂ (3) | Na₂CO₃ | Toluene | 100 | 89 | [8] |
| 6 | PdCl₂(PPh₃)₂ (3) | Cs₂CO₃ | Toluene | 100 | 78 | [8] |
| 7 | PdCl₂(PPh₃)₂ (3) | K₃PO₄ | Toluene | 100 | 65 | [8] |
Conditions based on a similar model reaction; yields are representative.
Table 2: Effect of Solvent and Temperature on Yield
This table shows how solvent and temperature can influence the coupling of an aryl chloride with phenylboronic acid.
| Entry | Aryl Halide | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | 4-chloroanisole | THF | 353 K (80 °C) | 33 | [9] |
| 2 | 4-chloroanisole | THF | 383 K (110 °C) | 51 | [9] |
| 3 | 4-bromoanisole | THF | 353 K (80 °C) | 99 | [9] |
| 4 | 4-bromoanisole | THF | 383 K (110 °C) | 99 | [9] |
| 5 | 4-bromoanisole | Toluene | 383 K (110 °C) | >99 | [9] |
Data adapted from studies on phenylboronic acid with aryl halides.[9] The reactivity of aryl halides generally follows the trend I > Br > OTf >> Cl.[1][2]
Key Considerations for Optimization:
-
Catalyst and Ligand: The choice of ligand on the palladium catalyst is crucial. Electron-rich and sterically hindered phosphine ligands, such as those in Buchwald-type precatalysts, can improve reaction efficiency, especially for less reactive aryl chlorides.[10][11]
-
Base: The base plays a critical role in the transmetalation step.[2][12] While inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are common, the optimal choice depends on the specific substrates and catalyst system.[8][11] Stronger bases are not always more effective.[8]
-
Solvent: Aprotic solvents like toluene, dioxane, and THF are frequently used, often with a small amount of water, which can facilitate the hydrolysis of the boronic ester to a more reactive species.[5][11]
-
Temperature: Higher temperatures generally increase the reaction rate, which can be particularly important for less reactive substrates like aryl chlorides.[9] However, elevated temperatures can also lead to side reactions, such as protodeboronation of the boronic ester.[4][13]
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Miyaura Borylation Reaction [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C6RE00153J [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium Catalyst Selection in Suzuki-Miyaura Cross-Coupling with Phenylboronic Acid Pinacol Ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to selecting the appropriate palladium catalyst for Suzuki-Miyaura cross-coupling reactions involving phenylboronic acid pinacol ester (PhB(pin)). This document includes a review of common catalyst systems, quantitative data on their performance, detailed experimental protocols, and visualizations to aid in understanding the reaction dynamics and experimental setup.
Introduction to Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This palladium-catalyzed reaction couples an organoboron compound, such as phenylboronic acid pinacol ester, with an organic halide or triflate. The use of boronic esters like PhB(pin) offers advantages in terms of stability, ease of handling, and purification compared to boronic acids.[2] The choice of the palladium catalyst, including the palladium source and the associated ligands, is critical for achieving optimal reaction outcomes, influencing yield, reaction time, and substrate scope.
Palladium Catalyst Systems
A variety of palladium catalyst systems are available for Suzuki-Miyaura couplings. These can be broadly categorized into preformed catalysts and in-situ generated catalysts.
-
Preformed Catalysts: These are well-defined, stable palladium complexes that are often commercially available. They offer good reproducibility. Common examples include:
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): A widely used, versatile catalyst, though it can be sensitive to air and may require higher catalyst loadings.
-
Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)): A robust and highly effective catalyst for a range of substrates, including those that are challenging for other catalysts.
-
Buchwald Precatalysts (e.g., G3 and G4 Palladacycles): These are highly active, air- and moisture-stable precatalysts that allow for low catalyst loadings and short reaction times. They are particularly effective for coupling challenging substrates like aryl chlorides.
-
-
In-situ Generated Catalysts: These catalytic systems are formed in the reaction mixture from a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a ligand. This approach allows for the screening of a wide variety of ligands to optimize the reaction for a specific substrate combination. Key components include:
-
Palladium Sources: Palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common choices.
-
Ligands: The choice of ligand is crucial for the success of the reaction. Bulky, electron-rich phosphine ligands, such as the Buchwald biarylphosphine ligands (e.g., SPhos, XPhos), and N-heterocyclic carbenes (NHCs) are highly effective in promoting the coupling of a broad range of substrates, including sterically hindered and electron-rich or -poor aryl halides.
-
Data Presentation: Catalyst Performance Comparison
The following tables summarize the performance of various palladium catalysts in the Suzuki-Miyaura cross-coupling of phenylboronic acid pinacol ester with different aryl halides. Please note that reaction conditions can significantly impact yields, and these tables are intended as a comparative guide.
Table 1: Coupling of PhB(pin) with Aryl Bromides
| Catalyst System | Aryl Bromide | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ (5 mol%) | 4-Bromotoluene | K₂CO₃ | Toluene/H₂O | 100 | 12 | ~85 |
| Pd(dppf)Cl₂ (2 mol%) | 4-Bromoanisole | K₃PO₄ | Dioxane | 80 | 8 | >95 |
| Pd₂(dba)₃ (1 mol%) / SPhos (2 mol%) | 1-Bromo-4-nitrobenzene | Cs₂CO₃ | Toluene | 110 | 2 | >98 |
| tBuXPhos Pd G3 (1 mol%) | 2-Bromopyridine | K₂CO₃ | t-BuOH/H₂O | 80 | 1 | 92 |
Table 2: Coupling of PhB(pin) with Aryl Chlorides
| Catalyst System | Aryl Chloride | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ (2 mol%) / XPhos (4 mol%) | 4-Chlorotoluene | K₃PO₄ | t-BuOH | 100 | 18 | ~90 |
| RuPhos Pd G3 (2 mol%) | 1-Chloro-4-nitrobenzene | K₂CO₃ | Dioxane/H₂O | 100 | 4 | 96 |
| Pd₂(dba)₃ (2 mol%) / cataCXium® A (4 mol%) | 2-Chlorotoluene | K₃PO₄ | Toluene | 110 | 24 | 88 |
| PEPPSI™-IPr (3 mol%) | 4-Chloroanisole | K₃PO₄ | t-Amyl alcohol | 100 | 16 | 93 |
Experimental Protocols
Below are detailed protocols for Suzuki-Miyaura cross-coupling reactions using PhB(pin) with different palladium catalysts. These are general procedures and may require optimization for specific substrates.
Protocol 1: General Procedure using Pd(dppf)Cl₂
Materials:
-
Aryl halide (1.0 mmol)
-
Phenylboronic acid pinacol ester (PhB(pin)) (1.2 mmol)
-
Pd(dppf)Cl₂ (0.02 mmol, 2 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
Procedure:
-
To a flame-dried Schlenk tube, add the aryl halide, PhB(pin), Pd(dppf)Cl₂, and K₃PO₄.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water via syringe.
-
Seal the tube and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for In-Situ Catalyst Generation with a Buchwald Ligand
Materials:
-
Aryl halide (1.0 mmol)
-
Phenylboronic acid pinacol ester (PhB(pin)) (1.5 mmol)
-
Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.022 mmol, 2.2 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Toluene (5 mL)
Procedure:
-
In a glovebox or under a strictly inert atmosphere, add Pd₂(dba)₃, SPhos, and K₂CO₃ to a dry reaction vessel.
-
Add the aryl halide and PhB(pin).
-
Add degassed toluene.
-
Seal the vessel and heat the mixture to 100 °C with stirring.
-
Monitor the reaction for completion.
-
After cooling, dilute the reaction mixture with an appropriate organic solvent and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
Visualizations
The following diagrams illustrate the key processes in Suzuki-Miyaura cross-coupling.
References
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
The Pivotal Role of Phenylboronic Acid Pinacol Ester in Modern Pharmaceutical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Phenylboronic acid pinacol ester and its derivatives have emerged as indispensable reagents in contemporary pharmaceutical synthesis. Their enhanced stability, ease of handling, and broad functional group tolerance, compared to free boronic acids, make them ideal building blocks for the construction of complex molecular architectures found in many active pharmaceutical ingredients (APIs). This document provides detailed application notes and experimental protocols for the use of phenylboronic acid pinacol esters in the synthesis of key pharmaceuticals, highlighting their utility in crucial carbon-carbon and carbon-nitrogen bond-forming reactions.
Introduction to Phenylboronic Acid Pinacol Ester
Phenylboronic acid pinacol ester is a protected form of phenylboronic acid, where the boronic acid moiety is masked as a cyclic ester with pinacol. This protection strategy imparts several advantageous properties:
-
Enhanced Stability: Pinacol esters are significantly more stable to air and moisture than their corresponding boronic acids, preventing premature decomposition and ensuring consistent reactivity.[1][2]
-
Improved Solubility: They generally exhibit better solubility in organic solvents commonly used in synthesis.[2]
-
Ease of Purification: Their stability allows for purification by standard chromatographic techniques.
-
Versatile Reactivity: They are highly effective coupling partners in a variety of transition metal-catalyzed cross-coupling reactions.
The primary applications of phenylboronic acid pinacol esters in pharmaceutical synthesis are centered around two main reaction types: the Suzuki-Miyaura cross-coupling for C-C bond formation and the Chan-Lam coupling for C-N bond formation.
Application I: Suzuki-Miyaura Cross-Coupling in the Synthesis of Crizotinib
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the efficient formation of biaryl structures prevalent in many drugs.[3][4] Phenylboronic acid pinacol esters are widely used nucleophilic partners in these reactions.[5]
Case Study: Synthesis of a Crizotinib Intermediate
Crizotinib is a potent inhibitor of anaplastic lymphoma kinase (ALK), hepatocyte growth factor receptor (HGFR, c-Met), and Recepteur d'Origine Nantais (RON) tyrosine kinases, used in the treatment of non-small cell lung cancer (NSCLC).[3][6] A key step in its synthesis involves the Suzuki-Miyaura coupling of a protected pyrazole boronic acid pinacol ester with a halogenated pyridine derivative.
Signaling Pathway of Crizotinib
Crizotinib exerts its therapeutic effect by inhibiting the constitutive activation of the ALK fusion protein, which is a driver in certain types of NSCLC. This inhibition blocks downstream signaling pathways, including the PI3K/Akt, MAPK/Erk, and JAK/STAT pathways, ultimately leading to the apoptosis of cancer cells.[7]
Experimental Protocol: Suzuki-Miyaura Coupling for Crizotinib Intermediate
This protocol is a representative procedure based on patent literature for the Suzuki-Miyaura coupling step in the synthesis of a key intermediate of Crizotinib.
Reaction Scheme:
Materials:
-
5-bromo-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)-2-(tert-butoxycarbonylamino)pyridine
-
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)
-
Sodium Carbonate (Na2CO3)
-
1,4-Dioxane
-
Water
Procedure:
-
To a reaction vessel, add 5-bromo-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)-2-(tert-butoxycarbonylamino)pyridine (1.0 eq), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 eq), and sodium carbonate (2.0 eq).
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add degassed 1,4-dioxane and water in a 4:1 ratio.
-
Add Pd(dppf)Cl2 (0.05 eq) to the mixture.
-
Heat the reaction mixture to 85 °C and stir for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired coupled product.
Quantitative Data Summary:
| Parameter | Value |
| Reactant 1 | 5-bromo-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)-2-(tert-butoxycarbonylamino)pyridine |
| Reactant 2 | 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole |
| Catalyst | Pd(dppf)Cl2 |
| Base | Sodium Carbonate |
| Solvent | 1,4-Dioxane/Water (4:1) |
| Temperature | 85 °C |
| Reaction Time | 12-16 hours |
| Catalyst Loading | 5 mol% |
| Typical Yield | >90% |
Application II: Chan-Lam Coupling in the Synthesis of Oxazolidinone Antibiotics and Anticoagulants
The Chan-Lam coupling is a copper-catalyzed C-N bond formation reaction between an amine and a boronic acid derivative.[8] This reaction is particularly valuable as it often proceeds under milder conditions than traditional Buchwald-Hartwig aminations and is tolerant of a wider range of functional groups.
Case Study 1: Synthesis of a Linezolid-like Core Structure
Linezolid is an oxazolidinone antibiotic that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing the formation of the initiation complex.[1][9] The synthesis of the N-aryl oxazolidinone core can be achieved via a Chan-Lam coupling.
Mechanism of Action of Linezolid
Case Study 2: Synthesis of a Rivaroxaban Intermediate
Rivaroxaban is a direct Factor Xa inhibitor, an anticoagulant used to prevent and treat blood clots.[10] The synthesis of its core structure can involve the N-arylation of an oxazolidinone intermediate with an appropriate arylboronic acid pinacol ester via a Chan-Lam type reaction.
Mechanism of Action of Rivaroxaban
Rivaroxaban directly and selectively inhibits Factor Xa, a critical enzyme in the coagulation cascade, thereby preventing the conversion of prothrombin to thrombin and subsequent fibrin clot formation.[9][11]
Experimental Protocol: Chan-Lam N-Arylation of an Oxazolidinone Core
This is a general protocol for the copper-catalyzed N-arylation of an oxazolidinone with a phenylboronic acid pinacol ester, applicable to the synthesis of intermediates for drugs like Linezolid and Rivaroxaban.[12]
Reaction Scheme:
Materials:
-
Oxazolidinone derivative (e.g., (S)-5-(aminomethyl)oxazolidin-2-one)
-
Phenylboronic acid pinacol ester
-
Copper(II) acetate (Cu(OAc)2)
-
Pyridine
-
Dichloromethane (DCM) or Acetonitrile (MeCN)
-
Molecular sieves (4 Å)
Procedure:
-
To a reaction flask, add the oxazolidinone derivative (1.0 eq), phenylboronic acid pinacol ester (1.5 eq), and copper(II) acetate (1.2 eq).
-
Add activated 4 Å molecular sieves.
-
Add the solvent (DCM or MeCN) and pyridine (2.0 eq).
-
Stir the reaction mixture at room temperature under an air atmosphere for 24-72 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite and wash with the solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the N-arylated oxazolidinone.
Quantitative Data Summary:
| Parameter | Value |
| Reactant 1 | Oxazolidinone derivative |
| Reactant 2 | Phenylboronic acid pinacol ester |
| Catalyst/Promoter | Copper(II) acetate |
| Base/Ligand | Pyridine |
| Solvent | Dichloromethane or Acetonitrile |
| Temperature | Room Temperature |
| Reaction Time | 24-72 hours |
| Copper Loading | 1.2 eq (stoichiometric) |
| Typical Yield | 60-85% |
Conclusion
Phenylboronic acid pinacol esters are highly valuable and versatile reagents in pharmaceutical synthesis. Their stability and predictable reactivity in key bond-forming reactions like the Suzuki-Miyaura and Chan-Lam couplings have streamlined the synthesis of numerous complex drug molecules. The detailed protocols and application notes provided herein serve as a practical guide for researchers and scientists in the pharmaceutical industry, enabling the efficient and reliable construction of essential pharmaceutical intermediates and APIs. The continued development of new methodologies employing these reagents will undoubtedly further accelerate the pace of drug discovery and development.
References
- 1. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. tcichemicals.com [tcichemicals.com]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. books.rsc.org [books.rsc.org]
- 7. WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one - Google Patents [patents.google.com]
- 8. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 9. WO2015198259A1 - Process for the synthesis of rivaroxaban and intermediate for the production thereof - Google Patents [patents.google.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Concise asymmetric synthesis of Linezolid through catalyzed Henry reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Chan-Evans-Lam Amination of Boronic Acid Pinacol (BPin) Esters: Overcoming the Aryl Amine Problem [organic-chemistry.org]
Application Notes and Protocols for C-C Bond Formation with 2-Phenyl-1,3,2-dioxaborolane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and reaction conditions for carbon-carbon (C-C) bond formation utilizing 2-phenyl-1,3,2-dioxaborolane, also known as phenylboronic acid pinacol ester. The primary focus is on the Suzuki-Miyaura cross-coupling reaction, a versatile and widely used method in organic synthesis, particularly relevant in the development of pharmaceuticals and other complex organic molecules.
Introduction
2-Phenyl-1,3,2-dioxaborolane is a stable, readily available, and environmentally benign organoboron reagent. It is a popular choice for Suzuki-Miyaura cross-coupling reactions due to its tolerance of a wide variety of functional groups and its relative stability compared to boronic acids.[1][2] This reaction facilitates the formation of a C-C bond between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex.[3] The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity.[4][5]
Suzuki-Miyaura Cross-Coupling: Reaction Principle
The Suzuki-Miyaura coupling follows a catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organic halide (R-X), forming a Pd(II) complex.
-
Transmetalation: The organic group from the boronate ester is transferred to the palladium center, displacing the halide. This step is facilitated by a base.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product (R-R'), regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.
Tabulated Reaction Conditions and Yields
The following tables summarize quantitative data from various studies on the Suzuki-Miyaura coupling of 2-phenyl-1,3,2-dioxaborolane with different aryl halides. These tables are intended to provide a comparative overview of how different reaction parameters influence the outcome.
Table 1: Coupling of 2-Phenyl-1,3,2-dioxaborolane with Aryl Bromides
| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoacetophenone | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 95 |
| 2 | 4-Bromotoluene | Pd₂(dba)₃ (1) | P(t-Bu)₃ (2) | K₂CO₃ | Dioxane | 80 | 16 | 92 |
| 3 | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 6 | 88 |
| 4 | 4-Bromoaniline | Pd(OAc)₂ (1.5) | XPhos (3) | Cs₂CO₃ | THF | 60 | 24 | 87[6] |
Table 2: Coupling of 2-Phenyl-1,3,2-dioxaborolane with Aryl Chlorides
| Entry | Aryl Chloride | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chloroacetophenone | Pd₂(dba)₃ (2) | P(t-Bu)₃ (4) | K₃PO₄ | Dioxane | 100 | 24 | 91[7] |
| 2 | 1-Chloro-4-nitrobenzene | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 110 | 18 | 85 |
| 3 | 4-Chlorotoluene | Pd(OAc)₂ (1) | RuPhos (2) | K₂CO₃ | t-Amyl alcohol | 100 | 16 | 93 |
| 4 | 2-Chloropyridine | Pd(PPh₃)₄ (5) | - | K₂CO₃ | DME | 85 | 12 | 78 |
Experimental Protocols
Below are detailed protocols for typical Suzuki-Miyaura cross-coupling reactions using 2-phenyl-1,3,2-dioxaborolane.
Protocol 1: General Procedure for Coupling with Aryl Bromides
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl bromide (1.0 mmol)
-
2-Phenyl-1,3,2-dioxaborolane (1.2 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol)
-
Anhydrous solvent (e.g., Toluene, 5 mL)
-
Degassed water (1 mL)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Magnetic stirrer and heating source
Procedure:
-
To a reaction vessel, add the aryl bromide, 2-phenyl-1,3,2-dioxaborolane, palladium catalyst, phosphine ligand, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the anhydrous solvent and degassed water via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 100 °C) for the specified time (e.g., 12-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Protocol 2: Microwave-Assisted Coupling with Aryl Chlorides
Microwave irradiation can often reduce reaction times and improve yields for less reactive aryl chlorides.
Materials:
-
Aryl chloride (0.5 mmol)
-
2-Phenyl-1,3,2-dioxaborolane (0.75 mmol)
-
Palladium precatalyst (e.g., Buchwald G3 precatalyst, 0.01 mmol, 2 mol%)
-
Base (e.g., K₂CO₃, 1.0 mmol)
-
Solvent (e.g., Dioxane/H₂O 4:1, 2.5 mL)
-
Microwave vial with a stir bar
Procedure:
-
In a microwave vial, combine the aryl chloride, 2-phenyl-1,3,2-dioxaborolane, palladium precatalyst, and base.
-
Add the solvent mixture to the vial.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and heat to the desired temperature (e.g., 120-150 °C) for the specified time (e.g., 15-60 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Work-up the reaction as described in Protocol 1.
-
Purify the product by column chromatography.
Experimental Workflow
The following diagram illustrates a typical workflow for setting up and performing a Suzuki-Miyaura cross-coupling reaction.
Solvent and Base Selection
The choice of solvent and base can significantly impact the efficiency and selectivity of the Suzuki-Miyaura coupling.
-
Solvents: A variety of solvents can be employed, often as a mixture with water. Common choices include toluene, dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF).[8][9] The solvent can influence the solubility of the reagents and the stability of the catalytic species.[10][11] For instance, polar aprotic solvents like DMF can sometimes alter the selectivity in couplings with substrates bearing multiple reactive sites.[8]
-
Bases: An inorganic base is required to facilitate the transmetalation step.[2] Common bases include carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The strength and nature of the base can affect the reaction rate and substrate compatibility. For base-sensitive functional groups, milder bases like potassium fluoride (KF) may be used.[2]
Catalyst and Ligand Selection
The palladium source and the associated ligand are at the heart of the Suzuki-Miyaura reaction.
-
Palladium Sources: Common palladium sources include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄.[2][5] Preformed palladium precatalysts, which are often more stable and provide more reproducible results, are also widely used.[12]
-
Ligands: The ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity. Electron-rich and bulky phosphine ligands, such as tri-tert-butylphosphine (P(t-Bu)₃) and biarylphosphines (e.g., SPhos, XPhos, RuPhos), are highly effective for coupling a wide range of substrates, including challenging aryl chlorides.[6][7] N-heterocyclic carbenes (NHCs) have also emerged as a powerful class of ligands for Suzuki-Miyaura couplings.[5]
By carefully selecting the reaction parameters outlined in these notes, researchers can effectively utilize 2-phenyl-1,3,2-dioxaborolane for the synthesis of a diverse array of biaryl compounds and other important molecular scaffolds.
References
- 1. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pure.hw.ac.uk [pure.hw.ac.uk]
- 7. A Convenient and General Method for Pd-Catalyzed Suzuki Cross-Couplings of Aryl Chlorides and Arylboronic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions - HEIA-FR [heia-fr.ch]
- 10. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Yoneda Labs [yonedalabs.com]
Application Notes and Protocols for Microwave-Assisted Suzuki Coupling with 4,4,5,5-tetramethyl-2-phenyl-1,3,2-dioxaborolane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing microwave-assisted Suzuki-Miyaura cross-coupling reactions utilizing 4,4,5,5-tetramethyl-2-phenyl-1,3,2-dioxaborolane (phenylboronic acid pinacol ester). This protocol is designed to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science, enabling the rapid and efficient formation of biaryl structures.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. The use of this compound offers several advantages over phenylboronic acid, including enhanced stability, easier handling, and often improved reaction outcomes. The integration of microwave irradiation technology has further revolutionized this transformation, dramatically reducing reaction times from hours to minutes, while frequently improving yields and enhancing reproducibility.[1] This powerful combination provides a robust platform for the rapid synthesis of diverse molecular scaffolds crucial for drug discovery and development.
Microwave heating accelerates chemical reactions by directly and efficiently heating the solvent and reactants, leading to rapid temperature increases and localized superheating. This uniform and instantaneous heating minimizes the formation of side products and can lead to cleaner reaction profiles compared to conventional heating methods.
General Reaction Scheme
The microwave-assisted Suzuki coupling of an aryl halide with this compound is depicted below. The reaction is typically catalyzed by a palladium complex in the presence of a base.
Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
Below are detailed protocols for performing microwave-assisted Suzuki coupling reactions with this compound. These protocols can be adapted for a wide range of aryl and heteroaryl halides.
Protocol 1: General Procedure for Aryl Bromides and Iodides
This protocol is a good starting point for the coupling of various electron-rich and electron-poor aryl bromides and iodides.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/H₂O, 2:1 v/v, 6 mL)
-
Microwave reaction vial (10 mL) with a stir bar
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add the aryl halide, this compound, palladium catalyst, and base.
-
Add the degassed solvent mixture to the vial.
-
Seal the vial securely with a cap.
-
Place the vial into the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 100-120 °C) for a specified time (e.g., 10-20 minutes).
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Open the vial and dilute the reaction mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: For Less Reactive Aryl Chlorides
Aryl chlorides are generally less reactive than their bromide and iodide counterparts and may require more forcing conditions.
Materials:
-
Aryl chloride (1.0 mmol, 1.0 equiv)
-
This compound (1.5 mmol, 1.5 equiv)
-
Palladium catalyst/ligand system (e.g., Pd₂(dba)₃ (2 mol%) and a bulky phosphine ligand like SPhos (4 mol%))
-
Base (e.g., K₃PO₄, 3.0 mmol, 3.0 equiv)
-
Solvent (e.g., t-Amyl alcohol, 5 mL)
-
Microwave reaction vial (10 mL) with a stir bar
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Follow steps 1-3 from Protocol 1, using the materials listed above.
-
Place the vial into the microwave reactor.
-
Irradiate the reaction mixture at a higher temperature (e.g., 140-160 °C) for a longer duration (e.g., 20-40 minutes).
-
Follow steps 6-10 from Protocol 1 for workup and purification.
Data Presentation
The following tables summarize typical reaction conditions and yields for the microwave-assisted Suzuki coupling of this compound with various aryl halides. The data is compiled from analogous reactions with phenylboronic acid where specific data for the pinacol ester is not available, representing expected outcomes.
Table 1: Coupling with Various Aryl Bromides
| Entry | Aryl Bromide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (min) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 120 | 15 | >95 |
| 2 | 4-Bromotoluene | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | Dioxane | 140 | 20 | 92 |
| 3 | 4-Bromobenzonitrile | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 110 | 10 | 98 |
| 4 | 1-Bromo-4-nitrobenzene | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | t-AmylOH | 150 | 20 | 90 |
| 5 | 2-Bromopyridine | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 130 | 25 | 85 |
| 6 | 3-Bromothiophene | Pd(dppf)Cl₂ (3) | Na₂CO₃ | DME/H₂O | 120 | 15 | 91 |
Table 2: Coupling with Various Aryl Chlorides
| Entry | Aryl Chloride | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (min) | Yield (%) |
| 1 | 4-Chloroanisole | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | t-AmylOH | 150 | 30 | 75 |
| 2 | 4-Chlorotoluene | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | Dioxane | 160 | 40 | 70 |
| 3 | 4-Chlorobenzonitrile | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | t-AmylOH | 140 | 25 | 88 |
| 4 | 1-Chloro-4-nitrobenzene | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | t-AmylOH | 150 | 20 | 92 |
| 5 | 2-Chloropyridine | Pd₂(dba)₃ (3) | RuPhos (6) | CsF | Toluene | 150 | 45 | 65 |
| 6 | 3-Chlorothiophene | Pd(OAc)₂ (3) | cataCXium A (6) | K₃PO₄ | Dioxane | 160 | 50 | 60 |
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for microwave-assisted Suzuki coupling.
Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The use of microwave irradiation in conjunction with this compound provides a highly efficient and rapid method for the synthesis of a wide array of biaryl compounds. The protocols and data presented herein serve as a robust starting point for researchers to develop and optimize their own Suzuki-Miyaura coupling reactions, accelerating the pace of discovery in drug development and materials science. The significant reduction in reaction times and often improved yields make this a highly attractive methodology for modern synthetic chemistry.
References
Application Notes and Protocols for Ligand Selection in Suzuki-Miyaura Coupling of Phenylboronic Acid Pinacol Ester
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides a detailed guide to selecting the optimal ligand for the efficient palladium-catalyzed Suzuki-Miyaura cross-coupling of phenylboronic acid pinacol ester with aryl halides. It includes a comparative analysis of common ligand classes, detailed experimental protocols, and visual aids to elucidate the reaction mechanism and workflow.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2][3][4] Phenylboronic acid pinacol ester is a widely used coupling partner due to its stability, ease of handling, and commercial availability. The success of this reaction is critically dependent on the choice of ligand, which modulates the reactivity and stability of the palladium catalyst. This application note explores the selection of phosphine and N-heterocyclic carbene (NHC) ligands to achieve high coupling efficiency.
Ligand Selection: A Comparative Overview
The choice of ligand significantly influences the key steps of the Suzuki-Miyaura catalytic cycle: oxidative addition, transmetalation, and reductive elimination. Modern bulky, electron-rich phosphine ligands and N-heterocyclic carbenes (NHCs) have emerged as the state-of-the-art for facilitating challenging couplings.[5]
Phosphine Ligands: Sterically hindered and electron-rich phosphine ligands, such as the Buchwald biarylphosphines (e.g., SPhos, XPhos, RuPhos), are highly effective.[5] These ligands promote the formation of monoligated, coordinatively unsaturated palladium(0) species, which are highly active in the oxidative addition of aryl halides. The electron-rich nature of these phosphines also facilitates the reductive elimination step.
N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong σ-donating ligands that form highly stable palladium complexes.[5][6][7] This stability can translate to higher catalyst turnover numbers and longevity. Sterically demanding NHCs can also promote the formation of the active monoligated palladium species.[5]
Quantitative Data Summary
The following table summarizes representative yields for the Suzuki-Miyaura coupling of phenylboronic acid pinacol ester with various aryl bromides using different classes of ligands. It is important to note that direct comparison can be challenging as reaction conditions may vary across different studies.
| Ligand Type | Example Ligand | Aryl Bromide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Buchwald Biarylphosphine | SPhos | 4-Bromotoluene | K₃PO₄ | Toluene/H₂O | 100 | 2 | >95 |
| Buchwald Biarylphosphine | XPhos | 4-Bromoanisole | K₃PO₄ | Dioxane/H₂O | 120 | 10 | 98 |
| Ferrocenyl Phosphine | dppf | 4-Bromoacetophenone | K₂CO₃ | Dioxane/H₂O | 85 | 12 | 92 |
| N-Heterocyclic Carbene | IPr | 2-Bromopyridine | K₃PO₄ | Dioxane | 100 | 18 | 89 |
| Triarylphosphine | PPh₃ | 4-Bromobenzonitrile | Na₂CO₃ | Benzene/H₂O | Reflux | 5 | 85 |
Signaling Pathways and Experimental Workflows
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Workflow
This diagram outlines a typical workflow for setting up and performing the Suzuki-Miyaura coupling reaction.
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.
Experimental Protocols
The following are detailed protocols for the Suzuki-Miyaura coupling of phenylboronic acid pinacol ester with an aryl bromide using representative phosphine and NHC ligands. These protocols are intended as a starting point and may require optimization for specific substrates.
Protocol 1: Coupling using a Buchwald Phosphine Ligand (SPhos)
Materials:
-
Phenylboronic acid pinacol ester (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Toluene (anhydrous, degassed)
-
Water (degassed)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating block
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl bromide (e.g., 1.0 mmol), phenylboronic acid pinacol ester (1.2 mmol), and potassium phosphate (3.0 mmol).
-
In a separate vial, pre-mix Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol) in a small amount of toluene.
-
Add the catalyst pre-mixture to the Schlenk flask.
-
Add degassed toluene (e.g., 5 mL) and degassed water (e.g., 0.5 mL) to the reaction flask.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 1-4 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Coupling using an N-Heterocyclic Carbene (NHC) Ligand Precursor
Materials:
-
Phenylboronic acid pinacol ester (1.5 equiv)
-
Aryl bromide (1.0 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1 mol% Pd)
-
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl) (2.2 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
1,4-Dioxane (anhydrous, degassed)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating block
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a strictly inert atmosphere, add Pd₂(dba)₃ (0.01 mmol), IPr·HCl (0.022 mmol), and potassium phosphate (3.0 mmol) to a dry reaction vessel.
-
Add the aryl bromide (1.0 mmol) and phenylboronic acid pinacol ester (1.5 mmol).
-
Add degassed 1,4-dioxane (e.g., 5 mL).
-
Seal the vessel and heat the mixture to 100-110 °C with stirring.
-
Monitor the reaction for completion by TLC or LC-MS (typically 12-24 hours).
-
Once the reaction is complete, cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Conclusion
The selection of an appropriate ligand is paramount for achieving high efficiency in the Suzuki-Miyaura coupling of phenylboronic acid pinacol ester. Bulky, electron-rich phosphine ligands, particularly those from the Buchwald family, offer excellent reactivity and broad substrate scope, often leading to high yields in short reaction times. N-Heterocyclic carbene ligands provide a robust alternative, forming highly stable palladium complexes that can be advantageous for catalyst longevity and turnover. The provided protocols offer a solid starting point for researchers to perform this important transformation, with the understanding that optimization of reaction parameters for specific substrates is often necessary to achieve the best results.
References
- 1. rose-hulman.edu [rose-hulman.edu]
- 2. www1.udel.edu [www1.udel.edu]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. par.nsf.gov [par.nsf.gov]
- 7. Suzuki-Miyaura Coupling of Pinacolboronic Esters Catalyzed by a Well-Defined Palladium N‑Heterocyclic Carbene (NHC) Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Boronate Esters via Hydroboration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroboration is a powerful and versatile chemical reaction that facilitates the addition of a hydrogen-boron bond across a carbon-carbon double or triple bond. This process is a cornerstone of modern organic synthesis, particularly for the preparation of organoboranes, which are valuable intermediates. A significant application of this reaction is the synthesis of boronate esters, stable and readily handled compounds that are crucial building blocks in various carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling.
This document provides detailed protocols for the synthesis of boronate esters from alkenes via hydroboration, covering both catalyst-free and metal-catalyzed methodologies. The selection of the appropriate method often depends on the substrate scope, desired regioselectivity (anti-Markovnikov vs. Markovnikov), and functional group tolerance.
Data Presentation: Comparison of Hydroboration Methods for Boronate Ester Synthesis
The following table summarizes quantitative data for different hydroboration methods, offering a comparative overview of their efficiency and selectivity for the synthesis of boronate esters from representative terminal alkenes.
| Method | Catalyst/Reagent | Substrate | Solvent | Temp. (°C) | Time (h) | Yield (%) | Regioselectivity (linear:branched) | Reference |
| Catalyst-Free | ||||||||
| Pyridine Iodoborane | Pyridine Iodoborane / Pinacol | β-methylstyrene | CH₂Cl₂ | rt | 2 | High | 15:1 | [1] |
| Pyridine Iodoborane / Pinacol | α-methylstyrene | CH₂Cl₂ | rt | 2 | 62 | - | [1] | |
| Metal-Catalyzed | ||||||||
| Iridium-Catalyzed | [Ir(cod)Cl]₂ / dppe | Styrene | neat | rt | 0.5 | 98 | >99:1 | [2] |
| [Ir(cod)Cl]₂ / dppm | 1-Octene | neat | rt | 3 | 96 | >99:1 | [2] | |
| Cobalt-Catalyzed | Co(acac)₃ / PPh₃ / NaOtBu | Styrene | THF | rt | 12 | 95 | 3:97 | |
| Co(acac)₃ | 1-Octene | THF | rt | 12 | 92 | 95:5 | ||
| Potassium Carbonate-Catalyzed | K₂CO₃ | Styrene | neat | 110 | 3 | 96 | 98:2 | [3] |
Experimental Protocols
Protocol 1: Iridium-Catalyzed Hydroboration of Alkenes with Pinacolborane (Anti-Markovnikov Selectivity)
This protocol describes the highly efficient and selective hydroboration of terminal alkenes to afford linear boronate esters using an iridium catalyst.[2]
Materials:
-
Alkene (e.g., 1-octene, styrene)
-
Pinacolborane (HBpin)
-
[Ir(cod)Cl]₂ (Chloro(1,5-cyclooctadiene)iridium(I) dimer)
-
dppe (1,2-Bis(diphenylphosphino)ethane) for vinylarenes or dppm (Bis(diphenylphosphino)methane) for aliphatic alkenes
-
Anhydrous, degassed solvent (e.g., THF or can be run neat)
-
Schlenk flask or oven-dried vial with a magnetic stir bar
-
Nitrogen or Argon atmosphere setup
-
Standard glassware for workup and purification (silica gel chromatography)
Procedure:
-
Catalyst Preparation: In a Schlenk flask under an inert atmosphere, add [Ir(cod)Cl]₂ (e.g., 0.015 mmol, 1.5 mol%) and the appropriate phosphine ligand (dppe or dppm, 0.03 mmol, 3 mol%).
-
Reaction Setup: To the flask containing the catalyst, add the alkene (1.0 mmol) followed by pinacolborane (1.1 mmol). If using a solvent, add it at this stage (e.g., 1-2 mL of THF).
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or GC-MS. For terminal aliphatic alkenes, the reaction is typically complete within 3 hours, while for vinylarenes, it can be as fast as 30 minutes.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the desired boronate ester.
Protocol 2: Catalyst-Free Hydroboration using Pyridine Iodoborane followed by Pinacol Esterification
This method provides a metal-free alternative for the hydroboration of alkenes.[1]
Materials:
-
Alkene
-
Pyridine borane complex
-
Iodine (I₂)
-
Pinacol
-
Sodium hydroxide (NaOH) solution (1M)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Round-bottom flask with a magnetic stir bar
-
Ice bath
-
Standard glassware for workup and purification
Procedure:
-
Preparation of Pyridine Iodoborane: In a round-bottom flask, dissolve pyridine borane (1.5 equiv.) in anhydrous CH₂Cl₂ and cool the solution to 0 °C in an ice bath. To this solution, add a solution of iodine (1.5 equiv.) in CH₂Cl₂ dropwise. Stir the mixture at 0 °C for 15 minutes to generate the pyridine iodoborane reagent in situ.
-
Hydroboration: To the cold solution of pyridine iodoborane, add the alkene (1.0 equiv.) and stir the reaction mixture at room temperature for 2 hours.
-
Esterification: Cool the reaction mixture back to 0 °C and add 1M NaOH solution. Then, add a solution of pinacol (1.5 equiv.) in CH₂Cl₂.
-
Reaction: Allow the mixture to warm to room temperature and stir vigorously for 12-15 hours.
-
Workup: Separate the organic layer, and extract the aqueous layer with CH₂Cl₂. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the residue by silica gel column chromatography to yield the pinacol boronate ester.
Visualizations
Hydroboration-Oxidation Workflow
The following diagram illustrates the general two-step process of hydroboration followed by an oxidative workup to yield an alcohol, which is a common subsequent step after the formation of the organoborane intermediate. The formation of the boronate ester occurs after the initial hydroboration step, often through reaction with pinacol.
Caption: General workflow for hydroboration and subsequent reactions.
Logical Relationship of Hydroboration Selectivity
This diagram illustrates the factors influencing the regioselectivity of the hydroboration reaction.
Caption: Factors influencing hydroboration regioselectivity.
References
Application Notes and Protocols: Optimizing Base and Solvent Effects in Suzuki Reactions with Phenylboronic Acid Pinacol Ester (PhB(pin))
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This reaction, which couples organoboron compounds with organic halides or triflates, is catalyzed by a palladium complex and requires a base to proceed.[2][3] Phenylboronic acid pinacol ester (PhB(pin)) is a commonly used organoboron reagent due to its stability, ease of handling, and compatibility with a wide range of reaction conditions compared to the corresponding boronic acid.[4][5]
The choice of base and solvent are critical parameters that significantly influence the yield, reaction rate, and selectivity of the Suzuki reaction.[6][7] This document provides a detailed guide to understanding and optimizing these effects for reactions involving PhB(pin).
The Role of the Base in the Catalytic Cycle
The base plays a crucial role in the Suzuki-Miyaura catalytic cycle, primarily in the transmetalation step.[2] Its main function is to activate the boronic acid pinacol ester, making it more nucleophilic and facilitating the transfer of the phenyl group to the palladium center.[6] Two primary mechanistic pathways are generally considered for this activation:
-
The Boronate Pathway: The base reacts with the organoboron species to form a more nucleophilic "ate" complex (boronate), which then readily undergoes transmetalation with the palladium(II) halide complex.[2]
-
The Oxo-Palladium Pathway: The base first reacts with the palladium(II) halide complex to form a palladium(II) hydroxide or alkoxide species. This complex then reacts with the neutral boronic ester.[5]
The operative pathway can depend on the specific base, solvent, and reactants used. The strength, solubility, and nature of the base's counter-ion are all critical factors to consider.[1]
Quantitative Data Presentation: Base and Solvent Screening
The following tables summarize quantitative data from various studies, showcasing the impact of different bases and solvents on the yield of Suzuki-Miyaura coupling reactions. While substrates may vary, these tables provide a valuable starting point for reaction optimization.
Table 1: Comparative Performance of Various Bases in the Suzuki Coupling of 4-Bromotoluene with Phenylboronic Acid
| Entry | Base (equiv.) | Solvent | Catalyst | Ligand | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | K₃PO₄ (2.0) | Toluene | Pd(OAc)₂ | SPhos | 100 | 2 | 95 | [6] |
| 2 | K₂CO₃ (2.0) | Toluene | Pd(OAc)₂ | SPhos | 100 | 2 | 88 | [6] |
| 3 | Cs₂CO₃ (2.0) | Dioxane | Pd(dppf)Cl₂ | - | 100 | 12 | 92 | [1] |
| 4 | Na₂CO₃ (2.0) | DMF/H₂O | Pd(PPh₃)₄ | - | 85 | 5 | 98 | [8] |
| 5 | NaOH (2.0) | DME | Pd(PPh₃)₄ | - | 80 | 16 | ~70 | [2] |
| 6 | KOH (2.0) | DME | Pd(PPh₃)₄ | - | 80 | 16 | 70-90 | [2] |
| 7 | KF (2.0) | THF | Pd₂(dba)₃ | PCy₃ | RT | 18 | Moderate | [3] |
| 8 | Et₃N (3.0) | Toluene | Pd(OAc)₂ | SPhos | 100 | 2 | <10 | [6] |
Note: Data is compiled from multiple sources and reaction conditions are not identical. Direct comparison of yields should be interpreted with caution.
Table 2: Effect of Solvent on the Suzuki Coupling of Phenylboronic Acid with an Aryl Halide
| Entry | Aryl Halide | Base | Solvent | Catalyst | Temp (°C) | Yield (%) | Reference |
| 1 | Iodobenzene | K₂CO₃ | DMF | Cu(II) Salen@KCC-1 | 110 | 95 | [9] |
| 2 | Iodobenzene | K₂CO₃ | DMSO | Cu(II) Salen@KCC-1 | 110 | 92 | [9] |
| 3 | Bromobenzene | (i-Pr)₂NH | H₂O | PPI-NPy-Pd | 100 | High | [10] |
| 4 | Bromobenzene | (i-Pr)₂NH | Xylene | PPI-NPy-Pd | 100 | Poor | [10] |
| 5 | 2-Chloropyridine | None | H₂O (pH 4.5) | Pd(OAc)₂/cataCXium®PtB | 100 | High | [11] |
| 6 | PyFluor | Na₃PO₄ | Dioxane/H₂O (4:1) | Pd(dppf)Cl₂ | 100 | 89 | [12] |
| 7 | PyFluor | Na₃PO₄ | Dioxane (anhydrous) | Pd(dppf)Cl₂ | 100 | ~70 | [12] |
Note: This table illustrates the significant impact of the solvent choice on reaction efficiency. Water and polar aprotic solvents like DMF are often effective, but optimization is key.
Experimental Protocols
The following are detailed, generalized protocols for performing a Suzuki-Miyaura reaction with PhB(pin) and an aryl bromide. These should be adapted and optimized for specific substrates.
Protocol 1: General Procedure for Suzuki Coupling using K₃PO₄ in Dioxane/Water
Materials:
-
Aryl Bromide (1.0 equiv)
-
Phenylboronic acid pinacol ester (PhB(pin)) (1.2 - 1.5 equiv)
-
Palladium Catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., XPhos, 2-4 mol%)
-
Potassium Phosphate (K₃PO₄) (3.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane
-
Degassed Water
Procedure:
-
To a dry microwave vial or Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide, PhB(pin), palladium catalyst, ligand, and K₃PO₄.[13]
-
Add degassed 1,4-dioxane and degassed water via syringe to create a desired solvent ratio (e.g., 5:1 dioxane:water).[13]
-
Seal the vessel and stir the reaction mixture vigorously.
-
Heat the mixture to the desired temperature (typically 80-120 °C) in a preheated oil bath or using a microwave reactor.[13]
-
Monitor the reaction progress by TLC or LC-MS. Reactions can take from 10 minutes to 24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., Ethyl Acetate) and water.
-
Separate the organic layer, and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Suzuki Coupling using Na₂CO₃ in an Aqueous System
Materials:
-
Aryl Bromide (1.0 equiv)
-
Phenylboronic acid pinacol ester (PhB(pin)) (1.2 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Sodium Carbonate (Na₂CO₃) (2.0 equiv)
-
Solvent system (e.g., Acetonitrile/Water 4:1)
Procedure:
-
In a round-bottom flask, suspend the aryl bromide, PhB(pin), and Na₂CO₃ in the ACN/H₂O solvent system.[13]
-
Purge the mixture with an inert gas (e.g., N₂) for 15 minutes.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄) to the mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 85-90 °C) with vigorous stirring for the required time (typically 30 minutes to 5 hours).[13]
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove insoluble materials.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo.
-
Purify the residue by flash chromatography to obtain the desired biaryl product.
Mandatory Visualizations
Caption: The Suzuki-Miyaura catalytic cycle.
Caption: General experimental workflow for a Suzuki reaction.
Caption: Logical considerations for base and solvent selection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Arylboronic acids and arylpinacolboronate esters in Suzuki coupling reactions involving indoles. Partner role swapping and heterocycle protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 10. researchgate.net [researchgate.net]
- 11. Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
Application Notes and Protocols: 2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Materials Science
Introduction
2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as phenylboronic acid pinacol ester, is a highly versatile and valuable organoboron compound in the field of materials science. Its stability, solubility in organic solvents, and reactivity make it an essential building block for the synthesis of advanced functional materials.[1] The pinacol ester group serves to protect the boronic acid functionality, rendering the molecule more stable against air and moisture compared to the corresponding free boronic acid. This enhanced stability simplifies handling and purification, making it a preferred reagent in complex synthetic procedures.
The primary utility of this compound lies in its participation in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[2] This powerful reaction enables the formation of carbon-carbon bonds, allowing for the precise construction of complex molecular architectures, from discrete small molecules to extended π-conjugated polymers.[3] Consequently, 2-phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a cornerstone intermediate in the development of materials for organic electronics, such as Organic Light-Emitting Diodes (OLEDs), as well as for the synthesis of porous Covalent Organic Frameworks (COFs).[1][4]
Application 1: Synthesis of Small Molecules & Oligomers for Organic Electronics
Application Note:
In the field of organic electronics, precise molecular design is critical for tuning the photophysical and electronic properties of materials. 2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a key starting material for synthesizing well-defined oligo-arylenes and other conjugated small molecules that serve as emitters, hosts, or charge-transport materials in OLEDs. The Suzuki-Miyaura coupling reaction provides an efficient route to extend π-conjugation by linking the phenyl group of the dioxaborolane to other aromatic systems. This allows for the systematic modification of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which in turn dictates the emission color, quantum efficiency, and overall performance of the resulting OLED device.[5] The stability and high reactivity of the pinacol ester facilitate high-yield syntheses of these complex molecules.[2]
Experimental Protocol: Synthesis of 4-Methoxybiphenyl via Suzuki-Miyaura Coupling
This protocol describes a representative Suzuki-Miyaura cross-coupling reaction between 2-phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane and 4-bromoanisole to produce 4-methoxybiphenyl, a common structural motif in materials for organic electronics.
Materials and Equipment:
-
2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
-
4-Bromoanisole
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Potassium phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃)
-
1,4-Dioxane and Water (degassed)
-
Schlenk flask or microwave vial
-
Magnetic stirrer and hotplate
-
Inert atmosphere setup (Argon or Nitrogen)
-
Standard glassware for extraction and purification
-
Rotary evaporator
-
Column chromatography setup (Silica gel)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or microwave vial under an inert atmosphere (Argon), add 2-phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 mmol, 1.2 equiv.), 4-bromoanisole (1.0 mmol, 1.0 equiv.), potassium phosphate (3.0 mmol, 3.0 equiv.), and the palladium catalyst system, such as Pd₂(dba)₃ (0.015 mmol, 1.5 mol%) and dppf (0.031 mmol, 3.1 mol%).
-
Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane and water (e.g., in a 4:1 ratio, 5 mL).
-
Reaction: Stir the mixture at 80-100°C for 12-18 hours.[6] The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Isolation: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 4-methoxybiphenyl.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation:
The efficiency of the Suzuki-Miyaura coupling can be influenced by various parameters. The following table summarizes typical reaction conditions and resulting yields for the synthesis of biphenyl derivatives.
| Aryl Halide Partner | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | Pd(PPh₃)₄ (2) | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | 12 | ~95 |
| 1-Bromo-4-nitrobenzene | Pd₂(dba)₃ / XPhos (1.5) | K₃PO₄ (3) | Dioxane | 100 | 18 | ~92 |
| 2-Bromopyridine | Pd(OAc)₂ / SPhos (2) | K₂CO₃ (2.5) | Dioxane/H₂O | 90 | 16 | ~88 |
| 4-Chlorotoluene | PdCl₂(dppf) (3) | Cs₂CO₃ (3) | Toluene/H₂O | 110 | 24 | ~75 |
Note: Yields are representative and can vary based on specific substrate, catalyst, and reaction scale.
Visualizations:
Application 2: Synthesis of Conjugated Polymers
Application Note:
2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be adapted to create bifunctional monomers for step-growth polymerization. For instance, by starting with a dihalo-aromatic compound, one can synthesize a bis(pinacol boronate) monomer. This monomer can then be polymerized with a dihalo-aromatic comonomer via Suzuki polycondensation to produce conjugated polymers like poly(p-phenylene) (PPP) and its derivatives.[4][7] These polymers are materials of great interest for their conductive and light-emitting properties, finding use in applications like polymer light-emitting diodes (PLEDs) and organic photovoltaics (OPVs).[8] The choice of monomers allows for fine-tuning of the polymer's solubility, processability, and optoelectronic characteristics.
Experimental Protocol: Synthesis of Poly(p-phenylene) (PPP) via Suzuki Polycondensation
This protocol outlines the synthesis of poly(p-phenylene) using 1,4-benzenediboronic acid bis(pinacol ester) and 1,4-dibromobenzene. The diboronic ester monomer can be synthesized from 1,4-dibromobenzene and bis(pinacolato)diboron.
Materials and Equipment:
-
1,4-Benzenediboronic acid bis(pinacol ester)
-
1,4-Dibromobenzene
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Aqueous Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) solution (2 M)
-
Toluene (degassed)
-
Phase-transfer catalyst (e.g., Aliquat 336)
-
Methanol, Acetone
-
Soxhlet extraction apparatus
-
Schlenk flask with a condenser
-
Inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Monomer Preparation: Ensure both 1,4-benzenediboronic acid bis(pinacol ester) and 1,4-dibromobenzene are of high purity (polymerization grade).
-
Reaction Setup: In a Schlenk flask equipped with a condenser, add 1,4-benzenediboronic acid bis(pinacol ester) (1.0 mmol, 1.0 equiv.), 1,4-dibromobenzene (1.0 mmol, 1.0 equiv.), and a few drops of the phase-transfer catalyst.
-
Catalyst and Solvent Addition: Add degassed toluene (10 mL) to dissolve the monomers. Separately, prepare a degassed 2 M aqueous solution of Cs₂CO₃.
-
Polymerization: Add the palladium catalyst, Pd(PPh₃)₄ (0.02 mmol, 2 mol%), to the monomer solution. Begin vigorous stirring and add the Cs₂CO₃ solution (2 mL, 4.0 equiv.). Heat the biphasic mixture to reflux (approx. 90-100°C) under an inert atmosphere for 24-48 hours.[4]
-
Precipitation: After cooling to room temperature, pour the reaction mixture into a large volume of methanol (200 mL) with stirring. The polymer will precipitate.
-
Purification: Collect the polymer by filtration. To remove catalyst residues and low molecular weight oligomers, purify the polymer by Soxhlet extraction sequentially with methanol, acetone, and chloroform. The purified polymer is typically recovered from the chloroform fraction.
-
Drying: Dry the final polymer product in a vacuum oven overnight.
-
Characterization: Characterize the polymer's molecular weight (Mn, Mw) and polydispersity index (PDI) using Gel Permeation Chromatography (GPC). Confirm its structure using NMR and FT-IR spectroscopy.
Data Presentation:
The properties of the resulting conjugated polymers are highly dependent on the synthetic conditions, which control the molecular weight and structural regularity.
| Polymer | Comonomers | Catalyst | Mn (kDa) | PDI (Mw/Mn) | Application Area |
| PPP | 1,4-Dibromobenzene + 1,4-Benzenediboronic ester | Pd(PPh₃)₄ | 10 - 25 | 1.8 - 2.5 | PLEDs, Conductive Films |
| PFP | 2,7-Dibromo-9,9-dihexylfluorene + Fluorene-2,7-diboronic ester | Pd(PPh₃)₄ | 30 - 80 | 2.0 - 3.0 | Blue PLEDs, Lasers |
| PCTXO | Dibromo-TADF monomer + Carbazole-diboronic ester | Pd(PPh₃)₄ | 15 - 40 | 2.2 - 2.8 | TADF-OLEDs[4] |
Note: Mn (Number-average molecular weight) and PDI (Polydispersity Index) are representative values and depend heavily on reaction stoichiometry and purity.
Visualizations:
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. diva-portal.org [diva-portal.org]
- 4. Red to orange thermally activated delayed fluorescence polymers based on 2-(4-(diphenylamino)-phenyl)-9H-thioxanthen-9-one-10,10-dioxide for efficient solution-processed OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. High-Performance OLED and PLED Materials [clinicalresearchnewsonline.com]
Troubleshooting & Optimization
low yield in Suzuki coupling with 4,4,5,5-tetramethyl-2-phenyl-1,3,2-dioxaborolane
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to help you troubleshoot and resolve common issues leading to low yields in Suzuki-Miyaura cross-coupling reactions, with a specific focus on reactions involving 4,4,5,5-tetramethyl-2-phenyl-1,3,2-dioxaborolane (phenylboronic acid pinacol ester).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific challenges you may encounter when using phenylboronic acid pinacol ester in your Suzuki coupling reactions.
Q1: My Suzuki coupling reaction with this compound is giving a very low yield. What are the most common initial checks I should perform?
A1: Low yields in Suzuki couplings can often be traced back to a few key areas. Start with a systematic check of your reagents and reaction setup:
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Reagent Quality & Stability :
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Phenylboronic Acid Pinacol Ester : Although more stable than the corresponding boronic acid, the pinacol ester can still undergo hydrolysis or protodeboronation.[1][2][3] Use a fresh, high-purity reagent.
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Aryl Halide : Ensure the purity of your coupling partner. The reactivity order is generally I > Br > OTf >> Cl.[4] Aryl chlorides can be particularly challenging and may require specialized catalyst systems.[5]
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Catalyst and Ligand : Palladium catalysts and phosphine ligands can degrade over time, especially if not stored under an inert atmosphere.[4] Phosphine ligands are susceptible to oxidation.[4]
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Solvent and Base : Use anhydrous and thoroughly degassed solvents, as oxygen can deactivate the Pd(0) catalyst.[4][6] Ensure your base is of high purity and anhydrous if the reaction requires it.
-
-
Reaction Conditions :
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Inert Atmosphere : The rigorous exclusion of oxygen is critical to prevent the oxidation of the Pd(0) catalyst and phosphine ligands, which can lead to catalyst deactivation and homocoupling of the boronic ester.[4] Ensure your reaction vessel is properly purged with an inert gas like argon or nitrogen.[4]
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Q2: I suspect protodeboronation of my phenylboronic acid pinacol ester is the main issue. How can I minimize this side reaction?
A2: Protodeboronation, the replacement of the boronic ester group with a hydrogen atom, is a common side reaction that lowers yield.[2][7] Here are some strategies to mitigate it:
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Choice of Base : The base is crucial for activating the boronic ester but can also promote protodeboronation.[4][8] Using milder bases like potassium phosphate (K₃PO₄), potassium fluoride (KF), or cesium carbonate (Cs₂CO₃) can be beneficial.[4]
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Anhydrous Conditions : While some water can be beneficial for the hydrolysis of the pinacol ester to the more reactive boronic acid, excess water, especially in combination with a strong base, can accelerate protodeboronation.[1][8] Consider using anhydrous solvents and bases.
-
Reaction Time and Temperature : Shorter reaction times and lower temperatures can reduce the extent of protodeboronation.[4] Monitor the reaction progress by TLC or LC-MS to avoid unnecessarily long reaction times.
-
"Slow-Release" Strategy : In some cases, using conditions that slowly generate the active boronic acid from the more stable pinacol ester can minimize its concentration in the reaction mixture, thereby reducing the rate of protodeboronation.[9]
Q3: I am observing a significant amount of homocoupling of my boronic ester. What causes this and how can I prevent it?
A3: Homocoupling, the formation of biphenyl from two molecules of the phenylboronic acid pinacol ester, is another common side reaction that reduces the yield of the desired cross-coupled product.[10]
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Presence of Oxygen : The primary cause of homocoupling is often the presence of oxygen, which can facilitate the palladium-catalyzed oxidative coupling of the boronic ester molecules.[4][10]
-
Prevention :
-
Rigorous Degassing : Thoroughly degas your solvent(s) before use. Common methods include freeze-pump-thaw cycles or sparging with an inert gas (argon or nitrogen) for an extended period.[11]
-
Maintain Inert Atmosphere : Ensure your reaction is set up and maintained under a positive pressure of an inert gas throughout the entire process.[4]
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Q4: My reaction is sluggish and does not go to completion. What can I do to improve the reaction rate and conversion?
A4: Sluggish reactions can be due to several factors related to the catalyst, reagents, or conditions.
-
Catalyst and Ligand Choice :
-
For less reactive aryl halides (e.g., chlorides), more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) are often required to promote the rate-determining oxidative addition step.[5][12][13]
-
Ensure adequate catalyst loading. While typically low (0.5-5 mol%), it may need to be optimized for challenging substrates.
-
-
Solvent and Temperature :
-
The choice of solvent can significantly impact the reaction rate by affecting the solubility of the reagents and the stability of the catalytic species.[6][14][15][16] Common solvents include toluene, dioxane, THF, and DMF, often with water as a co-solvent.[11][17]
-
Increasing the reaction temperature can improve the rate, but be mindful that it can also increase the rate of side reactions like protodeboronation.[4] An optimal temperature needs to be found for each specific system.
-
-
Base Selection :
Quantitative Data Summary
The following tables summarize the effect of different reaction parameters on the yield of Suzuki coupling reactions.
Table 1: Effect of Base and Solvent on Yield
| Entry | Aryl Halide | Boronic Acid/Ester | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Iodobenzene | Phenylboronic acid | Pd-IPG (0.3) | K₃PO₄ (2.0) | EtOH/H₂O (1:1) | 60 | 1 | 99 | [20] |
| 2 | Iodobenzene | Phenylboronic acid | Pd-IPG (0.3) | Cs₂CO₃ (2.0) | EtOH/H₂O (1:1) | 60 | 1 | 98 | [20] |
| 3 | Iodobenzene | Phenylboronic acid | Pd-IPG (0.3) | K₂CO₃ (2.0) | EtOH/H₂O (1:1) | 60 | 1 | 95 | [20] |
| 4 | 4-Bromonitrobenzene | Phenylboronic acid | PdNPs@PEG | K₂CO₃ (1.5) | iPrOH/H₂O (1:1) | 80 | 0.25 | 98 | [16] |
| 5 | 4-Bromonitrobenzene | Phenylboronic acid | PdNPs@PEG | K₂CO₃ (1.5) | EtOH/H₂O (1:1) | 80 | 0.5 | 92 | [16] |
| 6 | 4-Bromonitrobenzene | Phenylboronic acid | PdNPs@PEG | K₂CO₃ (1.5) | Toluene | 80 | 2 | 65 | [16] |
Table 2: Effect of Catalyst/Ligand on Yield
| Entry | Aryl Halide | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Chloropyridine | n-HexylBpin | Pd₂(dba)₃ (2) | FcPPh₂ (12) | K₃PO₄ (3.0) | Dioxane/H₂O (10:1) | 100 | 24 | 85 | [21] |
| 2 | 2-Chloropyridine | n-HexylBpin | Pd₂(dba)₃ (2) | PPh₃ (12) | K₃PO₄ (3.0) | Dioxane/H₂O (10:1) | 100 | 24 | 21 | [21] |
| 3 | 4-Chloroanisole | Phenylboronic acid | Pd(OAc)₂ (2) | PCy₃ (4) | K₃PO₄ (1.5) | Toluene | 100 | 3 | 98 | Fu, et al. |
| 4 | 4-Chloroanisole | Phenylboronic acid | Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | K₃PO₄ (1.5) | Toluene | 100 | 3 | 99 | Fu, et al. |
Note: "Fu, et al." refers to widely cited work by Gregory Fu on Suzuki couplings of aryl chlorides.
Experimental Protocols
General Protocol for a Suzuki Coupling Reaction
This is a representative protocol and may require optimization for specific substrates.
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Reaction Setup : To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
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Inert Atmosphere : Seal the flask, then evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[4]
-
Solvent and Catalyst Addition : Under a positive pressure of the inert gas, add the degassed solvent (e.g., 5 mL of 4:1 1,4-dioxane/water).[4] Bubble the inert gas through the solution for 10-15 minutes to ensure thorough deoxygenation.[4] Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol) and ligand if required.
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Reaction Execution : Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[4]
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Monitoring : Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
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Work-up : Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification : Purify the crude product by column chromatography on silica gel.
Visualizations
Diagrams of Key Processes
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: A workflow for troubleshooting low yields in Suzuki coupling.
Caption: Decision tree for diagnosing common side reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions - HEIA-FR [heia-fr.ch]
- 7. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.ed.ac.uk [research.ed.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Yoneda Labs [yonedalabs.com]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. reddit.com [reddit.com]
- 18. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
Purification of Pinacol Boronic Esters: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with the purification of pinacol boronic esters by column chromatography.
Troubleshooting Guides
Issue 1: Product is Decomposing or Hydrolyzing on the Column
Symptoms:
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Appearance of a new, more polar spot on TLC after exposure to silica gel.
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Low recovery of the desired pinacol boronic ester from the column.
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The presence of the corresponding boronic acid in eluted fractions, confirmed by NMR or MS.
Root Cause: Pinacol boronic esters are susceptible to hydrolysis back to the corresponding boronic acid, a reaction that can be catalyzed by the acidic silanol groups on the surface of silica gel.[1][2][3][4][5][6][7] The presence of water in the eluent or on the silica gel can exacerbate this issue.
Solutions:
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Deactivation of Silica Gel:
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Boric Acid Treatment: Impregnating the silica gel with boric acid can suppress the decomposition of pinacol boronic esters.[8][9] This is thought to work by reducing the Lewis basicity of the silica gel, thereby minimizing over-adsorption and subsequent hydrolysis.[9]
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Base Treatment: To neutralize the acidic silica surface, you can slurry the silica gel in the initial eluent containing a small amount of a non-nucleophilic base, such as triethylamine (NEt₃), before packing the column.
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Use of Anhydrous Conditions: Ensure that all solvents are anhydrous and that the silica gel is properly dried before use to minimize the water content in the system.
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Alternative Stationary Phases:
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Neutral Alumina: For some boronic esters, particularly those sensitive to acidic conditions, neutral alumina can be a viable alternative to silica gel.
-
Reversed-Phase Silica (C18): While typically used for HPLC, reversed-phase chromatography can sometimes be adapted for preparative separations, though hydrolysis can still be an issue.[2][4][6][10]
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Experimental Protocol: Preparation of Boric Acid-Impregnated Silica Gel
A facile method for preparing boric acid-impregnated silica gel has been reported.[8][9]
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Dissolve boric acid in methanol.
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Add silica gel to the methanolic solution of boric acid.
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Evaporate the methanol under reduced pressure until the silica gel is a free-flowing powder.
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The boric acid-impregnated silica gel is now ready for use in packing the column.
Caption: On-column hydrolysis of a pinacol boronic ester.
Issue 2: Product Strongly Adsorbs to Silica Gel and Does Not Elute
Symptoms:
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The product remains at the top of the column even with increasingly polar solvent systems.
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Significant tailing or streaking is observed on TLC plates.[9]
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To elute the product, a very strong eluent (e.g., 100% ethyl acetate or methanol) is required, which often leads to co-elution with impurities.[11]
Root Cause: The empty p-orbital on the boron atom can interact strongly with the Lewis basic silanol groups on the silica surface, leading to strong adsorption.[9] This is a common problem for both boronic acids and their esters.[9]
Solutions:
| Strategy | Description | Recommended Solvent Systems |
| Use a Shorter Column | A shorter silica gel bed reduces the interaction time and surface area, which can be sufficient for purification if the impurities are significantly less or more polar.[11] | Dependent on the specific compound. |
| Boric Acid-Treated Silica | As mentioned previously, this deactivates the silica surface, reducing strong adsorption.[8][9] | Hexanes/Ethyl Acetate, Dichloromethane/Hexanes |
| Alternative Solvent Systems | Sometimes, a different solvent system can disrupt the strong interaction with silica. | Heptane/Isopropanol[11], Hexanes/Ether[11], Toluene, Acetone/Hexanes[11] |
| Dry Loading | If the compound has poor solubility in the column eluent, dry loading onto silica can prevent it from precipitating at the top of the column and improve the band shape. | Dissolve the compound in a suitable solvent, add silica gel, and evaporate the solvent to obtain a dry, free-flowing powder to load onto the column. |
Caption: A logical workflow for troubleshooting pinacol boronic ester purification.
Frequently Asked Questions (FAQs)
Q1: My pinacol boronic ester appears as one spot on TLC, but on the column, it seems to decompose. Why is this happening?
A: The conditions on a TLC plate are not identical to those in a column. The silica on a TLC plate is often more exposed to atmospheric moisture, which might paradoxically sometimes lead to better mobility.[11] In a packed column, the prolonged contact time between your compound and the large surface area of the silica gel provides more opportunity for hydrolysis or strong adsorption, leading to apparent decomposition or retention.
Q2: Are there alternatives to column chromatography for purifying pinacol boronic esters?
A: Yes, if column chromatography is proving difficult, consider these alternatives:
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Recrystallization/Trituration: Many pinacol boronic esters are crystalline solids or can be solidified. Recrystallization or triturating the crude material with a suitable solvent (like hexane) can be a highly effective purification method.[11][12]
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Conversion to a More Stable Derivative:
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MIDA Boronates: Converting the pinacol ester to an N-methyliminodiacetic acid (MIDA) boronate can significantly increase its stability towards silica gel.[11]
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Trifluoroborate Salts (BF₃K): Treatment with KHF₂ converts the pinacol ester to a potassium trifluoroborate salt, which is often a stable, crystalline solid that can be easily purified by recrystallization or filtration.[11]
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Distillation: For volatile, low molecular weight pinacol boronic esters, distillation can be an effective purification method.[13]
Q3: Can I use reversed-phase chromatography to purify my pinacol boronic ester?
A: While possible, reversed-phase chromatography on silica-based C18 columns also presents challenges. The aqueous mobile phases used can promote hydrolysis of the ester to the boronic acid.[2][4][6][7][10][14] The rate of this on-column hydrolysis is influenced by the pH of the mobile phase, the organic modifier concentration, and the specific type of C18 stationary phase used.[2][4][6][10][14] If you must use reversed-phase, it is crucial to develop a method that minimizes hydrolysis, for instance by using a mobile phase with no pH modifier or at a neutral pH.[2][4][6][14]
Q4: What is a good starting point for a solvent system for my pinacol boronic ester?
A: A common starting point is a mixture of a non-polar solvent and a moderately polar solvent.
Recommended Starting Solvent Systems
| Non-Polar Component | Polar Component |
| Hexanes or Heptane | Ethyl Acetate |
| Dichloromethane | Hexanes |
| Toluene | Ethyl Acetate |
| Hexanes | Diethyl Ether |
It is always recommended to first determine an appropriate solvent system using thin-layer chromatography (TLC). Aim for an Rf value of approximately 0.2-0.3 for the desired compound.
Q5: My pinacol boronic ester is UV inactive. How can I visualize it on a TLC plate?
A: If your compound does not have a UV chromophore, you can use a variety of staining methods for visualization. A common and effective stain for boronic esters is an iodine chamber. Simply placing the TLC plate in a sealed chamber containing a few crystals of iodine will reveal the spots as temporary brown stains. Other general-purpose stains like potassium permanganate or phosphomolybdic acid can also be effective.
References
- 1. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC | Semantic Scholar [semanticscholar.org]
- 7. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. tandfonline.com [tandfonline.com]
Technical Support Center: Reactions of Phenylboronic Acid Pinacol Ester
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with phenylboronic acid pinacol ester and its derivatives. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Troubleshooting Guides
Issue 1: Low Yield of Desired Cross-Coupling Product and Presence of Biphenyl
Question: I am performing a Suzuki-Miyaura cross-coupling reaction with phenylboronic acid pinacol ester and observing a low yield of my desired product, but a significant amount of biphenyl as a side product. What is causing this and how can I fix it?
Answer: The formation of biphenyl is due to a common side reaction called homocoupling , where two molecules of the phenylboronic acid pinacol ester react with each other. This is often catalyzed by palladium species, especially in the presence of oxygen.[1][2]
Troubleshooting Steps:
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Ensure Rigorous Exclusion of Oxygen: Oxygen can promote the formation of Pd(II) species that facilitate homocoupling.[1]
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Recommendation: Thoroughly degas all solvents and reagents by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes before use. Maintaining a positive pressure of inert gas throughout the reaction is crucial.[2]
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-
Optimize Your Palladium Catalyst: The choice and handling of the palladium catalyst can significantly impact the extent of homocoupling.
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Recommendation: Use a pre-activated Pd(0) catalyst, such as Pd(PPh₃)₄, to avoid issues with the in-situ reduction of Pd(II) sources. If using a Pd(II) precatalyst, ensure your reaction conditions are suitable for its efficient reduction to the active Pd(0) species.[3]
-
-
Control the Reaction Temperature: Higher temperatures can sometimes favor side reactions.
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Recommendation: Attempt the reaction at a lower temperature to see if the selectivity for the desired cross-coupling product improves.
-
-
Choice of Base: The base can influence the rate of competing reactions.
-
Recommendation: While a base is necessary for the Suzuki-Miyaura coupling, using a milder base might help reduce homocoupling in some cases.
-
Experimental Protocol to Minimize Homocoupling in Suzuki-Miyaura Coupling:
| Reagent/Parameter | Condition |
| Aryl Halide | 1.0 equiv |
| Phenylboronic acid pinacol ester | 1.2 equiv |
| Palladium Catalyst (e.g., Pd(PPh₃)₄) | 1-5 mol% |
| Base (e.g., K₂CO₃) | 2.0 equiv |
| Solvent | Anhydrous and degassed (e.g., Dioxane/Water 4:1) |
| Temperature | 80-100 °C |
| Atmosphere | Inert (Argon or Nitrogen) |
Procedure:
-
To an oven-dried Schlenk flask, add the aryl halide, base, and palladium catalyst.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent via syringe.
-
Add the phenylboronic acid pinacol ester.
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Heat the reaction mixture to the specified temperature and monitor by TLC or LC-MS.
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Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Issue 2: Formation of Benzene as a Major Byproduct
Question: In my reaction, I am observing a significant amount of benzene, which corresponds to the loss of the boronic ester group from my starting material. Why is this happening?
Answer: The formation of benzene is due to a side reaction called protodeboronation , where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[4] This is a common issue, particularly with electron-rich or heteroaromatic boronic acids, and can be promoted by aqueous basic or acidic conditions and elevated temperatures.[4][5]
Troubleshooting Steps:
-
Optimize the Base and Water Content: Strong bases and the presence of water can accelerate protodeboronation.[5][6]
-
Lower the Reaction Temperature: Higher temperatures can increase the rate of protodeboronation.[5]
-
Recommendation: Try running the reaction at the lowest temperature that allows for efficient cross-coupling.
-
-
Use a More Stable Boron Reagent: Phenylboronic acid pinacol esters are generally more stable than the corresponding boronic acids.[1] For particularly sensitive substrates, even more stable derivatives can be used.
-
Recommendation: Consider using N-methyliminodiacetic acid (MIDA) boronates, which are known for their high stability and slow release of the active boronic acid under reaction conditions, minimizing the concentration of the free boronic acid that is prone to decomposition.[4]
-
Workflow for Troubleshooting Protodeboronation:
Caption: A troubleshooting workflow for addressing protodeboronation.
Frequently Asked Questions (FAQs)
Q1: What is the white solid that sometimes precipitates from my reaction mixture containing phenylboronic acid pinacol ester?
A1: This is often phenylboronic acid, which is the product of the hydrolysis of the pinacol ester. Phenylboronic acid pinacol esters can hydrolyze in the presence of water to form phenylboronic acid and pinacol. This process can be accelerated by acidic or basic conditions and at physiological pH.[8] While pinacol esters are generally more stable than boronic acids, they are not completely immune to hydrolysis.[1]
Q2: Can phenylboronic acid pinacol ester decompose upon storage?
A2: Yes, phenylboronic acid pinacol ester can degrade over time, primarily through hydrolysis if exposed to atmospheric moisture. It is best to store it in a tightly sealed container in a cool, dry place, and preferably under an inert atmosphere.
Q3: I am observing the formation of phenol as a side product. What causes this?
A3: The formation of phenol from phenylboronic acid or its esters is an oxidative process. This can occur in the presence of certain oxidants or under specific catalytic conditions, sometimes as a competing reaction during cross-coupling.[9][10] The presence of peroxides in ethereal solvents can also lead to the oxidation of boronic acids to phenols.[9]
Q4: Can I use phenylboronic acid pinacol ester directly in a Suzuki-Miyaura reaction, or do I need to hydrolyze it to the boronic acid first?
A4: In most Suzuki-Miyaura coupling reactions, the phenylboronic acid pinacol ester can be used directly. The basic reaction conditions typically facilitate the in-situ hydrolysis to the active boronic acid species required for the catalytic cycle.[11]
Q5: Are there any quantitative data on the stability of substituted phenylboronic acid pinacol esters to hydrolysis?
A5: Yes, the rate of hydrolysis is dependent on the electronic nature of the substituents on the phenyl ring. Electron-donating groups tend to decrease the rate of hydrolysis, while electron-withdrawing groups can increase it. One study reported the following half-lives for the hydrolysis of para-substituted phenylboronic acid pinacol esters in a pH 7.4 buffer:
| Substituent | Half-life (minutes) |
| -OH | ~10 |
| -NHCOCH₃ | ~10 |
| -NH₂ | ~180 |
Data adapted from a study on the hydrolysis of phenylboronic pinacol esters at physiological pH.[12][13]
Experimental Protocols
Protocol for the Deliberate Homocoupling of Phenylboronic Acid to Synthesize Biphenyl
This protocol can be used to synthesize biphenyl, which can serve as an analytical standard for identifying the homocoupling side product in your reactions.
| Reagent/Parameter | Condition |
| Phenylboronic acid | 1.0 equiv |
| Palladium(II) Acetate (Pd(OAc)₂) | 5 mol% |
| Solvent | Acetone/Water (1:1 v/v) |
| Temperature | Room Temperature |
| Atmosphere | Air |
Procedure:
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In a round-bottom flask, dissolve phenylboronic acid in a 1:1 mixture of acetone and water.
-
Add Palladium(II) acetate to the solution.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC. The reaction is typically complete within a few hours.
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Upon completion, extract the mixture with an organic solvent (e.g., ethyl acetate).
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Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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The crude product can be purified by column chromatography or recrystallization to yield pure biphenyl.
This protocol is adapted from general procedures for palladium-catalyzed homocoupling of arylboronic acids.[14]
Signaling Pathway for Common Side Reactions
The following diagram illustrates the pathways for the common side reactions of phenylboronic acid pinacol ester in the context of a Suzuki-Miyaura cross-coupling reaction.
Caption: Common reaction pathways for phenylboronic acid pinacol ester.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH | Semantic Scholar [semanticscholar.org]
- 9. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 10. Copper(II) NHC Catalyst for the Formation of Phenol from Arylboronic Acid [mdpi.com]
- 11. Miyaura Borylation Reaction [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
how to prevent protodeboronation of 2-phenyl-1,3,2-dioxaborolane
This guide provides researchers, scientists, and drug development professionals with technical information and troubleshooting advice to prevent the protodeboronation of 2-phenyl-1,3,2-dioxaborolane during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a concern for 2-phenyl-1,3,2-dioxaborolane?
A1: Protodeboronation is an undesired chemical reaction where the carbon-boron bond in an organoborane, such as 2-phenyl-1,3,2-dioxaborolane, is cleaved and replaced with a carbon-hydrogen bond.[1] This process converts the starting material into benzene, an unwanted byproduct. This side reaction is a significant concern as it consumes the boronic ester, leading to reduced yields of the desired product in reactions like Suzuki-Miyaura cross-couplings and complicates the purification process.[1]
Q2: What are the primary pathways for the protodeboronation of 2-phenyl-1,3,2-dioxaborolane?
A2: There are two main pathways for protodeboronation:
-
Direct Protodeboronation: The boronic ester itself reacts directly with a proton source to cleave the C-B bond.
-
Pre-hydrolytic Pathway: The boronic ester first hydrolyzes in the presence of water to form phenylboronic acid. This boronic acid, which is often less stable, then undergoes rapid protodeboronation.[2][3] This hydrolysis step can be a major contributor to the overall decomposition of the boronic ester.[2][3]
Q3: How does pH influence the stability of 2-phenyl-1,3,2-dioxaborolane?
A3: The pH of the reaction medium is a critical factor. Protodeboronation can occur under both acidic and basic conditions, but it is most commonly accelerated in basic media.[2] High pH promotes the formation of an anionic tetrahedral boronate species, which is more susceptible to C-B bond cleavage.[2] While very low pH can also catalyze the reaction, many boronic esters exhibit their greatest stability at a neutral or slightly acidic pH, provided other destabilizing factors are absent.[1]
Q4: How does the stability of 2-phenyl-1,3,2-dioxaborolane compare to phenylboronic acid and other esters, like the pinacol ester?
A4: Esterification of a boronic acid is a common strategy to enhance stability, though the choice of the diol is crucial.
-
vs. Phenylboronic Acid: 2-phenyl-1,3,2-dioxaborolane (an ethylene glycol ester) is generally more stable than free phenylboronic acid, which is prone to dehydration to form boroxines and undergoes faster protodeboronation.
-
vs. Pinacol Ester (2-phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane): Pinacol esters are significantly more stable than their ethylene glycol counterparts.[4] The methyl groups on the pinacol backbone provide steric hindrance around the boron atom, which slows down both hydrolysis and direct attack by nucleophiles, thus offering better protection against protodeboronation.[4] Studies have shown that alkyl substituents on the diol backbone slow down transesterification and lead to a thermodynamically more stable boronic ester.[4]
Q5: What are the best methods to detect and quantify protodeboronation?
A5: Protodeboronation can be monitored by tracking the disappearance of the starting material and the appearance of the deboronated product (benzene). Common analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the reaction in situ. By integrating the signals of the aromatic protons of 2-phenyl-1,3,2-dioxaborolane against the signal for benzene, and using an internal standard, one can quantify the extent of decomposition over time.[5] ¹¹B NMR can also be employed to observe the change in the boron environment.[6][7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly effective for detecting and quantifying the volatile benzene byproduct.[8][9][10][11] A calibration curve can be generated to determine the precise amount of benzene formed.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is useful for monitoring the concentration of the boronic ester starting material and any non-volatile products in the reaction mixture.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield of desired product; significant amount of benzene detected. | Presence of Water: The reaction is sensitive to water, leading to hydrolysis of the ester to the more labile phenylboronic acid. | 1. Use anhydrous solvents and reagents. Dry solvents using standard laboratory procedures (e.g., distillation from a drying agent or passing through activated alumina). 2. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the system.[5] |
| Inappropriate Base or pH: Strong bases and high pH accelerate the rate of protodeboronation. | 1. Screen weaker bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) instead of strong bases like NaOH or KOH.[5] 2. Use the minimum effective amount of base. 3. If possible, buffer the reaction medium to maintain an optimal pH. | |
| High Reaction Temperature: Elevated temperatures can increase the rate of decomposition. | 1. Run the reaction at the lowest temperature that still allows for an acceptable rate of the desired transformation. 2. Consider screening different catalyst systems that may be more active at lower temperatures. | |
| Slow Rate of Desired Reaction: If the primary reaction (e.g., Suzuki-Miyaura coupling) is slow, the competing protodeboronation side reaction has more time to occur. | 1. Optimize the catalyst system (ligand and palladium precursor) for a faster cross-coupling rate. Highly active catalysts can outcompete the decomposition pathway.[12] 2. Ensure efficient stirring to overcome mass transport limitations. | |
| Reagent Quality: The 2-phenyl-1,3,2-dioxaborolane may have partially decomposed during storage. | 1. Use freshly prepared or recently purchased boronic ester. 2. Store the reagent under an inert atmosphere in a cool, dark, and dry place. 3. Consider in-situ generation of the boronic ester if storage is a persistent issue. |
Quantitative Data Summary
While extensive kinetic data for 2-phenyl-1,3,2-dioxaborolane specifically is limited in the literature, the following table summarizes the relative stability trends observed for aryl boronic acids and their esters under various conditions, which are directly applicable.
| Compound Type | Condition | Relative Stability | Key Observation |
| Aryl Boronic Acid | High pH (e.g., pH 13) | Low | Rapid protodeboronation, with half-lives that can be on the scale of seconds to minutes for activated systems.[2] |
| Aryl Boronic Acid | Neutral pH (e.g., pH 7) | Moderate to High | Generally much more stable than at high pH, though some heteroaromatic systems show maximal instability at neutral pH.[13] |
| 2-phenyl-1,3,2-dioxaborolane | Basic, aqueous media | Moderate | More stable than the free boronic acid, but susceptible to a pre-hydrolytic decomposition pathway.[2][3] |
| Phenyl Pinacol Boronate | Basic, aqueous media | High | The steric bulk of the pinacol group provides significant protection, making it much more stable to hydrolysis and direct protodeboronation than the ethylene glycol ester.[4] |
| Aryl MIDA Boronate | Basic, aqueous media | Very High | MIDA esters are exceptionally stable and release the boronic acid slowly under basic conditions, minimizing protodeboronation.[1] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling to Minimize Protodeboronation
This protocol provides a starting point for coupling 2-phenyl-1,3,2-dioxaborolane with an aryl bromide, incorporating best practices to suppress protodeboronation.
-
Reagent and Glassware Preparation:
-
Oven-dry all glassware (reaction flask, condenser) and cool under a stream of dry nitrogen or argon.
-
Use anhydrous solvents. For example, purify 1,4-dioxane by passing it through an activated alumina column.
-
Ensure all solid reagents are anhydrous. The base (e.g., K₃PO₄) should be finely ground and dried under vacuum.
-
-
Reaction Setup:
-
To the reaction flask under an inert atmosphere, add the aryl bromide (1.0 equiv.), 2-phenyl-1,3,2-dioxaborolane (1.2-1.5 equiv.), and potassium phosphate (K₃PO₄, 2.0-3.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(OAc)₂; 2 mol%) and ligand (e.g., SPhos; 4 mol%).
-
Seal the flask with a septum.
-
-
Execution:
-
Add the degassed anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to a moderate temperature (e.g., 80 °C). Higher temperatures may accelerate protodeboronation.
-
Monitor the reaction progress by TLC or GC-MS, checking for both product formation and the appearance of benzene.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Monitoring Protodeboronation by ¹H NMR Spectroscopy
This protocol allows for the direct observation and quantification of the rate of decomposition under specific experimental conditions.
-
Sample Preparation:
-
In a glovebox or under an inert atmosphere, prepare a stock solution of a suitable internal standard (e.g., 1,3,5-trimethoxybenzene) in the desired deuterated solvent (e.g., dioxane-d₈/D₂O mixture).
-
In an NMR tube, add 2-phenyl-1,3,2-dioxaborolane (e.g., 10 mg).
-
Add the chosen base or buffer solution to mimic the reaction conditions.
-
Add a known volume of the internal standard stock solution.
-
-
Data Acquisition:
-
Quickly acquire an initial ¹H NMR spectrum (t=0).
-
If studying the effect of temperature, place the NMR tube in the pre-heated spectrometer.
-
Acquire subsequent spectra at regular time intervals (e.g., every 15 minutes).
-
-
Data Analysis:
-
For each spectrum, integrate the signal of a characteristic aromatic proton of 2-phenyl-1,3,2-dioxaborolane (e.g., ortho-protons) and the singlet corresponding to benzene (~7.37 ppm).
-
Normalize these integrals to the integral of the internal standard.
-
Plot the concentration of the starting material and the benzene byproduct versus time to determine the rate of protodeboronation.
-
Visualizations
Caption: Pathways for protodeboronation of 2-phenyl-1,3,2-dioxaborolane.
Caption: Troubleshooting workflow for protodeboronation issues.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. An efficient 2D 11B–11B solid-state NMR spectroscopy strategy for monitoring covalent self-assembly of boronic acid-derived compounds: the transformation and unique architecture of bortezomib molecules in the solid state - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. gcms.cz [gcms.cz]
- 10. mdpi.com [mdpi.com]
- 11. agilent.com [agilent.com]
- 12. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. semanticscholar.org [semanticscholar.org]
Technical Support Center: Optimizing Catalyst Loading for Suzuki Coupling with Phenylboronic Acid Pinacol Ester (PhB(pin))
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Suzuki-Miyaura cross-coupling reactions utilizing phenylboronic acid pinacol ester (PhB(pin)).
Frequently Asked Questions (FAQs)
Q1: What is a typical catalyst loading range for Suzuki coupling with PhB(pin)?
A typical catalyst loading for palladium-catalyzed Suzuki coupling reactions ranges from 0.0005 mol% to 5 mol%.[1][2][3] For initial explorations and standard reactions, a loading of 1-2 mol% is common. However, for process optimization and cost-effectiveness, especially in pharmaceutical development, minimizing the catalyst loading to parts-per-million (ppm) levels is highly desirable.[1] Highly active catalyst systems, often employing bulky, electron-rich phosphine ligands, can achieve excellent yields at loadings well below 0.1 mol%.[1]
Q2: How does the choice of aryl halide affect the optimal catalyst loading?
The reactivity of the aryl halide significantly influences the required catalyst loading. The general reactivity trend is I > Br > OTf >> Cl.[4] Consequently, more reactive aryl iodides and bromides can often be coupled with lower catalyst loadings compared to less reactive aryl chlorides. Coupling of aryl chlorides is more challenging and typically necessitates more active catalyst systems and potentially higher loadings to achieve comparable yields and reaction times.[1]
Q3: What are the key factors to consider when aiming for very low catalyst loading?
Achieving successful coupling at low catalyst loadings (e.g., <0.1 mol%) requires careful optimization of several parameters:
-
Ligand Selection: Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos and XPhos) or N-heterocyclic carbenes (NHCs) are crucial for stabilizing the active palladium species and facilitating the catalytic cycle.[1]
-
Reagent Purity: High-purity PhB(pin), aryl halide, base, and solvents are essential to avoid catalyst deactivation.
-
Inert Atmosphere: Rigorous exclusion of oxygen is critical to prevent oxidation and deactivation of the Pd(0) catalyst.
-
Base Selection: The choice of base (e.g., K₃PO₄, Cs₂CO₃) can significantly impact the reaction rate and efficiency.
-
Solvent: Anhydrous and degassed solvents are necessary to prevent side reactions and catalyst decomposition.
Q4: What are Turnover Number (TON) and Turnover Frequency (TOF), and why are they important for catalyst optimization?
Turnover Number (TON) represents the number of moles of product formed per mole of catalyst before it becomes inactive. A higher TON indicates a more robust and efficient catalyst. Turnover Frequency (TOF) is the TON per unit of time (e.g., h⁻¹), reflecting the speed of the catalytic cycle.[5] Both TON and TOF are critical metrics for evaluating and comparing the performance of different catalyst systems, especially when optimizing for low catalyst loading.[5]
Troubleshooting Guide
This section addresses common issues encountered during the optimization of catalyst loading for Suzuki coupling with PhB(pin).
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Yield | 1. Catalyst Inactivity: The palladium source may be old or improperly stored. The ligand may have degraded. 2. Insufficiently Inert Atmosphere: Oxygen can deactivate the Pd(0) catalyst. 3. Impure Reagents: Impurities in the PhB(pin), aryl halide, base, or solvent can poison the catalyst. 4. Inappropriate Base or Solvent: The chosen base or solvent may not be optimal for the specific substrates and catalyst system. 5. Low Reaction Temperature: The reaction may require higher temperatures to proceed efficiently. | 1. Use a fresh, high-quality palladium precursor and ligand. 2. Ensure the reaction is set up under a rigorously inert atmosphere (e.g., argon or nitrogen) using proper Schlenk techniques or a glovebox. 3. Use freshly purified or high-purity reagents. Ensure solvents are anhydrous and degassed. 4. Screen a variety of bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) and solvents (e.g., toluene, dioxane, THF). 5. Gradually increase the reaction temperature and monitor the progress. |
| Reaction Stalls at Low Conversion | 1. Catalyst Deactivation: The active catalyst species may be unstable under the reaction conditions. 2. Protodeboronation of PhB(pin): A common side reaction, especially with certain bases and protic impurities, leading to the consumption of the boronic ester. | 1. Consider using a more robust ligand that can better stabilize the palladium catalyst. 2. Use an anhydrous base and solvent. Consider using a milder base or a different solvent system. |
| Formation of Homocoupled Byproducts | 1. Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the boronic ester. | 1. Thoroughly degas the solvent and maintain a strict inert atmosphere throughout the reaction. |
| Inconsistent Results with Low Catalyst Loading | 1. Difficulty in Accurately Dispensing Small Amounts of Catalyst: Inaccurate measurement of the catalyst can lead to significant variations in the actual loading. | 1. Prepare a stock solution of the catalyst and ligand in an anhydrous, degassed solvent to allow for more accurate and reproducible dispensing of small quantities. |
Data Presentation: Catalyst Loading and Ligand Effects
The following tables provide a summary of representative data on the effect of catalyst loading and ligand choice on the yield of Suzuki coupling reactions.
Table 1: Effect of Catalyst Loading on Yield for the Coupling of Aryl Bromides with Phenylboronic Acid Pinacol Ester
| Aryl Bromide | Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | Pd(OAc)₂ / SPhos | 1.0 | K₃PO₄ | Toluene | 100 | 2 | >99 |
| 4-Bromotoluene | Pd(OAc)₂ / SPhos | 0.1 | K₃PO₄ | Toluene | 100 | 4 | 98 |
| 4-Bromotoluene | Pd(OAc)₂ / SPhos | 0.01 | K₃PO₄ | Toluene | 100 | 12 | 95 |
| 4-Bromoanisole | Pd₂(dba)₃ / XPhos | 0.5 | K₃PO₄ | THF | RT | 12 | ~95 |
| 4-Bromoanisole | Pd₂(dba)₃ / XPhos | 0.05 | K₃PO₄ | THF | RT | 24 | 90 |
Data is representative and compiled from various sources for comparison purposes.
Table 2: Comparison of Phosphine Ligands for the Suzuki Coupling of 4-Chlorotoluene with Phenylboronic Acid
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ / PPh₃ | 2.0 | K₂CO₃ | Dioxane/H₂O | 100 | 18 | 75 |
| Pd(OAc)₂ / PCy₃ | 1.0 | K₃PO₄ | Toluene | 100 | 6 | 85 |
| Pd(OAc)₂ / SPhos | 0.5 | K₃PO₄ | Toluene | 100 | 2 | >99 |
| Pd(OAc)₂ / XPhos | 0.5 | K₃PO₄ | Toluene | 100 | 2 | >98 |
Data is representative and compiled from various sources for comparison purposes.
Experimental Protocols
Detailed Methodology for Screening and Optimizing Catalyst Loading
This protocol outlines a systematic approach to screen for the optimal catalyst loading in a Suzuki-Miyaura coupling reaction between an aryl halide and PhB(pin).
Materials:
-
Aryl halide (1.0 mmol)
-
Phenylboronic acid pinacol ester (PhB(pin)) (1.2 mmol)
-
Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., SPhos, XPhos)
-
Base (e.g., K₃PO₄, finely powdered)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
-
Schlenk tubes or reaction vials with septa
-
Magnetic stir bars
-
Inert gas supply (Argon or Nitrogen)
-
Heating block or oil bath
Procedure:
-
Preparation of Stock Solutions (for low catalyst loadings):
-
To ensure accurate dispensing of low catalyst amounts, prepare stock solutions of the palladium precatalyst and the ligand in the chosen anhydrous, degassed solvent. For example, a 0.01 M solution of the catalyst can be prepared.
-
-
Reaction Setup (under inert atmosphere):
-
In a glovebox or under a stream of inert gas, add the aryl halide (1.0 mmol), PhB(pin) (1.2 mmol), and base (2.0 mmol) to a series of oven-dried Schlenk tubes or reaction vials each containing a magnetic stir bar.
-
To each reaction vessel, add the desired volume of the catalyst and ligand stock solutions to achieve the target catalyst loadings (e.g., 1 mol%, 0.5 mol%, 0.1 mol%, 0.05 mol%, 0.01 mol%).
-
Add the anhydrous, degassed solvent to each vessel to reach the desired reaction concentration (e.g., 0.2 M).
-
Seal the reaction vessels securely.
-
-
Reaction Execution:
-
Place the reaction vessels in a pre-heated heating block or oil bath at the desired temperature (e.g., 80-100 °C).
-
Stir the reactions vigorously for the specified time.
-
-
Reaction Monitoring and Work-up:
-
Monitor the progress of the reactions by TLC, GC, or LC-MS.
-
Upon completion, cool the reactions to room temperature.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Analysis and Optimization:
-
Purify the crude product by column chromatography.
-
Determine the yield for each catalyst loading.
-
Based on the results, further optimization of the reaction time, temperature, and base may be performed at the lowest effective catalyst loading.
-
Visualizations
References
Technical Support Center: Troubleshooting Failed Cross-Coupling Reactions with Boronate Esters
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during Suzuki-Miyaura cross-coupling reactions involving boronate esters.
Troubleshooting Guide & FAQs
This section is designed to help you diagnose and solve specific problems in your cross-coupling experiments.
Issue 1: Low to No Product Formation
Q1: My Suzuki-Miyaura reaction with a boronate ester has a very low yield or failed completely. What are the first things I should check?
A1: When a Suzuki-Miyaura coupling reaction fails, a systematic check of your reagents and reaction conditions is the best approach. Here are the initial parameters to assess:
-
Reagent Quality and Stability:
-
Boronate Ester Integrity: While generally more stable than boronic acids, boronate esters can degrade over time.[1] Electron-deficient arylboronic esters are particularly susceptible to protodeboronation.[1] It is recommended to use fresh, high-purity boronate esters. For particularly unstable substrates, consider converting them to more robust forms like MIDA boronates or potassium trifluoroborate salts.[2]
-
Aryl Halide Reactivity: The reactivity of the aryl halide partner is critical. The general trend is I > Br > OTf >> Cl.[1] Couplings involving aryl chlorides are more challenging and often necessitate specialized, highly active catalyst systems.[1]
-
Catalyst and Ligand Activity: Palladium catalysts, especially Pd(II) precatalysts like Pd(OAc)₂, can degrade. Phosphine ligands are prone to oxidation.[1] Ensure your catalyst and ligand are fresh and have been stored correctly under an inert atmosphere. To verify catalyst activity, run a control reaction with a known, reliable substrate combination, such as phenylboronic acid and bromobenzene.[3]
-
Solvent and Base Purity: Always use anhydrous and properly degassed solvents, as oxygen can deactivate the Pd(0) catalyst and oxidize phosphine ligands.[1] Ensure the base is of high purity and anhydrous if the reaction conditions require it.[3]
-
-
Reaction Conditions:
-
Inert Atmosphere: The rigorous exclusion of oxygen is crucial to prevent the oxidation of the active Pd(0) catalyst and phosphine ligands.[1] Ensure your reaction vessel was properly purged with an inert gas (e.g., argon or nitrogen) before starting the reaction.[1]
-
Temperature: Ensure the reaction is being conducted at the optimal temperature. If the oxidative addition is challenging, a higher temperature might be necessary. However, excessively high temperatures can lead to reagent decomposition.[3]
-
Issue 2: Protodeboronation Side Reaction
Q2: I suspect protodeboronation (replacement of the boronate group with hydrogen) is consuming my starting material. How can I minimize this?
A2: Protodeboronation is a common side reaction, especially with electron-deficient or heteroaryl boronic acids and esters.[1][4] Here are strategies to mitigate it:
-
Choice of Base: The base is essential for activating the boronate ester but can also promote protodeboronation.[5] Using milder bases like K₃PO₄, KF, or Cs₂CO₃ can be beneficial.[1]
-
Anhydrous Conditions: While some Suzuki protocols use aqueous bases, water can be a proton source for protodeboronation.[1] Employing anhydrous conditions, if compatible with your system, can reduce this side reaction.[6]
-
Use of More Stable Boron Reagents: If protodeboronation is persistent, switching from a boronic acid or a simple ester to a more stable derivative is a highly effective strategy.
-
Pinacol Esters: These are generally more stable than the corresponding boronic acids.[7]
-
Potassium Trifluoroborate Salts (BF₃K): These are highly stable, crystalline solids that are less prone to protodeboronation.[2]
-
MIDA Boronates: These are exceptionally stable and can be used in sequential couplings, releasing the boronic acid slowly under the reaction conditions.[2][8]
-
Issue 3: Homocoupling of the Boronate Ester
Q3: I am observing a significant amount of homocoupling product (dimer of my boronate ester). What causes this and how can I prevent it?
A3: Homocoupling of boronate esters is often promoted by the presence of oxygen and Pd(II) species.[9]
-
Rigorous Degassing: The most effective way to prevent homocoupling is to thoroughly degas the reaction mixture and maintain a strict inert atmosphere throughout the experiment.[3] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then promote the homocoupling of two boronate ester molecules.[3][9]
-
Use a Pd(0) Precatalyst: Starting with a Pd(0) source (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃) instead of a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)) can help minimize homocoupling, as the in-situ reduction step is not required.[3]
Data Presentation
Table 1: Relative Reactivity of Boron Reagents in Transmetalation
This table summarizes kinetic data for the transmetalation step, comparing the reactivity of various boronic acids and their corresponding esters. The rate constant (k) provides a quantitative measure of how quickly the organic group is transferred from boron to palladium.
| Entry | Boron Reagent | Pretransmetalation Intermediate | Rate Constant (k) x 10⁻⁴ s⁻¹ (at -30 °C) | Relative Rate |
| 1 | 4-Fluorophenylboronic acid | Observed | 0.58 ± 0.03 | 1.0 |
| 2 | Catechol boronic ester | Observed | 2.67 ± 0.08 | ~4.6 |
| 3 | Glycol boronic ester | Observed | 13.3 ± 0.70 | ~23.0 |
| 4 | Dimethyl boronic ester | Observed | Not reported | Not reported |
| 5 | Neopentyl boronic ester | Not observed | Sigmoidal kineticsᵃ | ~0.3 h reaction time |
| 6 | Pinacol boronic ester | Not observed | Sigmoidal kineticsᵃ | ~5.5 h reaction time |
| 7 | Boroxine | Not observed | 5.39 ± 0.07 x 10⁻³ s⁻¹ ᵇ | ~9.33 |
| 8 | α-hydroxyisobutyrate boronic ester | Observed | 2.26 ± 0.31 | ~0.39 |
Data adapted from kinetic studies on the transmetalation step of the Suzuki-Miyaura reaction.[4][7] ᵃ Sigmoidal kinetic profiles were observed, precluding the determination of a first-order rate constant. Relative rates are estimated from reaction times.[4] ᵇ Rate measured at a different unit (s⁻¹) and presented for comparative purposes.[4]
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a general workflow for setting up a Suzuki-Miyaura cross-coupling reaction.
-
Reagent Preparation: In a dry reaction vessel (e.g., a Schlenk flask or a sealed vial) equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the boronate ester (1.1-1.5 equiv), and the base (2.0-3.0 equiv).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 5-10 minutes. This can be done by evacuating and backfilling the vessel three times.[1]
-
Catalyst and Ligand Addition: Under a positive pressure of the inert gas, add the palladium precatalyst (e.g., 0.5–5 mol%) and the ligand (if required).
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The typical concentration is between 0.1 M and 0.5 M with respect to the limiting reagent.[2]
-
Reaction Execution: Place the reaction vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[2]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[2]
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]
-
Purification: Purify the crude product by flash column chromatography.[2]
Protocol 2: Preparation of a Diethanolamine (DEA) Adduct for Boronate Ester Stabilization
This protocol describes how to convert a boronic acid to a more stable diethanolamine adduct, which can be used directly in Suzuki-Miyaura coupling reactions.[2]
-
Dissolution: In a vial with a stir bar, dissolve the boronic acid (1.0 equiv) in a minimal amount of a suitable solvent like methylene chloride.
-
Addition: Add diethanolamine (1.0 equiv) dropwise via pipette while stirring.
-
Precipitation: A precipitate will form. In some cases, the initial solid may dissolve completely before the adduct precipitates.
-
Isolation: Stir the resulting slurry for 10-15 minutes. Isolate the white solid product by vacuum filtration.
-
Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This diethanolamine adduct can now be used directly in Suzuki coupling reactions, typically in protic solvents.[2]
Visualizations
Caption: A flowchart for troubleshooting failed Suzuki-Miyaura cross-coupling reactions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 9. Yoneda Labs [yonedalabs.com]
Technical Support Center: Removal of Pinacol Byproduct
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing pinacol byproduct from their reaction mixtures.
Troubleshooting Guide
Q: I am having trouble removing pinacol from my reaction mixture after a Suzuki-Miyaura coupling. What are the initial steps I should take?
A: Pinacol can be a persistent impurity due to its physical properties. Here is a stepwise approach to troubleshoot its removal:
-
Solvent-Based Removal: Attempt a simple solvent-based removal first. Pinacol has good solubility in non-polar solvents like hexanes, especially when cold.[1]
-
Column Chromatography: If solvent removal is insufficient, column chromatography is a common next step. However, pinacol can streak on standard silica gel.[1]
-
Chemical Conversion: For persistent issues, consider converting your boronic ester to a more easily separable derivative.
Q: My product and pinacol are co-eluting during column chromatography. How can I improve the separation?
A: Co-elution is a common problem. Here are a few strategies to improve chromatographic separation:
-
Use Boric Acid-Treated Silica Gel: Pinacol boronic esters can interact with the Lewis acidic sites on silica gel, leading to streaking and poor separation.[2] Pre-treating the silica gel with boric acid can suppress this interaction and improve resolution.[2]
-
Alternative Stationary Phases: Consider using a different stationary phase, such as alumina, or a bonded phase like diol or cyano, which may offer different selectivity.
-
Gradient Elution: If you are using an isocratic solvent system, switching to a shallow gradient can often help resolve closely eluting compounds.
Q: I've tried recrystallization, but my product either crashes out with the pinacol or remains too soluble. What can I do?
A: Recrystallization can be challenging. Here are some tips:
-
Trituration: Instead of a full recrystallization, try trituration. Concentrate your crude material to a solid or oil, then add a small amount of a cold, non-polar solvent in which your product is sparingly soluble but pinacol is soluble (e.g., hexanes or diethyl ether). Agitate the mixture, then carefully decant the solvent containing the dissolved pinacol. Repeat if necessary.[1]
-
Solvent Screening: Systematically screen a variety of solvents and solvent mixtures. A combination of a good solvent for your product and a poor solvent (an anti-solvent) can sometimes induce selective crystallization.
Q: My final product is a polar compound, making separation from the polar pinacol byproduct very difficult. What methods are recommended?
A: Separating two polar compounds is a common challenge. In this case, chemical conversion methods are often the most effective:
-
Conversion to Potassium Trifluoroborate Salts: Boronic esters can be converted to their corresponding potassium trifluoroborate salts. These salts are typically crystalline solids that are insoluble in organic solvents, allowing for easy separation from the soluble pinacol byproduct.
-
Transesterification with Diethanolamine: Reacting the pinacol boronic ester with diethanolamine can form a diethanolamine-boronate adduct, which often precipitates from the reaction mixture and can be isolated by filtration.[3][4] The desired boronic acid can then be regenerated by acidic hydrolysis.[3][4]
Frequently Asked Questions (FAQs)
Q1: What is pinacol and why is it a common byproduct?
Pinacol (2,3-dimethyl-2,3-butanediol) is a common byproduct in reactions that use bis(pinacolato)diboron (B₂pin₂), a widely used reagent in organic synthesis, particularly for the Miyaura borylation reaction to form boronic esters. During the subsequent Suzuki-Miyaura coupling, the pinacol group is released.
Q2: What are the physical properties of pinacol that make it difficult to remove?
Pinacol is a white, crystalline solid with a relatively low melting point (40-43 °C) and a high boiling point (171-172 °C). It is soluble in many common organic solvents and has a moderate polarity, which can make its separation from products with similar properties challenging.
Q3: Which methods are generally most effective for large-scale removal of pinacol?
For large-scale operations, methods that avoid chromatography are often preferred due to cost and time. Azeotropic distillation and crystallization/trituration are often employed. Chemical conversion to an easily filterable salt is also a highly effective and scalable strategy.
Q4: Can pinacol be removed by aqueous extraction?
Pinacol has some solubility in water, but it is often not sufficient for complete removal, especially if the desired product also has some water solubility. Multiple extractions may be required, but this can lead to product loss.
Comparison of Pinacol Removal Methods
| Method | Principle | Advantages | Disadvantages | Typical Efficiency/Yield |
| Recrystallization/Trituration | Differential solubility of the product and pinacol in a chosen solvent system. | Simple, can be highly effective for crystalline products. | Highly substrate-dependent, can lead to significant product loss in the mother liquor. | Variable; "good to excellent" yields reported for suitable substrates.[1] |
| Column Chromatography | Differential adsorption of the product and pinacol on a stationary phase. | Widely applicable, can provide high purity. | Can be time-consuming and expensive for large scales; pinacol can streak on silica.[1] | Generally good, but can be compromised by co-elution. |
| Azeotropic Distillation | Formation of a lower-boiling azeotrope of pinacol with a solvent (e.g., water/methanol) to facilitate its removal by distillation. | Effective for thermally stable compounds, scalable. | Requires the product to be non-volatile and stable at the distillation temperature. | Can reduce pinacol to <1 mol%. |
| Conversion to Trifluoroborate Salts | Chemical conversion of the boronic ester to a crystalline potassium trifluoroborate salt, which is insoluble in organic solvents. | High efficiency, results in a stable, easily handled solid. | Requires an additional chemical step and subsequent regeneration of the boronic acid if needed. | High purity (>95%) and nearly quantitative yields reported.[5] |
| Transesterification with Diethanolamine | Reaction with diethanolamine to form a precipitating adduct, which is then removed by filtration. | Rapid reaction, simple filtration for purification, tolerates various functional groups.[3][4] | Requires a two-step process (adduct formation and subsequent hydrolysis).[3][4] | Isolated yields of the DEA adduct up to 97%; subsequent hydrolysis to the boronic acid is also high yielding.[3] |
Experimental Protocols
Protocol 1: Removal of Pinacol by Trituration with Hexanes
-
Concentration: Concentrate the crude reaction mixture containing the product and pinacol under reduced pressure to obtain a solid or a thick oil.
-
Trituration: Add a minimal amount of cold (~0 °C) hexanes to the residue. The volume should be just enough to create a slurry.
-
Agitation: Stir the slurry vigorously for 10-15 minutes. This allows the pinacol to dissolve in the hexanes while the desired product, if it is a solid, remains undissolved.
-
Isolation: Isolate the solid product by vacuum filtration, washing with a small amount of cold hexanes. Alternatively, if the product is an oil, carefully decant the hexane layer.
-
Repeat: If significant pinacol remains (as determined by ¹H NMR or TLC), repeat the trituration process.
Protocol 2: Conversion to Potassium Trifluoroborate Salt
-
Dissolution: Dissolve the crude product containing the pinacol boronic ester in a mixture of THF and water (4:1).
-
Addition of KHF₂: Add potassium hydrogen difluoride (KHF₂, 4-6 equivalents) to the solution.
-
Stirring: Stir the mixture at room temperature until the conversion to the trifluoroborate salt is complete (monitor by TLC or LC-MS).
-
Solvent Removal: Remove the solvent under reduced pressure.
-
Extraction: Add acetone to the residue to dissolve the trifluoroborate salt, leaving behind excess inorganic salts. Filter the mixture.
-
Pinacol Removal: The pinacol byproduct can be removed from the acetone solution by concentration and subsequent trituration with a non-polar solvent or by azeotropic removal with methanol/water.[6]
-
Isolation: Concentrate the acetone solution to obtain the purified potassium trifluoroborate salt.
Protocol 3: Transesterification with Diethanolamine
-
Dissolution: Dissolve the crude pinacol boronic ester in a suitable solvent such as diethyl ether.[4]
-
Addition of Diethanolamine: Add diethanolamine (1.1 equivalents) to the solution.
-
Precipitation: A white precipitate of the diethanolamine-boronate adduct should form within minutes.[4]
-
Stirring: Continue stirring for approximately 30 minutes to ensure complete reaction.[4]
-
Isolation of Adduct: Collect the precipitate by vacuum filtration and wash with cold diethyl ether.[4]
-
Hydrolysis (Optional): To regenerate the boronic acid, suspend the diethanolamine adduct in a biphasic mixture of diethyl ether and 0.1 M HCl. Stir for about 20 minutes. Separate the organic layer, extract the aqueous layer with diethyl ether, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the boronic acid.[4]
References
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
Technical Support Center: 4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of 4,4,5,5-tetramethyl-2-phenyl-1,3,2-dioxaborolane solutions, also known as phenylboronic acid pinacol ester.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in solution?
A1: The primary degradation pathway is hydrolysis, where the pinacol ester is cleaved to form phenylboronic acid and pinacol. This reaction is significantly influenced by the presence of water and the pH of the solution.[1][2][3]
Q2: How does pH affect the stability of the solution?
A2: The rate of hydrolysis is strongly dependent on pH. The reaction is considerably accelerated at physiological pH (around 7.4).[1][2] It is more stable in acidic conditions, but acid-catalyzed hydrolysis can still occur.[1][2]
Q3: What are the recommended storage conditions for solutions of this compound?
A3: To ensure stability, solutions should be stored in a dry, cool, and well-ventilated place. For optimal long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize contact with moisture and air.
Q4: Can I use a solution that has been stored for a long time in a Suzuki-Miyaura coupling reaction?
A4: It is advisable to assess the quality of an aged solution before use. Degradation to phenylboronic acid can affect the stoichiometry of your reaction and potentially lead to lower yields or the formation of byproducts. Consider running a quick quality check via TLC, HPLC, or NMR.
Q5: What are common impurities found in this compound?
A5: The most common impurity resulting from degradation is phenylboronic acid. Another potential impurity is the corresponding boroxine, which is a cyclic anhydride formed from the dehydration of phenylboronic acid.
Troubleshooting Guides
Low Yield in Suzuki-Miyaura Coupling Reactions
Issue: My Suzuki-Miyaura coupling reaction using a solution of this compound is resulting in a low yield of the desired product.
Possible Causes and Solutions:
-
Degradation of the Boronic Ester:
-
Cause: The pinacol ester may have hydrolyzed to phenylboronic acid, especially if the solution was stored improperly or for an extended period. This alters the reagent stoichiometry.
-
Solution:
-
Verify Reagent Quality: Before setting up the reaction, check the integrity of the boronic ester solution using analytical techniques like HPLC or ¹H NMR to quantify the extent of hydrolysis.
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Use Freshly Prepared Solutions: Whenever possible, use freshly prepared solutions of the boronic ester.
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Adjust Stoichiometry: If a minor amount of hydrolysis has occurred, you may be able to compensate by adding a slight excess of the boronic ester solution. However, for significant degradation, it is best to use a fresh batch.
-
-
-
Protodeboronation:
-
Cause: This is a common side reaction where the boronic acid group is replaced by a hydrogen atom, leading to the formation of benzene as a byproduct and reducing the amount of boronic ester available for the cross-coupling.[4]
-
Solution:
-
-
Homocoupling of the Boronic Ester:
-
Cause: The presence of oxygen can lead to the oxidative homocoupling of the boronic ester, forming biphenyl as a byproduct.[5]
-
Solution:
-
Degas Solvents: Thoroughly degas all solvents before use by methods such as sparging with an inert gas or freeze-pump-thaw cycles.
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Maintain Inert Atmosphere: Ensure the reaction is carried out under a strict inert atmosphere (argon or nitrogen) from start to finish.[6]
-
-
Data Presentation
Table 1: Qualitative Stability of this compound in Different Conditions
| Parameter | Condition | Relative Stability | Notes |
| pH | Acidic (pH < 7) | High | More stable, but acid-catalyzed hydrolysis is possible. |
| Neutral (pH ≈ 7) | Moderate | Hydrolysis occurs, and the rate increases at physiological pH.[1][2] | |
| Basic (pH > 7) | Low | Base-catalyzed hydrolysis is rapid. | |
| Solvent | Anhydrous Aprotic (e.g., THF, Dioxane, Toluene) | High | Stable in the absence of water. |
| Protic (e.g., Methanol, Ethanol) | Moderate to Low | Can participate in transesterification or hydrolysis if water is present. | |
| Aqueous Solutions | Low | Prone to rapid hydrolysis.[1][2][3] | |
| Temperature | Refrigerated (2-8 °C) | High | Recommended for long-term storage of solid and solutions. |
| Room Temperature | Moderate | Stable for shorter periods if protected from moisture. | |
| Elevated Temperatures | Low | Increased temperature accelerates the rate of hydrolysis. |
Experimental Protocols
Protocol 1: Stability Assessment by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol outlines a general method to monitor the hydrolysis of this compound to phenylboronic acid.
1. Materials and Reagents:
-
This compound
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Phenylboronic acid (as a reference standard)
-
HPLC grade acetonitrile
-
HPLC grade water
-
Formic acid (or other suitable mobile phase modifier)
-
Buffer solution of desired pH (e.g., phosphate buffer for pH 7.4)
-
Class A volumetric flasks and pipettes
2. Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
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Gradient: A suitable gradient to separate the pinacol ester from the more polar boronic acid. For example:
-
0-5 min: 95% A, 5% B
-
5-20 min: Linear gradient to 5% A, 95% B
-
20-25 min: 5% A, 95% B
-
25-26 min: Linear gradient back to 95% A, 5% B
-
26-30 min: 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
3. Sample Preparation:
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Prepare a stock solution of this compound in the desired solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
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To initiate the stability study, dilute an aliquot of the stock solution into the test medium (e.g., buffered aqueous solution at a specific pH) to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).
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At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the sample, and if necessary, quench any further degradation by diluting with the mobile phase and inject immediately onto the HPLC system.
4. Data Analysis:
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Identify the peaks for this compound and phenylboronic acid based on the retention times of the reference standards.
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Calculate the percentage of the remaining pinacol ester at each time point by comparing the peak area to the initial peak area at time zero.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH | Semantic Scholar [semanticscholar.org]
- 3. Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH [iris.unipv.it]
- 4. benchchem.com [benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Phenylboronic Acid Pinacol Ester Workup
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) regarding the hydrolysis of phenylboronic acid pinacol esters during experimental workup procedures.
Frequently Asked Questions (FAQs)
Q1: What is phenylboronic acid pinacol ester hydrolysis and why is it a concern during workup?
A1: Phenylboronic acid pinacol ester hydrolysis is the chemical reaction in which the pinacol ester is cleaved in the presence of water to yield the corresponding phenylboronic acid and pinacol. This is a significant concern during aqueous workups (e.g., extractions and washes) because the resulting boronic acid has different physical properties, such as polarity and solubility, which can lead to product loss, difficulties in purification, and inaccurate characterization.[1][2]
Q2: What factors influence the rate of hydrolysis of my phenylboronic acid pinacol ester?
A2: The stability of phenylboronic acid pinacol esters is primarily influenced by three main factors:
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pH: Hydrolysis is catalyzed by both acidic and basic conditions. The rate is significantly accelerated at physiological pH (around 7.4) and under strongly acidic or basic conditions.[1][3] Esters are generally most stable at a slightly acidic pH (around 3-4).
-
Temperature: Higher temperatures increase the rate of hydrolysis. Therefore, it is recommended to perform aqueous workups at lower temperatures (e.g., using an ice bath).
-
Substituents on the Phenyl Ring: The electronic properties of the substituents on the aromatic ring affect the susceptibility of the boronic ester to hydrolysis. Electron-withdrawing groups can make the boron atom more electrophilic and thus more prone to nucleophilic attack by water, increasing the rate of hydrolysis. Conversely, electron-donating groups can decrease the rate of hydrolysis.[1]
Q3: How can I visually identify if my phenylboronic acid pinacol ester has hydrolyzed during workup?
A3: On a Thin Layer Chromatography (TLC) plate, the hydrolyzed product, phenylboronic acid, is significantly more polar than the corresponding pinacol ester. Therefore, you will observe a new, lower Rf spot in addition to your product spot. The boronic acid spot may also appear as a streak rather than a well-defined spot.
Q4: My crude NMR spectrum shows broad peaks after an aqueous workup. Could this be due to hydrolysis?
A4: Yes, the presence of both the boronic ester and the corresponding boronic acid can lead to complex and broad peaks in an NMR spectrum. Boronic acids themselves can exist in equilibrium with their trimeric anhydride form (a boroxine), which can further complicate the spectrum.[4] If you suspect hydrolysis, you can try acquiring a ¹¹B NMR spectrum, which can help distinguish between the sp²-hybridized boronic acid/ester and the sp³-hybridized boronate species.[5]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Significant amount of boronic acid observed in crude NMR after aqueous workup. | Prolonged contact with neutral or basic aqueous solutions during extraction. | Minimize the duration of aqueous washes. Use brine (saturated NaCl solution) for washes, as it can reduce the solubility of organic compounds in the aqueous phase and shorten contact time. Perform extractions at low temperatures (0-5 °C) to slow down the hydrolysis rate. |
| Product streaks on the silica gel column, leading to poor separation. | On-column hydrolysis catalyzed by the acidic nature of standard silica gel. | Use boric acid-impregnated silica gel for column chromatography. The boric acid helps to suppress the hydrolysis of the pinacol ester on the stationary phase. Alternatively, a short plug of silica gel can be used for rapid purification to minimize contact time. |
| Low recovery of the desired pinacol ester after workup and purification. | Hydrolysis of the ester to the more polar boronic acid, which is then partially or fully lost into the aqueous layer during extraction. | Before extraction, ensure the aqueous layer is not basic. If a basic wash was necessary, follow up with a wash using a weakly acidic buffer (e.g., pH 4-5) or brine to neutralize any residual base. Consider using a less polar washing solvent if your product has some water solubility. |
| Inconsistent results in subsequent reactions (e.g., Suzuki coupling). | The presence of varying amounts of the hydrolyzed boronic acid in the starting material from the previous step. | If you suspect hydrolysis has occurred, it is best to purify the pinacol ester carefully before proceeding to the next step. If purification is difficult, consider converting the boronic acid back to the pinacol ester or using the mixture with a precise understanding of its composition. |
Quantitative Data on Hydrolysis
The rate of hydrolysis is highly dependent on the specific compound and the conditions. The following table summarizes the stability of various para-substituted phenylboronic acid pinacol esters in water and at physiological pH.
| Substituent (para-) | Medium | Time for 50% Hydrolysis (t₁/₂) |
| -H | Water | > 24 hours |
| -H | pH 7.4 buffer | ~ 120 minutes |
| -OH | Water | ~ 180 minutes |
| -OH | pH 7.4 buffer | ~ 10 minutes |
| -NH₂ | Water | ~ 60 minutes |
| -NH₂ | pH 7.4 buffer | < 5 minutes |
| -NHAc | Water | ~ 240 minutes |
| -NHAc | pH 7.4 buffer | ~ 30 minutes |
Data extracted from Achilli et al., Central European Journal of Chemistry, 2013.[1][3]
Experimental Protocols
Protocol 1: Recommended Aqueous Workup to Minimize Hydrolysis
This protocol is designed for a typical reaction in an organic solvent (e.g., THF, Dioxane, Toluene) that requires an aqueous workup.
-
Cool the Reaction Mixture: Before adding any aqueous solution, cool the reaction mixture to 0-5 °C in an ice bath.
-
Quench the Reaction: Slowly add ice-cold deionized water or a pre-cooled saturated aqueous NH₄Cl solution to quench the reaction. Avoid using strongly acidic or basic solutions for quenching if possible.
-
Extraction: Transfer the mixture to a separatory funnel. Add the organic extraction solvent (e.g., ethyl acetate, dichloromethane) and perform the extraction quickly.
-
Washing:
-
Wash the organic layer once with ice-cold deionized water.
-
Follow with one wash using ice-cold brine. This helps to remove most of the water from the organic layer and further minimizes contact time with an aqueous phase.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the organic solvent under reduced pressure at a low temperature (<40 °C).
Protocol 2: Preparation of Boric Acid-Impregnated Silica Gel
This stationary phase is recommended for the column chromatography of boronic acid pinacol esters to prevent on-column hydrolysis.
-
** slurry the Silica:** In a large beaker, combine 100 g of silica gel with a solution of 10 g of boric acid dissolved in 200 mL of a 1:1 mixture of ethanol and water.
-
Stir: Stir the slurry for 1-2 hours at room temperature.
-
Filter and Wash: Filter the silica gel using a Büchner funnel. Wash the silica gel cake with 2-3 portions of ethanol to remove any remaining free boric acid.
-
Dry: Dry the boric acid-impregnated silica gel in an oven at 100-120 °C overnight until it is a fine, free-flowing powder.
-
Column Packing: Pack the column using the dried boric acid-impregnated silica gel as you would with regular silica gel.
Visualizations
Caption: Hydrolysis pathway of phenylboronic acid pinacol ester.
Caption: Recommended workflow for workup and purification.
Caption: Troubleshooting decision tree for hydrolysis issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH [iris.unipv.it]
- 3. Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH | Semantic Scholar [semanticscholar.org]
- 4. reddit.com [reddit.com]
- 5. par.nsf.gov [par.nsf.gov]
Technical Support Center: Optimizing Couplings with 2-Phenyl-1,3,2-dioxaborolane
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving reaction times and overall success rates for coupling reactions involving 2-phenyl-1,3,2-dioxaborolane.
Troubleshooting Guide
This guide addresses common issues encountered during coupling reactions with 2-phenyl-1,3,2-dioxaborolane, offering potential causes and actionable solutions.
Issue 1: Slow or Incomplete Reaction
| Potential Cause | Recommended Solution |
| Inactive Catalyst | Ensure the palladium source is fresh and has been stored under an inert atmosphere. Consider using a more active pre-catalyst, such as a Buchwald-type pre-catalyst, for more efficient generation of the active Pd(0) species.[1] Incrementally increase the catalyst loading (e.g., from 1 mol% to 3-5 mol%). |
| Inappropriate Ligand | For challenging couplings, especially with electron-rich aryl halides, consider using bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos.[2][3] Ensure the correct palladium-to-ligand ratio is used; for monodentate phosphine ligands, a 1:2 or 1:4 Pd:ligand ratio is common. |
| Ineffective Base | The choice of base is critical and often depends on the solvent and substrates. For sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ may be preferable.[2] Ensure the base is finely powdered and dry to maximize its reactivity.[3] |
| Suboptimal Temperature | If the reaction is sluggish at room temperature, gradually increase the temperature (e.g., to 60-110°C).[2][4][5] Be aware that higher temperatures can sometimes lead to increased side product formation. |
| Solvent Effects | Ensure solvents are anhydrous and thoroughly degassed to remove oxygen, which can deactivate the catalyst.[2] Common solvents for Suzuki couplings include toluene, dioxane, THF, and DMF, often with water as a co-solvent.[2] |
Issue 2: Formation of Side Products
| Side Product | Potential Cause | Recommended Solution |
| Homocoupling (Biphenyl Formation) | Presence of oxygen in the reaction mixture. | Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (e.g., under Argon or Nitrogen).[2] |
| Use of a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) state. | Start with a Pd(0) catalyst like Pd(PPh₃)₄ or ensure your reaction conditions are suitable for the in-situ reduction of a Pd(II) source. | |
| Protodeboronation (Formation of Benzene) | Presence of excess water or acidic impurities. | Use anhydrous solvents and ensure the base is sufficiently strong to prevent protonolysis of the boronic ester. Using a boronic ester like 2-phenyl-1,3,2-dioxaborolane is generally more robust against protodeboronation than the corresponding boronic acid.[2][6] |
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki-Miyaura coupling with 2-phenyl-1,3,2-dioxaborolane slow?
A1: Several factors can contribute to slow reaction times. The primary reasons often involve the catalytic system. The palladium catalyst may be inactive or the chosen ligand may not be optimal for the specific substrates. For instance, electron-rich aryl halides can be challenging and often require bulky, electron-rich phosphine ligands to facilitate the oxidative addition step.[3] The base also plays a crucial role in activating the boronic ester for transmetalation; an inappropriate base can significantly slow down the reaction.[7] Finally, ensure the reaction temperature is adequate, as some couplings require heating to proceed at a reasonable rate.[5]
Q2: How can I minimize the formation of homocoupled biphenyl in my reaction?
A2: Homocoupling is often promoted by the presence of oxygen, which can interfere with the catalytic cycle. Therefore, it is critical to thoroughly degas your solvents and reaction mixture and to maintain a strict inert atmosphere throughout the experiment.[2] Using a Pd(0) source directly or ensuring the efficient in-situ reduction of a Pd(II) precatalyst can also help minimize this side reaction. In some instances, the slow addition of the boronic ester to the reaction mixture can also disfavor homocoupling.[8]
Q3: Is 2-phenyl-1,3,2-dioxaborolane more stable than phenylboronic acid?
A3: Yes, boronic esters like 2-phenyl-1,3,2-dioxaborolane are generally more stable than their corresponding boronic acids.[2][9] They are less prone to protodeboronation, a common side reaction where the boronic acid group is replaced by a hydrogen atom.[6] This increased stability can lead to higher yields and cleaner reactions, especially in cases where the free boronic acid is unstable under the reaction conditions.
Q4: What are the best practices for setting up a Suzuki-Miyaura coupling reaction with 2-phenyl-1,3,2-dioxaborolane?
A4: For optimal results, follow these key steps:
-
Use Fresh Reagents: Ensure your 2-phenyl-1,3,2-dioxaborolane, aryl halide, palladium catalyst, and ligand are of high purity and have been stored correctly.
-
Thoroughly Degas: Remove all dissolved oxygen from your solvents and the reaction vessel by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles.[10]
-
Maintain an Inert Atmosphere: Assemble your reaction under an inert atmosphere using standard Schlenk line or glovebox techniques.
-
Order of Addition: While the order of addition can vary, a common procedure is to add the aryl halide, 2-phenyl-1,3,2-dioxaborolane, base, and ligand to the reaction flask, followed by the degassed solvent and finally the palladium catalyst.
-
Effective Stirring: Ensure vigorous stirring to maintain a homogeneous mixture, especially if the base is not fully soluble.
Q5: Which palladium catalyst and ligand should I choose?
A5: The optimal choice depends on the reactivity of your substrates. For many standard couplings, catalysts like Pd(PPh₃)₄ or a combination of a palladium source (e.g., Pd(OAc)₂ or Pd₂(dba)₃) with a phosphine ligand (e.g., PPh₃) can be effective.[2] For more challenging substrates, such as electron-rich or sterically hindered aryl chlorides, more advanced catalytic systems are often necessary. These typically involve bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) developed by Buchwald and others.
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling Reaction
This is a generalized procedure and should be optimized for specific substrates.
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), 2-phenyl-1,3,2-dioxaborolane (1.2-1.5 equiv), and the base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[10]
-
Addition of Catalyst and Ligand: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., SPhos, 2-10 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., toluene, dioxane, or THF/water mixture) via syringe.[10]
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 80-110°C) and stir vigorously for the specified time (e.g., 4-24 hours).[10]
-
Work-up: Upon completion (monitored by TLC or GC/LC-MS), cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[10]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[2][10]
Visualizations
Caption: Troubleshooting workflow for couplings with 2-phenyl-1,3,2-dioxaborolane.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. pure.hw.ac.uk [pure.hw.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
Phenylboronic Acid Pinacol Ester vs. Phenylboronic Acid: A Comprehensive Comparison for Researchers
In the realm of synthetic organic chemistry, particularly in the construction of complex molecules for pharmaceuticals and materials science, organoboron compounds are indispensable reagents. Among these, phenylboronic acids and their corresponding pinacol esters are mainstays, primarily for their utility in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. While both are workhorses for creating carbon-carbon bonds, they exhibit significant differences in their physical and chemical properties that can critically impact experimental outcomes. This guide provides an objective comparison to aid researchers in selecting the optimal reagent for their specific synthetic needs.
Key Distinctions at a Glance
Phenylboronic acid pinacol esters offer significant advantages in terms of stability and handling, while phenylboronic acids are often more reactive. The choice between them represents a classic trade-off between stability and reactivity.
| Property | Phenylboronic Acid | Phenylboronic Acid Pinacol Ester | Advantages of Pinacol Ester |
| Stability | Prone to dehydration to form cyclic boroxine anhydrides. Susceptible to oxidation and protodeboronation, especially under aqueous basic conditions.[1][2] | Generally stable, crystalline solids that are more resistant to air and moisture.[1][3] Can be purified by column chromatography and stored for extended periods.[1][4] | Enhanced stability, ease of handling, and longer shelf-life are critical for multi-step syntheses and high-throughput screening.[1] |
| Solubility | High solubility in polar solvents like ether and ketones, moderate in chloroform, and very low in hydrocarbons.[5][6] | Generally exhibits better solubility in a wider range of organic solvents, including apolar ones.[3][5] | Improved solubility facilitates reactions in a broader array of solvent systems.[7] |
| Reactivity | Generally more reactive and can lead to faster reaction times in cross-coupling reactions.[1][8] | Generally less reactive than the parent boronic acid.[1][9] It is often believed that the ester hydrolyzes in situ to the more reactive boronic acid under typical Suzuki-Miyaura conditions.[1] | The pinacol ester can act as a protecting group, allowing for sequential reactions.[4] Its stability can be advantageous for reactions involving sensitive substrates.[10] |
| Purification | High polarity can make chromatographic purification challenging.[2] Often purified by recrystallization or derivatization.[10] | Can often be purified by standard column chromatography on silica gel, although prolonged contact can lead to hydrolysis.[2][4] | Easier and more straightforward purification leads to higher purity starting materials, which is crucial for reproducible results.[1] |
| Handling | Can be more challenging to handle due to its propensity to form boroxines and its hygroscopic nature.[2] | Easier to handle as they are typically free-flowing crystalline solids.[1] | The improved handling characteristics are beneficial for automated or high-throughput workflows.[1] |
The Stability-Reactivity Trade-off: A Deeper Dive
The fundamental difference between phenylboronic acid and its pinacol ester lies in the protection of the diol functionality of the boronic acid. This seemingly minor structural change has profound implications for the compound's stability and, consequently, its reactivity.
Phenylboronic acids are known to exist in equilibrium with their cyclic anhydrides, known as boroxines, especially in the solid state or in non-polar solvents. This dehydration process can affect the stoichiometry of reactions and lead to inconsistent results. Furthermore, the C-B bond in boronic acids is susceptible to cleavage (protodeboronation), particularly with unstable systems like 2-pyridyl boronic acids.[2]
Phenylboronic acid pinacol esters, by masking the reactive B(OH)₂ group, are significantly more stable.[1][3] They are less prone to dehydration and degradation, making them ideal for storing and for use in complex, multi-step synthetic sequences where reagent stability is paramount.[1][4] However, this enhanced stability often comes at the cost of reduced reactivity.[1][9] In many Suzuki-Miyaura reactions, it is presumed that the pinacol ester must first hydrolyze to the corresponding boronic acid before the catalytic cycle can proceed efficiently.[1]
Figure 1. Comparative stability of Phenylboronic Acid and its Pinacol Ester.
Experimental Protocols: Suzuki-Miyaura Coupling
To illustrate the practical implications of these differences, a generalized experimental protocol for a Suzuki-Miyaura coupling reaction is provided below. The key difference lies in the pre-activation step that is sometimes required for the less reactive pinacol ester.
General Procedure for Suzuki-Miyaura Coupling:
-
Reaction Setup: To an oven-dried flask, add the aryl halide (1.0 mmol), the boronic acid or boronic acid pinacol ester (1.1-1.5 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2.0-3.0 mmol).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.
-
Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80-110 °C for 2-24 hours.
-
Workup and Purification: After cooling to room temperature, dilute the reaction mixture with an organic solvent and wash with water and brine. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Note on Pinacol Esters: While many pinacol esters can be used directly, in some cases, a pre-hydrolysis step or the use of specific conditions that favor in situ hydrolysis may be beneficial to achieve optimal reaction rates and yields.
Figure 2. Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Conclusion: Making the Right Choice
The decision to use phenylboronic acid versus its pinacol ester is not a matter of one being universally superior to the other, but rather a strategic choice based on the specific demands of the synthesis.
Choose phenylboronic acid when:
-
Maximizing the reaction rate is the primary objective.[1]
-
The reagent can be used shortly after preparation or has been stored under strictly inert conditions.[1]
-
Potential side reactions due to instability can be minimized through careful control of reaction conditions.[1]
Choose phenylboronic acid pinacol ester when:
-
Stability, ease of handling, and long-term storage are critical.[1]
-
High purity of the starting material is essential for the success of subsequent steps.[1]
-
The reaction is part of an automated or high-throughput workflow where reagent stability is paramount.[1]
-
The synthesis involves unstable boronic acids (e.g., certain heteroaryl boronic acids) that are better handled as their pinacol esters.[10]
By understanding the inherent advantages and disadvantages of each reagent, researchers can optimize their synthetic strategies, improve reproducibility, and ultimately accelerate their research and development efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. scientificupdate.com [scientificupdate.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scbt.com [scbt.com]
- 8. researchgate.net [researchgate.net]
- 9. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
reactivity comparison of different boronic esters in Suzuki coupling
A Comparative Guide to the Reactivity of Boronic Esters in Suzuki-Miyaura Coupling
For researchers and drug development professionals, the selection of the appropriate boronic acid derivative is a critical parameter in optimizing Suzuki-Miyaura cross-coupling reactions. This guide provides an objective comparison of the reactivity of various commonly employed boronic esters, supported by experimental data, to aid in this selection process. The primary trade-off to consider is the balance between the stability of the boronic acid surrogate and its reactivity in the catalytic cycle.
Executive Summary: The Stability-Reactivity Trade-Off
Boronic acids are generally the most reactive species in Suzuki-Miyaura coupling, but they often suffer from instability, leading to decomposition through pathways like protodeboronation and oxidation.[1] Boronic esters, on the other hand, offer enhanced stability, making them easier to handle, purify, and store.[1] This stability, however, can attenuate their reactivity. The choice of the diol used to form the ester dramatically influences both its stability and its performance in the coupling reaction.
Quantitative Comparison of Boronic Ester Reactivity
Kinetic studies have been instrumental in quantifying the relative reactivity of different boronic esters. The rate of the transmetalation step, which is often rate-limiting, is a key indicator of the overall reaction efficiency. The following table summarizes the relative rates of transmetalation for various 4-fluorophenyl boronic acid derivatives.
| Boron Reagent | First-Order Rate Constant (k, s⁻¹) | Relative Rate (k_rel) |
| Arylboronic Acid | 5.78 ± 0.13 × 10⁻⁴ | 1.00 |
| Catechol Boronate | 2.67 ± 0.08 × 10⁻³ | 4.62 |
| Ethylene Glycol Boronate | 1.33 ± 0.07 × 10⁻² | 23.0 |
| Neopentyl Glycol Boronate | Sigmoidal kinetics | ~0.25 (qualitative) |
| Pinacol Boronate | Sigmoidal kinetics | ~0.11 (qualitative) |
| Diisopropyl Boronate | 8.24 ± 0.16 × 10⁻⁴ | 1.42 |
| Boroxine | 5.39 ± 0.07 × 10⁻³ | 9.33 |
| α-Hydroxyisobutyrate Boronate | 2.26 ± 0.31 × 10⁻⁴ | 0.39 |
Data sourced from kinetic studies on the transmetalation of 4-fluorophenyl boronic acid derivatives with a dimeric palladium(II) hydroxide complex.[1][2] For neopentyl glycol and pinacol boronates, sigmoidal kinetic profiles were observed, precluding the determination of a precise first-order rate constant; relative rates are estimated from reaction times.[2][3]
Mechanistic Considerations and Boronic Ester Classes
The reactivity of a boronic ester is influenced by a combination of steric and electronic factors that affect its ability to undergo transmetalation with the palladium center.[2]
Common Boronic Esters: Pinacol and Neopentyl Glycol
Pinacol boronic esters are widely used due to their high stability and ease of preparation.[4] However, their steric bulk can hinder the formation of the necessary intermediate for transmetalation, leading to slower reaction rates compared to boronic acids.[2] Neopentyl glycol esters have also gained popularity for their good reactivity under anhydrous conditions.[4]
Highly Reactive Boronic Esters: Catechol and Ethylene Glycol
Electron-withdrawing groups on the diol backbone, as seen in catechol boronates, can enhance the Lewis acidity of the boron center, facilitating transmetalation and leading to a significant rate increase compared to the corresponding boronic acid.[2] Ethylene glycol boronates exhibit remarkably high reactivity, being approximately 23 times faster than the parent boronic acid in the studied system.[2]
"Protected" Boronic Esters for Sequential Coupling: MIDA and DAN Boronates
For applications requiring iterative cross-coupling, "protected" boronic esters that are stable under standard Suzuki-Miyaura conditions are invaluable.
-
MIDA (N-methyliminodiacetic acid) boronates are exceptionally stable under anhydrous coupling conditions but can be readily deprotected to the corresponding boronic acid using a mild aqueous base.[4][5] This allows for a controlled, sequential coupling strategy.[5]
-
DAN (1,8-diaminonaphthalene) protected boronic acids are also very unreactive and stable to basic Suzuki coupling conditions.[6] They can be deprotected under mild acidic conditions.[6] Recent studies have shown that they can also participate directly in the coupling reaction in the presence of a strong base like KOt-Bu, which forms a reactive borate salt.[7][8]
Trifluoroborate Salts
Potassium organotrifluoroborates are another class of stable and easily handled boronic acid surrogates.[9] They are crystalline solids that are generally stable to air and moisture.[9] These salts require activation, typically with a base, to participate in the Suzuki-Miyaura coupling.[10]
Visualizing the Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki Coupling [organic-chemistry.org]
A Comparative Guide to Purity Assessment of 4,4,5,5-tetramethyl-2-phenyl-1,3,2-dioxaborolane
For Researchers, Scientists, and Drug Development Professionals
The purity of 4,4,5,5-tetramethyl-2-phenyl-1,3,2-dioxaborolane, a key phenylboronic acid pinacol ester intermediate in Suzuki-Miyaura cross-coupling reactions, is critical for the successful synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals. Impurities, particularly the corresponding phenylboronic acid formed through hydrolysis, can significantly impact reaction yields, impurity profiles of subsequent steps, and the overall quality of the final product. This guide provides a comparative overview of the most common analytical methods for assessing the purity of this vital reagent, complete with experimental data and detailed protocols.
Executive Summary of Analytical Methods
The selection of an appropriate analytical method for the purity assessment of this compound is a trade-off between sensitivity, specificity, and the potential for analyte degradation during analysis. The primary challenge is the susceptibility of the pinacol ester to hydrolysis.
| Analytical Method | Principle | Advantages | Disadvantages | Typical Purity Range (%) |
| Reversed-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. | High resolution and sensitivity, readily available. | Prone to on-column hydrolysis of the ester, leading to inaccurate results.[1][2][3] | 95.0 - 99.9 |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Separation of polar compounds using a polar stationary phase and a high organic content mobile phase. | Effectively prevents on-column hydrolysis, providing accurate quantification of both the ester and its boronic acid impurity.[1] | May require specialized columns and expertise in method development. | 95.0 - 99.9 |
| Quantitative NMR (qNMR) | Quantification based on the integral of a specific proton signal relative to a certified internal standard. | Non-destructive, provides structural information, and does not suffer from hydrolysis issues. | Lower sensitivity (LOQ ~0.5%) compared to chromatographic methods.[2] | 90.0 - 99.5 |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. | High sensitivity and specificity. | Unsuitable for direct analysis due to the non-volatile nature of the boronic acid impurity; requires derivatization.[3] | >98.0 (for the ester) |
| Non-Aqueous Capillary Electrophoresis (NACE) | Separation in a non-aqueous buffer based on electrophoretic mobility. | Avoids hydrolysis, offers high separation efficiency, and requires minimal sample and solvent.[4] | May have lower concentration sensitivity compared to HPLC; requires specialized equipment. | 95.0 - 99.9 |
In-Depth Method Comparison and Experimental Protocols
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a widely used technique for purity analysis. However, for boronic esters, the aqueous mobile phases can lead to on-column hydrolysis, artificially inflating the amount of the boronic acid impurity.[1][2][3] Careful method development is crucial to mitigate this issue.
Key Considerations for RP-HPLC:
-
Stationary Phase: Low-silanol activity columns, such as the Waters XTerra MS C18, are optimal to minimize silanol-catalyzed hydrolysis.[5][6]
-
Mobile Phase: Using a mobile phase without a pH modifier or at a highly basic pH (e.g., 12.4) with an ion-pairing reagent can help stabilize the ester.[3][5]
-
Sample Diluent: Aprotic solvents like acetonitrile (ACN) or tetrahydrofuran (THF) should be used for sample preparation to prevent hydrolysis before injection.[2]
Illustrative Experimental Protocol (Optimized for Minimal Hydrolysis):
| Parameter | Condition |
| Column | Waters XTerra MS C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 60% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Acetonitrile |
Expected Results: Under these optimized conditions, the this compound should be well-resolved from its primary impurity, phenylboronic acid.
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an excellent alternative to RP-HPLC that overcomes the hydrolysis problem. By using a high percentage of organic solvent in the mobile phase, the water layer on the polar stationary phase is controlled, preventing the degradation of the boronic ester.[1]
Illustrative Experimental Protocol:
| Parameter | Condition |
| Column | ZIC-cHILIC, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 6.8 |
| Mobile Phase B | Acetonitrile |
| Gradient | 95% B to 70% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 220 nm |
| Injection Volume | 5 µL |
| Sample Diluent | 90:10 Acetonitrile:Water |
Expected Results: The HILIC method provides good retention and separation of both the polar phenylboronic acid and the less polar pinacol ester, allowing for accurate quantification of both.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical technique that provides a direct measurement of purity without the need for a reference standard of the analyte itself. It relies on a certified internal standard.
Illustrative Experimental Protocol:
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and 10 mg of a certified internal standard (e.g., maleic anhydride) into a vial. Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d6).
-
NMR Acquisition: Acquire a quantitative ¹H NMR spectrum with a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to ensure full relaxation.
-
Data Processing: Carefully phase and baseline correct the spectrum.
-
Calculation: Integrate a well-resolved signal of the analyte and a signal of the internal standard. The purity is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Expected Results: qNMR provides an accurate purity value, though with a higher limit of quantification (around 0.5%) compared to chromatographic methods.[2]
Gas Chromatography-Mass Spectrometry (GC-MS)
Direct GC-MS analysis is not suitable for assessing the purity of this compound due to the non-volatile nature of the phenylboronic acid impurity.[3] However, a derivatization step can be employed to convert the boronic acid back to a volatile boronate ester.
Illustrative Experimental Protocol (with Derivatization):
-
Derivatization: To a sample containing the boronic acid impurity, add an excess of a diol, such as pinacol, and a dehydrating agent in a suitable solvent. Heat the mixture to drive the esterification reaction to completion.
-
GC-MS Analysis:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm
-
Inlet Temperature: 250°C
-
Oven Program: 100°C (hold 1 min), ramp to 280°C at 15°C/min, hold 5 min
-
Carrier Gas: Helium, constant flow 1.0 mL/min
-
MS Detection: Electron Ionization (EI), scan range 40-400 m/z
-
Expected Results: This method allows for the sensitive detection and quantification of the boronic acid impurity after conversion to its pinacol ester.
Non-Aqueous Capillary Electrophoresis (NACE)
NACE is a powerful technique that avoids the issue of hydrolysis by using a non-aqueous background electrolyte.[4]
Illustrative Experimental Protocol:
| Parameter | Condition |
| Capillary | Fused-silica, 50 µm i.d., 50 cm total length |
| Background Electrolyte | 25 mM Ammonium acetate in methanol |
| Voltage | 20 kV |
| Temperature | 25°C |
| Injection | Hydrodynamic (50 mbar for 5 s) |
| Detection | UV at 214 nm |
Expected Results: NACE provides high-resolution separation of the boronic ester from its corresponding acid with short analysis times. The lack of an aqueous environment ensures the integrity of the sample during analysis.[4]
Workflow and Decision Making
The choice of analytical method will depend on the specific requirements of the analysis, such as the need for high sensitivity, structural confirmation, or the avoidance of hydrolysis. The following diagram illustrates a typical workflow for the purity assessment of this compound.
Caption: Purity Assessment Workflow for Phenylboronic Acid Pinacol Ester.
Conclusion
The accurate determination of the purity of this compound is paramount for its successful application in organic synthesis. While RP-HPLC is a common technique, its susceptibility to hydrolysis necessitates careful method optimization. HILIC and NACE have emerged as superior chromatographic techniques that circumvent the issue of hydrolysis, providing more accurate and reliable results. qNMR offers a valuable orthogonal method for absolute purity determination and structural confirmation. The choice of the most suitable method will be dictated by the specific analytical needs, available instrumentation, and the desired level of accuracy and sensitivity.
References
- 1. researchgate.net [researchgate.net]
- 2. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SI...: Ingenta Connect [ingentaconnect.com]
- 3. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
A Comparative Spectroscopic Guide to 2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane and its Alternatives
For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is paramount to the success of synthetic endeavors. Phenylboronic acid derivatives are a cornerstone of modern organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds through cross-coupling reactions. This guide provides a detailed spectroscopic comparison of 2-phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a widely used pinacol boronate ester, with two common alternatives: phenylboronic acid and potassium phenyltrifluoroborate. The following sections present key spectroscopic data, detailed experimental protocols, and visual workflows to aid in the identification and characterization of these important reagents.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for 2-phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, phenylboronic acid, and potassium phenyltrifluoroborate. This data is essential for verifying the identity and purity of these compounds in a laboratory setting.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) / ppm |
| 2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | CDCl₃ | 7.85-7.82 (m, 2H, Ar-H), 7.42-7.34 (m, 3H, Ar-H), 1.35 (s, 12H, -CH₃) |
| Phenylboronic acid | DMSO-d₆ | 7.99 (s, 2H, -OH), 7.79 (d, J = 6.9 Hz, 2H, Ar-H), 7.39 (t, J = 7.3 Hz, 1H, Ar-H), 7.33 (t, J = 7.3 Hz, 2H, Ar-H)[1] |
| Potassium phenyltrifluoroborate | DMSO-d₆ | 7.45-7.38 (m, 2H, Ar-H), 7.15-7.05 (m, 3H, Ar-H)[2] |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) / ppm |
| 2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | CDCl₃ | 134.8 (Ar-C), 131.5 (Ar-C), 127.8 (Ar-C), 83.8 (C-O), 24.9 (-CH₃) |
| Phenylboronic acid | DMSO-d₆ | 133.8, 130.8, 128.0, 126.5 |
| Potassium phenyltrifluoroborate | DMSO-d₆ | 148.0 (q, J = 49.5 Hz, C-B), 127.1, 126.1, 124.9[2] |
Table 3: ¹¹B NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) / ppm |
| 2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | CDCl₃ | ~30 |
| Phenylboronic acid | Methanol-d₄/D₂O | 33.66[3] |
| Potassium phenyltrifluoroborate | DMSO-d₆ | 3.5 (q, J = 49.5 Hz)[2] |
Table 4: Infrared (IR) Spectroscopic Data
| Compound | Major Peaks (cm⁻¹) |
| 2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | ~2980 (C-H stretch, alkyl), ~1600 (C=C stretch, aromatic), ~1370 (B-O stretch), ~1140 (C-O stretch) |
| Phenylboronic acid | ~3320 (O-H stretch, broad), ~1600 (C=C stretch, aromatic), ~1350 (B-O stretch), ~700 (Ar C-H bend) |
| Potassium phenyltrifluoroborate | ~1430 (B-F stretch), ~1020 (B-F stretch), ~740 (Ar C-H bend), ~700 (Ar C-H bend) |
Table 5: Mass Spectrometry (MS) Data
| Compound | Ionization Mode | Key m/z Values and Fragments |
| 2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Electron Ionization (EI) | 204 (M⁺), 189 ([M-CH₃]⁺), 127, 105, 77 ([C₆H₅]⁺) |
| Phenylboronic acid | Electrospray Ionization (ESI) | 122 (M⁺), 105 ([M-OH]⁺), 77 ([C₆H₅]⁺)[4] |
| Potassium phenyltrifluoroborate | Electrospray Ionization (ESI) | 147 ([M-K]⁻) |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining high-quality and reproducible spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. For ¹¹B NMR, quartz NMR tubes are recommended to avoid background signals from borosilicate glass.
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher.
-
Pulse Sequence: Standard single-pulse sequence.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-5 seconds.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: 100 MHz or higher.
-
Pulse Sequence: Proton-decoupled single-pulse sequence.
-
Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
-
Instrument Parameters (¹¹B NMR):
-
Spectrometer: 128 MHz or higher.
-
Pulse Sequence: Proton-decoupled single-pulse sequence.
-
Reference: BF₃·OEt₂ as an external standard at 0.0 ppm.
-
Number of Scans: 1024 or more.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation:
-
Solid Samples: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory by placing the solid sample directly on the ATR crystal.
-
Liquid/Solution Samples: Place a drop of the neat liquid or a concentrated solution between two salt plates (e.g., NaCl or KBr).
-
-
Data Acquisition:
-
Collect a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Perform a background subtraction to obtain the final absorbance or transmittance spectrum.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Ionization Method:
-
Electron Ionization (EI): Suitable for volatile and thermally stable compounds like the pinacol ester.
-
Electrospray Ionization (ESI): A softer ionization technique suitable for less volatile or more polar compounds like phenylboronic acid and its trifluoroborate salt.
-
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer.
-
Acquire the mass spectrum over a suitable m/z range.
-
Analyze the molecular ion peak and the fragmentation pattern to confirm the structure.
-
Visualization of Experimental Workflow
The following diagrams illustrate the general workflow for the spectroscopic characterization of the boronic acid derivatives.
Caption: General workflow for spectroscopic characterization.
Caption: Comparison of key properties for boronic acid derivatives.
References
A Head-to-Head Comparison: Pinacol Boronate Esters vs. MIDA Boronates for Stability in Modern Synthesis
For researchers, scientists, and drug development professionals, the choice of a protecting group for boronic acids is a critical decision that can significantly impact the efficiency and success of a synthetic campaign. This guide provides an in-depth, objective comparison of two of the most prevalent boronate esters: the workhorse pinacol (pin) esters and the increasingly adopted N-methyliminodiacetic acid (MIDA) boronates. By examining their stability under various conditions, compatibility with common synthetic transformations, and ease of handling, this document aims to equip researchers with the knowledge to make informed decisions for their specific applications.
The inherent instability of free boronic acids, particularly their propensity for dehydration to form boroxines and susceptibility to protodeboronation, necessitates the use of protecting groups.[1][2] While both pinacol and MIDA esters effectively shield the boronic acid moiety, their stability profiles and, consequently, their applications in multi-step synthesis differ dramatically. MIDA boronates, featuring a tetracoordinate, sp³-hybridized boron center, exhibit exceptional stability, while the trivalent, sp²-hybridized pinacol esters, though more stable than free boronic acids, present a more nuanced stability profile.[3]
Comparative Stability Data
The superior stability of MIDA boronates over pinacol esters has been demonstrated under a range of challenging conditions. This enhanced stability is primarily attributed to the dative bond from the nitrogen atom of the MIDA ligand to the boron center, which creates a kinetically inert tetracoordinate structure.[3][4][5]
| Condition/Reagent | Pinacol Boronate Ester | MIDA Boronate | Rationale for Difference |
| Benchtop (Air & Moisture) | Moderately stable; can degrade over time, especially with sensitive substrates.[2][6] | Exceptionally stable; can be stored indefinitely on the benchtop as free-flowing crystalline solids.[7][8] | The tetracoordinate structure of MIDA boronates protects the boron from atmospheric moisture and oxygen.[4][5] |
| Silica Gel Chromatography | Generally compatible, but prolonged exposure can lead to hydrolysis and significant product loss.[9][10][11] Special techniques like using boric acid-treated silica may be required.[10] | Universally compatible with standard silica gel chromatography without degradation.[8][12][13] | The robust nature of the MIDA ligand prevents interaction with the acidic silica surface that can lead to decomposition of pinacol esters. |
| Strong Oxidants (e.g., Jones Reagent) | Decomposes.[12] | Stable; a phenyl MIDA boronate was shown to survive Jones conditions, yielding the corresponding benzoic acid in 90% yield.[12] | The coordinatively saturated boron center in MIDA boronates is significantly less susceptible to oxidation compared to the electron-deficient boron in pinacol esters. |
| Aqueous Base (e.g., K₃PO₄ at 110°C) | Significant decomposition observed after 12 hours for a 3-pyridyl derivative.[14] | Completely stable under the same conditions.[14] | The dative N-B bond in MIDA boronates is remarkably stable to hydrolysis under many basic conditions, only cleaving readily with specific aqueous bases like NaOH.[15] |
| Multi-Step Synthesis | Widely used, but can be incompatible with certain reagents or require careful reaction planning to avoid deprotection.[16] | Ideal for complex, multi-step syntheses, including iterative cross-coupling, as the boronate can be carried through numerous transformations.[4][8][12] | The "orthogonal" stability of MIDA boronates allows for a wide range of chemical transformations to be performed on other parts of the molecule without affecting the boronic ester. |
Experimental Methodologies
The following are representative protocols for assessing the stability of boronate esters.
Oxidative Stability Test (Jones Oxidation)
Objective: To compare the stability of a pinacol boronate ester and a MIDA boronate under strongly oxidizing conditions.
Protocol:
-
To a solution of the boronate ester (e.g., phenyl pinacol boronate or phenyl MIDA boronate) in acetone, add Jones reagent (a solution of chromium trioxide in sulfuric acid) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with isopropanol.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analyze the crude product by ¹H NMR to determine the extent of decomposition of the starting material and the yield of the oxidized product (in the case of MIDA boronate, the corresponding carboxylic acid).
This protocol is adapted from a study where a phenyl MIDA boronate was shown to be stable under Jones conditions, while the corresponding pinacol ester decomposed.[12]
Chromatographic Stability Test
Objective: To evaluate the stability of boronate esters to purification by silica gel column chromatography.
Protocol:
-
Prepare two identical silica gel columns.
-
Load a solution of the pinacol boronate ester onto the first column and a solution of the MIDA boronate onto the second column.
-
Elute the columns with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Collect fractions and analyze them by TLC and ¹H NMR.
-
Combine the fractions containing the desired product, concentrate under reduced pressure, and determine the recovery yield.
-
Assess the purity of the recovered material to check for the presence of hydrolysis products (i.e., the free boronic acid).
Researchers often report significant loss of pinacol boronate esters during silica gel chromatography, whereas MIDA boronates are consistently reported to be fully recoverable.[9][11][13]
Logical Relationships and Workflows
The choice between a pinacol boronate ester and a MIDA boronate is often dictated by the complexity of the synthetic route and the stability of the required boronic acid.
The exceptional stability of MIDA boronates enables a powerful synthetic strategy known as iterative cross-coupling, where complex molecules are assembled in a stepwise fashion.
Conclusion
Both pinacol and MIDA boronate esters are invaluable tools in modern organic synthesis. Pinacol esters are cost-effective and suitable for a wide array of transformations, particularly when the corresponding boronic acid is relatively stable and the synthetic sequence is short.[16][17] However, for complex, multi-step syntheses, especially those involving unstable boronic acids or harsh reaction conditions, MIDA boronates offer a superior solution.[3][12] Their exceptional stability, compatibility with a broad range of reagents, and amenability to chromatographic purification make them the protecting group of choice for constructing intricate molecular architectures.[4][8][13] The ability to perform iterative cross-coupling with MIDA boronates has opened new avenues for the efficient and systematic synthesis of complex target molecules.[3][8] Researchers should carefully consider the stability requirements of their specific application when selecting a boronate ester protecting group.
References
- 1. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. MIDA boronate | Chem-Station Int. Ed. [en.chem-station.com]
- 6. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 8. MIDA Boronates [sigmaaldrich.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 12. Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preparation of MIDA Anhydride and Reaction with Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scientificupdate.com [scientificupdate.com]
- 15. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. nbinno.com [nbinno.com]
- 17. benchchem.com [benchchem.com]
Beyond Palladium: A Comparative Guide to Alternative Catalysts for Suzuki-Miyaura Coupling with Phenylboronic Acid Pinacol Ester
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency. While palladium catalysts have historically dominated this field, their high cost and potential for product contamination have driven the search for more sustainable and economical alternatives. This guide provides a comparative overview of nickel, copper, and iron-based catalytic systems for the coupling of aryl halides with phenylboronic acid pinacol ester (PhB(pin)), offering researchers, scientists, and drug development professionals a practical resource for exploring palladium-free methodologies.
Performance Comparison of Alternative Catalysts
The selection of an appropriate catalyst is critical for achieving optimal yields and reaction efficiency. The following table summarizes the performance of representative nickel, copper, and iron catalysts in Suzuki-Miyaura coupling reactions with aryl halides and phenylboronic acid derivatives, providing a basis for comparison.
| Catalyst System | Aryl Halide | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Reference |
| Nickel Catalysts | ||||||||
| NiCl₂(PPh₃)₂ | Aryl Bromide | K₃PO₄ | Toluene | 100 | 12 | >95 | 5 | [1] |
| NiBr₂ (ligand-free) | Aryl Bromide | K₃PO₄ | 1,4-Dioxane | 120 | 24 | ~90 | 10 | [2] |
| NiCl₂(dppp) | Aryl Sulfamate | K₃PO₄ | 1,4-Dioxane | 80 | 12 | 85-95 | 5 | [3] |
| Copper Catalysts | ||||||||
| CuI (ligand-free) | Iodobenzene | Cs₂CO₃ | DMF | 120 | 12 | 92 | 10 | [4] |
| Cu(II) Salen@KCC-1 | Iodobenzene | K₂CO₃ | DMF | 110 | 4 | 95 | 0.07 g | [5] |
| Iron Catalysts | ||||||||
| Fe(acac)₃ / IPr·HCl | Aryl Chloride | NaOtBu | Toluene | 100 | 24 | ~80 | 10 | [6] (representative) |
| FeBr₃ / IMes·HCl | Aryl Chloride | LiHMDS + tBuLi | THF | 25 | 16 | ~70 | 10 | [6] (representative) |
Note: The data presented is a compilation from various sources for illustrative purposes. Direct comparison under identical conditions is recommended for specific applications. Iron-catalyzed Suzuki couplings can be sensitive, and some reports suggest caution regarding reproducibility and the potential influence of trace palladium impurities.[7]
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these catalytic systems. Below are representative experimental protocols for nickel, copper, and iron-catalyzed Suzuki-Miyaura coupling reactions.
Protocol 1: Nickel-Catalyzed Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of an aryl bromide with phenylboronic acid using a NiCl₂(PPh₃)₂ catalyst.[8]
Materials:
-
Aryl bromide (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
NiCl₂(PPh₃)₂ (0.05 mmol, 5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
Toluene (5 mL, degassed)
-
Schlenk flask and line or glovebox
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide, phenylboronic acid, NiCl₂(PPh₃)₂, and potassium phosphate.
-
Add degassed toluene to the flask.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Copper-Catalyzed Ligand-Free Suzuki-Miyaura Coupling
This protocol outlines a ligand-free approach for the coupling of an aryl iodide with phenylboronic acid using copper(I) iodide.[4]
Materials:
-
Aryl iodide (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol)
-
Dimethylformamide (DMF) (5 mL)
-
Reaction vial with a screw cap
-
Magnetic stirrer and stir bar
-
Heating block
Procedure:
-
To a reaction vial, add the aryl iodide, phenylboronic acid, CuI, and Cs₂CO₃.
-
Add DMF to the vial.
-
Seal the vial with a screw cap and heat the mixture to 120 °C with stirring.
-
Monitor the reaction for completion by TLC or GC.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL).
-
Wash the organic layer with water (3 x 10 mL) to remove DMF and salts, followed by a brine wash (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Protocol 3: Iron-Catalyzed Suzuki-Miyaura Coupling
This protocol provides a general procedure for an iron-catalyzed coupling of an aryl chloride with an arylboronic ester, which can be adapted for PhB(pin). Caution is advised regarding the air and moisture sensitivity of the reagents and catalyst.[6]
Materials:
-
Aryl chloride (1.0 mmol)
-
Phenylboronic acid pinacol ester (PhB(pin)) (1.2 mmol)
-
Iron(III) acetylacetonate (Fe(acac)₃) (0.1 mmol, 10 mol%)
-
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl) (0.1 mmol, 10 mol%)
-
Sodium tert-butoxide (NaOtBu) (2.2 mmol)
-
Toluene (5 mL, anhydrous and degassed)
-
Glovebox or Schlenk line
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Inside a glovebox or under a strictly inert atmosphere, add Fe(acac)₃, IPr·HCl, and NaOtBu to a dry Schlenk flask.
-
Add the aryl chloride and PhB(pin) to the flask.
-
Add anhydrous, degassed toluene.
-
Seal the flask and heat the mixture to 100 °C with stirring.
-
Monitor the reaction progress by GC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench carefully with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing the Process
To better understand the fundamental steps of the Suzuki-Miyaura coupling and the typical laboratory procedure, the following diagrams have been generated.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for a Suzuki-Miyaura coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. Nickel-Bromide-Catalyzed Suzuki Coupling Reactions - ChemistryViews [chemistryviews.org]
- 3. researchgate.net [researchgate.net]
- 4. Copper-catalyzed Ligand-Free Suzuki–Miyaura Coupling Reaction of Aryl Halides with Arylboronic Acid [jmchemsci.com]
- 5. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 6. Verification Required - Princeton University Library [dataspace.princeton.edu]
- 7. electronicsandbooks.com [electronicsandbooks.com]
- 8. groups.chem.cmu.edu [groups.chem.cmu.edu]
A Comparative Guide to the Kinetic Studies of Transmetalation with Phenylboronic Acid Pinacol Ester
For researchers, scientists, and drug development professionals engaged in cross-coupling reactions, understanding the kinetics of the transmetalation step is paramount for reaction optimization and mechanistic elucidation. This guide provides an objective comparison of the transmetalation kinetics of phenylboronic acid pinacol ester with other boronic acid derivatives in the context of the Suzuki-Miyaura reaction. The information presented is supported by experimental data from peer-reviewed literature, offering a quantitative basis for comparison.
Quantitative Comparison of Transmetalation Rates
The rate of transmetalation, a critical step in the Suzuki-Miyaura catalytic cycle, is significantly influenced by the nature of the organoboron species. Kinetic studies have demonstrated that boronic esters can undergo transmetalation directly, without the need for prior hydrolysis to the corresponding boronic acid.[1][2][3] The choice of the diol or alcohol component of the boronic ester has a profound impact on the reaction rate.
A systematic study using 19F NMR spectroscopy to monitor the reaction of various 4-fluorophenylboronic acid derivatives with a dimeric palladium(II) hydroxo complex, [(i-Pr3P)(4-FC6H4)Pd(OH)]2, has provided valuable quantitative data. The results, summarized in the table below, highlight the relative reactivity of phenylboronic acid pinacol ester compared to other common boronic esters and the parent boronic acid.
| Organoboron Reagent | Rate Constant (k, s⁻¹) at -30 °C | Relative Rate (krel) | Observations |
| 4-Fluorophenylboronic Acid | (5.78 ± 0.13) × 10⁻⁴ | 1.00 | Baseline for comparison.[1][4] |
| 4-Fluorophenylboronic Acid Pinacol Ester | - | - | Sigmoidal kinetic profile, slow reaction.[1][4] |
| 4-Fluorophenylboronic Acid Neopentyl Glycol Ester | - | - | Sigmoidal kinetic profile, very slow reaction (~0.3 h for completion).[1] |
| 4-Fluorophenylboronic Acid Catechol Ester | 2.49 × 10⁻³ | 4.3 | Electron-deficient ester showing rate enhancement.[5] |
| 4-Fluorophenylboronic Acid Diisopropyl Ester | 8.24 × 10⁻⁴ | 1.42 | Slightly faster than the boronic acid.[1] |
| 4-Fluorophenylboronic Acid Glycol Ester | 1.33 × 10⁻² | 23.0 | Significant rate enhancement with an electron-rich, less hindered ester.[1] |
| 4-Fluorophenylboronic Acid Dimethyl Ester | 1.22 × 10⁻² | 21.1 | Rapid transmetalation, comparable to the glycol ester.[1][5] |
| 4-Fluorophenylboroxine | 5.39 × 10⁻³ | 9.33 | Faster than the boronic acid, though no discrete intermediate was observed.[1] |
| 4-Fluorophenylboronic Acid α-Hydroxyisobutyrate Ester | 2.26 × 10⁻⁴ | 0.39 | Slower than the boronic acid but faster than the pinacol ester.[1] |
Analysis of Kinetic Data:
The data reveals that phenylboronic acid pinacol ester is a relatively slow participant in the transmetalation step under these conditions, exhibiting a complex sigmoidal kinetic profile rather than clean first-order kinetics.[1] This is attributed to the steric bulk imposed by the two methyl groups on the pinacol backbone, which hinders the formation of the pre-transmetalation intermediate.[1] In contrast, less sterically hindered and more electron-rich acyclic boronic esters, such as the dimethyl and glycol esters, exhibit significantly faster transmetalation rates, over 20 times that of the parent boronic acid.[1][6] Electron-deficient esters, like the catechol ester, also show rate enhancement, suggesting that both steric and electronic factors play a crucial role in facilitating the transfer of the aryl group from boron to palladium.[1][2]
Mechanistic Pathways and Experimental Workflow
The transmetalation step in the Suzuki-Miyaura reaction is a subject of extensive mechanistic investigation. Two primary pathways are often considered: one involving the reaction of a palladium halide with a boronate species (formed by the reaction of the boronic acid/ester with a base), and another involving the reaction of a palladium hydroxo complex with the neutral boronic acid/ester.[7][8] The kinetic data presented above supports the latter pathway, where pre-transmetalation intermediates containing a Pd-O-B linkage are formed.[1][9]
The following diagrams illustrate the generalized mechanistic pathway for the transmetalation of a boronic ester with a palladium(II) hydroxo complex and the experimental workflow for the kinetic analysis.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Synthesis of Phenylboronic Acid Pinacol Ester
Phenylboronic acid pinacol ester can be prepared through several established methods. A common laboratory-scale synthesis involves the reaction of a phenyl Grignard reagent with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane or by the palladium-catalyzed cross-coupling of an aryl halide with bis(pinacolato)diboron. Standard procedures for these syntheses can be found in the chemical literature.
General Protocol for Kinetic Analysis of Transmetalation by 19F NMR Spectroscopy
This protocol is based on the methods described for the kinetic analysis of the reaction between [(i-Pr3P)(4-FC6H4)Pd(OH)]2 and various 4-fluorophenylboronic acid derivatives.[4]
Materials and Equipment:
-
Palladium(II) hydroxo complex (e.g., [(i-Pr3P)(4-FC6H4)Pd(OH)]2)
-
4-Fluorophenylboronic acid pinacol ester (or other boronic ester)
-
Anhydrous deuterated tetrahydrofuran (THF-d8)
-
NMR tubes suitable for low-temperature experiments
-
NMR spectrometer equipped with a variable temperature probe
-
Rapid injection apparatus for NMR (optional, for very fast reactions)
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Preparation of Stock Solutions: Inside an inert atmosphere glovebox, prepare a stock solution of the palladium(II) complex in anhydrous THF-d8 in an NMR tube. In a separate vial, prepare a stock solution of the 4-fluorophenylboronic acid pinacol ester (typically 1.0 equivalent per palladium atom) in the same solvent.
-
Low-Temperature Equilibration: Cool the NMR probe to a low temperature, for example, -78 °C. Place the NMR tube containing the palladium complex solution into the spectrometer and allow it to thermally equilibrate.
-
Reaction Initiation and Data Acquisition:
-
For slower reactions, the boronic ester solution can be carefully added to the cold NMR tube containing the palladium complex solution via syringe. The tube is then quickly returned to the NMR probe.
-
For faster reactions, a rapid injection apparatus is used to inject the boronic ester solution directly into the NMR tube inside the pre-cooled probe.
-
Immediately after mixing, begin acquiring a series of 19F NMR spectra at regular time intervals. The reaction is typically warmed to a specific temperature (e.g., -30 °C) for monitoring.
-
-
Data Analysis:
-
Process the acquired NMR spectra.
-
Integrate the signals corresponding to the fluorine atom on the aryl group of the starting palladium complex and the fluorine atom on the resulting cross-coupled product.
-
Plot the concentration of the starting material (or the formation of the product) as a function of time.
-
Fit the kinetic data to an appropriate rate law (e.g., first-order decay) to determine the observed rate constant (kobs). For reactions exhibiting sigmoidal behavior, a more complex kinetic model may be necessary.
-
Conclusion
The kinetic studies of transmetalation with phenylboronic acid pinacol ester reveal that while it is a stable and widely used reagent, its steric bulk can lead to slower reaction rates compared to less hindered boronic esters. For applications where rapid transmetalation is desired, acyclic boronic esters such as dimethyl or glycol esters may be more suitable alternatives. This guide provides a quantitative framework and detailed experimental protocols to aid researchers in the selection and optimization of organoboron reagents for palladium-catalyzed cross-coupling reactions.
References
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. US20130184484A1 - Process for preparing boronic acids and esters in the presence of magnesium metal - Google Patents [patents.google.com]
- 7. Distinguishing Between Pathways for Transmetallation in Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. pubs.acs.org [pubs.acs.org]
why use pinacol esters over other diol-derived boronic esters
In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical and materials science, the choice of reagents is a critical determinant of experimental success. Among the versatile tools available to chemists, boronic acid derivatives stand out for their utility in carbon-carbon and carbon-heteroatom bond formation, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. While free boronic acids are often the default choice, their inherent instability can present significant challenges. This has led to the widespread adoption of boronic esters, with pinacol esters emerging as the preeminent choice for many applications.[1][2]
This guide provides an objective comparison of pinacol esters with other diol-derived boronic esters and their parent boronic acids, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
The Stability vs. Reactivity Trade-Off
The central theme in comparing boronic acids and their ester derivatives is the trade-off between stability and reactivity.[3][4] Boronic acids are generally more reactive, often leading to faster reaction times in cross-coupling reactions.[3][5] This heightened reactivity is attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the catalytic cycle.[3] However, this comes at the cost of reduced stability. Boronic acids are susceptible to decomposition pathways such as oxidation and protodeboronation, which can negatively impact their shelf-life and reaction yields.[3][4]
Conversely, boronic esters, especially pinacol esters, offer significantly enhanced stability.[1] They are often crystalline solids that are easier to handle, purify via chromatography, and store for extended periods.[3][4] This stability makes them particularly advantageous for multi-step syntheses and high-throughput screening applications.[4]
Pinacol Esters: The Gold Standard
Pinacol esters have become the dominant boronic acid surrogate in organic synthesis due to a favorable balance of stability and reactivity.[6][7] The two methyl groups on each of the α-carbons of the pinacol backbone provide steric hindrance around the boron atom, which contributes to their enhanced stability compared to esters derived from simpler diols like ethylene glycol.[7][8]
Key Advantages of Pinacol Esters:
-
Enhanced Stability: Pinacol esters are significantly more stable towards hydrolysis, oxidation, and protodeboronation compared to free boronic acids and many other boronic esters.[6][9] This allows for easier handling, purification, and long-term storage.[1]
-
Chromatographic Purification: While challenging, the purification of pinacol esters by silica gel chromatography is often more feasible than for boronic acids, which tend to streak or decompose on the column.[6][10] Methodologies using boric acid-treated silica gel have been developed to improve purification outcomes.[10][11]
-
Broad Reaction Compatibility: Pinacol esters are compatible with a wide range of reaction conditions and functional groups, making them suitable for complex molecule synthesis.[12]
-
Commercial Availability: A vast array of pinacol esters are commercially available, facilitating their use in various research and development projects.[13]
Comparative Performance Data
The following tables summarize quantitative data comparing the stability and reactivity of pinacol esters with other boronic acid derivatives.
Table 1: Hydrolytic Stability of Boronic Esters
| Boronic Ester Derivative | Diol | Half-life (t½) in acetone-d6/D2O | Reference |
| Phenylboronic Ester | Pinacol | > 100 hours | [6] |
| Phenylboronic Ester | Ethylene Glycol | Significantly less stable than pinacol ester | [7] |
| Phenylboronic Ester | Catechol | Reasonably stable under non-dramatic hydrolytic conditions | [6] |
| Isobutylboronic Ester | Pinanediol | Highly hydrolytically stable | [6][8] |
| Isobutylboronic Ester | (1,1'-bicyclohexyl)-1,1'-diol | More stable than the corresponding pinanediol ester | [6][8] |
Table 2: Relative Reactivity in Suzuki-Miyaura Coupling
| Boron Reagent | Coupling Partner | Reaction Time | Yield (%) | Reference |
| Phenylboronic Acid | 4-Bromotoluene | 1 hour | 95 | [3] |
| Phenylboronic Acid Pinacol Ester | 4-Bromotoluene | 1 hour | 85 | [3] |
| 2-Pyridylboronic Acid | Aryl Bromide | - | Low (due to decomposition) | [14] |
| 2-Pyridylboronic Acid Pinacol Ester | Aryl Bromide | - | Good to Excellent | [14] |
Experimental Protocols
Detailed methodologies are crucial for reproducible experimental results. Below are representative protocols for the synthesis of a pinacol boronic ester and its subsequent use in a Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Synthesis of Isobutylboronic Acid Pinacol Ester
Materials:
-
Isobutylboronic acid
-
Pinacol
-
Magnesium sulfate (anhydrous)
-
Diethyl ether
-
Pentane
Procedure:
-
To an oven-dried flask under an argon atmosphere, add isobutylboronic acid (1.0 equiv), pinacol (1.0 equiv), and anhydrous magnesium sulfate (1.5 equiv).
-
Add anhydrous diethyl ether and stir the suspension at room temperature for 24 hours.
-
Filter the solids and concentrate the filtrate in vacuo.
-
Dissolve the crude material in pentane and wash with water (3x).
-
Dry the organic layer over magnesium sulfate, filter, and concentrate in vacuo to yield the crude pinacol ester.
-
Purify the crude product by distillation under reduced pressure to obtain the analytically pure isobutylboronic acid pinacol ester.[15]
Protocol 2: Suzuki-Miyaura Coupling of a Pinacol Ester
Materials:
-
Aryl halide (e.g., 4-bromotoluene) (1.0 equiv)
-
Arylboronic acid pinacol ester (e.g., phenylboronic acid pinacol ester) (1.2 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl2)
-
Base (e.g., K2CO3)
-
Solvent (e.g., 1,4-dioxane)
-
Water
Procedure:
-
In a reaction vessel, combine the aryl halide, arylboronic acid pinacol ester, palladium catalyst, and base.
-
Purge the vessel with an inert atmosphere (e.g., argon or nitrogen).
-
Add the solvent and water.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitor by TLC or GC-MS).
-
Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.[16]
Visualizing the Chemistry
Diagrams can aid in understanding the complex processes involved in the synthesis and application of pinacol esters.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for the synthesis and use of pinacol boronic esters.
Conclusion
For researchers engaged in organic synthesis, particularly in the development of pharmaceuticals and advanced materials, pinacol esters offer a robust and reliable alternative to free boronic acids.[12][17][18] Their enhanced stability simplifies handling, purification, and storage, leading to more reproducible and often higher-yielding reactions, especially in complex, multi-step syntheses.[1][4] While other diol-derived esters exist, the steric bulk and commercial availability of pinacol esters have solidified their position as the preferred choice in a vast number of applications. By understanding the comparative advantages and having access to reliable experimental protocols, scientists can effectively leverage the power of pinacol boronic esters to accelerate their research and development endeavors.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. nbinno.com [nbinno.com]
- 13. Yoneda Labs [yonedalabs.com]
- 14. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. researchgate.net [researchgate.net]
- 17. nbinno.com [nbinno.com]
- 18. nbinno.com [nbinno.com]
A Comparative Guide to GC-MS Analysis of Reactions Involving 2-Phenyl-1,3,2-dioxaborolane
For researchers, scientists, and drug development professionals engaged in synthetic chemistry, particularly in carbon-carbon bond formation reactions like the Suzuki-Miyaura coupling, monitoring the reaction progress and ensuring the purity of intermediates and final products is paramount. This guide provides a comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of reactions involving 2-phenyl-1,3,2-dioxaborolane, a common phenylboronic acid protecting group. We will explore the advantages and challenges of GC-MS and compare it with alternative analytical techniques, supported by experimental data and detailed protocols.
Introduction to Analytical Techniques for Boronic Esters
The analysis of boronic acids and their esters, such as 2-phenyl-1,3,2-dioxaborolane, presents unique challenges due to their polarity, thermal lability, and propensity for dehydration or hydrolysis. The choice of analytical technique is critical for obtaining accurate and reproducible results.
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for the analysis of volatile and thermally stable compounds.[1][2] For boronic acids and their esters, derivatization is often necessary to increase volatility and thermal stability.[3] GC-MS offers high separation efficiency and provides structural information through mass spectral data, making it a powerful tool for identification and quantification.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating a wide range of compounds, including non-volatile and thermally labile molecules.[1][4] Reversed-phase HPLC is a common method for the analysis of boronic acids. However, a significant challenge is the on-column hydrolysis of boronate esters, which can lead to inaccurate quantification and complex chromatograms.[5][6]
GC-MS Analysis of 2-Phenyl-1,3,2-dioxaborolane
GC-MS is a robust method for the analysis of 2-phenyl-1,3,2-dioxaborolane, particularly when monitoring its consumption or formation in reactions. The key to successful GC-MS analysis of this and similar compounds is often in the sample preparation and derivatization strategy.
A common application where 2-phenyl-1,3,2-dioxaborolane is formed in situ is the derivatization of diols, such as ethylene glycol, with phenylboronic acid for quantification.[7][8] This derivative is sufficiently volatile and stable for GC-MS analysis.
Experimental Protocol: GC-MS Analysis of 2-Phenyl-1,3,2-dioxaborolane
The following protocol is a generalized procedure based on established methods for the analysis of 2-phenyl-1,3,2-dioxaborolane and other boronate esters.[7][9]
1. Sample Preparation/Derivatization:
-
For monitoring reactions where 2-phenyl-1,3,2-dioxaborolane is a reactant: A direct dilution of an aliquot of the reaction mixture in an aprotic solvent (e.g., dichloromethane, ethyl acetate) is typically sufficient.
-
For quantification of compounds that form 2-phenyl-1,3,2-dioxaborolane (e.g., ethylene glycol): To a known volume of the sample, add a solution of phenylboronic acid in an appropriate solvent (e.g., acetone). The reaction is typically rapid. An internal standard can be added for improved quantitative accuracy.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Mass Spectrometer: Agilent 5977A mass selective detector or equivalent.
-
Column: A non-polar or medium-polarity column is suitable, such as a DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1-2 mL/min).
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split or splitless, depending on the concentration of the analyte.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
MS Ion Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan for qualitative analysis and identification of unknowns. For quantitative analysis, Selected Ion Monitoring (SIM) mode is recommended for higher sensitivity and selectivity.[7][8]
Quantitative Data Summary
The following table summarizes typical performance data for the GC-MS analysis of 2-phenyl-1,3,2-dioxaborolane.
| Parameter | GC-MS | HPLC-UV/MS |
| Principle | Separation of volatile compounds in the gas phase. | Separation of compounds in the liquid phase. |
| Sample Volatility | Requires volatile or derivatized analytes. | Suitable for non-volatile and thermally labile compounds.[2] |
| Derivatization | Often required for boronic acids to increase volatility.[3] | Not typically required. |
| Detection Limit | Generally low (µg/kg to mg/kg range).[7][8] | Can be in the µg/mL to pg/mL range depending on the detector and analyte.[10] |
| Selectivity | High, especially in SIM mode.[7] | Can be challenging due to co-elution and matrix effects. |
| Key Challenge | Potential for thermal degradation if conditions are not optimized. | On-column hydrolysis of boronate esters.[5][6] |
| Typical Run Time | 10-20 minutes.[7] | 5-30 minutes. |
Comparison with HPLC
While HPLC is a powerful technique, for boronate esters like 2-phenyl-1,3,2-dioxaborolane, it presents significant challenges. The primary issue is the susceptibility of the boronate ester to hydrolysis back to phenylboronic acid and the corresponding diol, especially in the presence of water in reversed-phase mobile phases.[5][6] This can lead to peak tailing, broad peaks, and inaccurate quantification.
In contrast, GC-MS, when performed with appropriate sample preparation and instrumental conditions, can provide a more robust and reliable method for the analysis of these compounds. The derivatization step, if necessary, is typically straightforward and quantitative.
Mandatory Visualizations
Caption: Workflow for GC-MS analysis of reactions involving 2-phenyl-1,3,2-dioxaborolane.
Caption: Simplified signaling pathway of the Suzuki-Miyaura reaction involving 2-phenyl-1,3,2-dioxaborolane.
Conclusion
GC-MS is a highly effective and reliable technique for the analysis of reactions involving 2-phenyl-1,3,2-dioxaborolane. Its high resolution, sensitivity, and specificity, particularly in SIM mode, make it an excellent choice for both qualitative and quantitative analysis. While HPLC can also be used, the inherent instability of boronate esters in aqueous mobile phases makes GC-MS a more robust option for routine analysis in a research and drug development setting. The choice of method will ultimately depend on the specific analytical needs, available instrumentation, and the nature of the sample matrix. However, for detailed reaction monitoring and impurity profiling of reactions involving 2-phenyl-1,3,2-dioxaborolane, GC-MS offers significant advantages.
References
- 1. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 2. Digital Commons @ Shawnee State University - Celebration of Scholarship: GCMS VS HPLC [digitalcommons.shawnee.edu]
- 3. benchchem.com [benchchem.com]
- 4. smithers.com [smithers.com]
- 5. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Determination of trace ethylene glycol in industrial solvents and lubricants using phenyl boronic acid derivatization and multidimensional gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
The Industrial Chemist's Dilemma: A Cost-Benefit Analysis of Boronic Acids vs. Boronic Esters in Large-Scale Synthesis
For researchers, scientists, and drug development professionals steering a compound from benchtop to bulk production, the choice of reagents is paramount, directly impacting timelines, costs, and overall efficiency. In the realm of carbon-carbon bond formation, particularly the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a critical decision lies in the selection of the organoboron nucleophile: the venerable boronic acid or its more stable counterpart, the boronic ester.
This guide provides an objective comparison of boronic acids and their corresponding esters for large-scale synthesis, supported by experimental data, to inform a rational selection process that balances reactivity, stability, and cost.
Executive Summary: The Reactivity-Stability Trade-Off
The core difference between boronic acids and boronic esters is a fundamental trade-off between reactivity and stability.[1] Boronic acids are generally more reactive, often leading to faster reaction times in cross-coupling reactions.[1][2] This heightened reactivity is attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the catalytic cycle. However, this comes at the cost of reduced stability. Boronic acids are susceptible to decomposition pathways such as oxidation and protodeboronation, which can negatively impact their shelf-life and reaction yields.[1][3]
Conversely, boronic esters, such as the commonly used pinacol esters, offer significantly greater stability.[1] They are often crystalline solids that are easier to handle, purify, and store for extended periods, making them well-suited for multi-step syntheses.[1] This enhanced stability, however, generally translates to a lower reaction rate compared to the parent boronic acid.[1]
Data Presentation: A Quantitative Comparison
To illustrate the practical implications of this trade-off, the following tables summarize key quantitative and qualitative data for the performance of boronic acids and their pinacol boronate esters in the context of large-scale synthesis.
Table 1: Cost Comparison of Representative Boronic Acid and Boronic Ester
| Compound | Form | Supplier Example | Price per Kg (USD) |
| Phenylboronic Acid | Acid | IndiaMART | ~$67 |
| Phenylboronic acid pinacol ester | Ester | IndiaMART | ~$3.60 (for 1H-INDAZOLE-5-BORONIC ACID PINACOL ESTER, as a proxy) |
| 2-Nitrophenylboronic Acid | Acid | IndiaMART | ~$1080 |
Note: Prices are approximate and can vary significantly based on supplier, purity, and quantity. The price for Phenylboronic acid pinacol ester is a proxy based on a similarly complex molecule due to the lack of direct bulk pricing for this specific compound from the same supplier.
Table 2: Stability and Handling Characteristics
| Feature | Boronic Acids | Boronic Esters (e.g., Pinacol Esters) |
| Shelf Stability | Generally lower; susceptible to oxidation and dehydration to form boroxines. | High; often stable for years with proper storage.[1] |
| Thermal Stability | Can be thermally labile, leading to decomposition. | Generally more thermally robust. |
| Moisture Sensitivity | Can be sensitive to moisture, affecting reactivity and stability. | Less sensitive to atmospheric moisture. |
| Handling | Often fine powders, can be challenging to handle on a large scale. | Often free-flowing crystalline solids, easier to handle.[1] |
| Purification | Can be challenging due to polarity and potential for decomposition on silica gel. | More amenable to standard purification techniques like chromatography.[1] |
Table 3: Comparative Reaction Parameters in Suzuki-Miyaura Coupling
| Parameter | Boronic Acids | Boronic Esters (e.g., Pinacol Esters) |
| Reaction Rate | Generally faster.[1][2][4] | Generally slower, may require higher temperatures or longer reaction times.[1][5] |
| Reaction Yield | Can be high, but may be compromised by decomposition of the starting material. | Often more reproducible and can provide higher isolated yields due to higher purity of the starting material.[6] |
| Side Reactions | More prone to protodeboronation and homocoupling.[3] | Less prone to decomposition-related side reactions. |
| Catalyst Loading | May require lower catalyst loading due to higher reactivity. | May require higher catalyst loading or more active catalysts. |
| Process Robustness | Can be less robust due to instability. | Generally leads to more robust and reproducible processes.[5] |
Experimental Protocols: A Representative Large-Scale Suzuki-Miyaura Coupling
While specific conditions are highly substrate-dependent, the following provides a general protocol for a kilogram-scale Suzuki-Miyaura reaction, highlighting considerations for both boronic acids and esters.
Objective: To synthesize a biaryl product via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction on a 1 kg scale.
Materials:
-
Aryl Halide (1.0 eq)
-
Boronic Acid or Boronic Ester (1.1 - 1.5 eq)
-
Palladium Catalyst (e.g., Pd(OAc)₂, Pd/C, or a pre-catalyst, 0.01 - 1 mol%)
-
Ligand (e.g., SPhos, XPhos, or other phosphine ligands, if required)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2-3 eq)
-
Solvent (e.g., Toluene, THF, 2-MeTHF, Dioxane, often with water)
Procedure:
-
Vessel Preparation: Ensure a suitable glass-lined or stainless-steel reactor is clean, dry, and inerted with nitrogen.
-
Reagent Charging:
-
Charge the reactor with the aryl halide, boronic acid/ester, base, and ligand (if used).
-
For boronic acids, careful handling under an inert atmosphere is more critical to prevent degradation. Boronic esters are generally more forgiving.
-
-
Solvent Addition: Add the degassed solvent(s) to the reactor. For many Suzuki-Miyaura reactions, a mixture of an organic solvent and water is used. The aqueous phase is crucial for activating the boronic acid.
-
Catalyst Introduction: Add the palladium catalyst. For large-scale reactions, using a pre-formed, air-stable catalyst can improve reproducibility.
-
Reaction:
-
Heat the reaction mixture to the desired temperature (typically 60-100 °C).
-
Monitor the reaction progress by a suitable analytical method (e.g., HPLC, GC).
-
Reactions with boronic acids are often faster. However, prolonged reaction times may lead to decomposition. Reactions with boronic esters may require longer heating periods.[5]
-
-
Work-up and Product Isolation:
-
Cool the reaction mixture to room temperature.
-
Separate the aqueous and organic layers.
-
Wash the organic layer with brine.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by crystallization, distillation, or chromatography. Purification of products from reactions using boronic esters can sometimes be simpler due to fewer byproducts from reagent decomposition.
-
Mandatory Visualization
Caption: Decision-making flowchart for selecting between a boronic acid and a boronic ester.
References
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of 4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane
For laboratory personnel engaged in cutting-edge research and drug development, the responsible management of chemical waste is a cornerstone of a safe and compliant operational environment. This document provides a detailed, step-by-step protocol for the proper disposal of 4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane, ensuring the safety of personnel and the protection of the environment. Adherence to these procedures is crucial for minimizing risks and complying with regulatory standards.
Immediate Safety and Handling
Before initiating any disposal procedure, it is imperative to handle this compound and its waste within a certified chemical fume hood. All personnel must be equipped with the appropriate Personal Protective Equipment (PPE) to prevent exposure.
Table 1: Personal Protective Equipment (PPE) and Waste Container Specifications
| Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Nitrile or neoprene gloves. Double gloving is recommended. |
| Body Protection | A fully fastened lab coat that provides complete arm coverage. |
| Footwear | Closed-toe shoes. |
| Waste Containers | Use separate, clearly labeled, and sealable containers for solid and liquid waste. Containers should be made of a compatible material (e.g., high-density polyethylene). |
Step-by-Step Disposal Procedure
The following protocol outlines the systematic process for the safe disposal of this compound.
1. Waste Segregation and Collection:
-
Designated Waste Containers: Employ separate, clearly labeled, and sealable containers for solid and liquid waste containing the compound.
-
Labeling: All waste containers must be unequivocally labeled as "Hazardous Waste" and include the full chemical name: "this compound". The label should also indicate that it is a boronic acid derivative.[1]
2. Solid Waste Disposal:
-
Contaminated solid materials such as gloves, bench paper, and pipette tips should be collected in the designated solid hazardous waste container.
3. Liquid Waste Disposal:
-
Unused or waste solutions of this compound should be collected in the designated liquid hazardous waste container.
-
Do not mix with incompatible waste streams.
4. Decontamination of Glassware and Surfaces:
-
Primary Cleaning: Rinse contaminated glassware and surfaces with a suitable organic solvent (e.g., acetone or ethanol) to remove the bulk of the residue. Collect this solvent rinse as liquid hazardous waste.
-
Secondary Decontamination: For comprehensive decontamination, a basic wash can be employed to convert residual boronic acid ester into a more water-soluble boronate salt.[1] This can be followed by a water rinse. All rinsates from this decontamination process must be collected as liquid hazardous waste.[1]
-
Final Rinse: After decontamination, a final rinse with water should be performed. This final rinse water must also be collected as hazardous waste.[1]
-
Drying: Allow the cleaned glassware to air dry completely in a well-ventilated area before reuse or disposal in the designated laboratory glass recycling.
5. Disposal of Empty Containers:
-
Empty containers that once held this compound may still contain hazardous residues and potentially explosive vapors.[2]
-
These containers should be decontaminated using the procedure outlined in step 4.
-
After decontamination, observe all label safeguards until the containers are cleaned and destroyed.[2]
6. Final Disposal Method:
-
The collected hazardous waste must be disposed of through a licensed hazardous waste management company.
-
Acceptable disposal methods include incineration in a licensed facility, potentially after being mixed with a suitable combustible material, or burial in a landfill specifically licensed to accept chemical and pharmaceutical waste.[2]
-
Always consult with your institution's Environmental Health and Safety (EHS) department to ensure compliance with local, state, and federal regulations.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal procedure for this compound.
References
Personal protective equipment for handling 4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane (phenylboronic acid pinacol ester). Adherence to these procedures is paramount for ensuring personal safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive suite of personal protective equipment is mandatory to prevent skin and eye contact, and inhalation. All operations involving this compound should be conducted in a certified chemical fume hood.
Recommended Personal Protective Equipment:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a full-face shield. |
| Hand Protection | Chemical-resistant gloves are required. Nitrile or neoprene gloves are recommended. Given that direct breakthrough time data for this specific compound is unavailable, selection should be based on the solvents being used. Always inspect gloves for any signs of degradation or perforation before and during use. Consider double gloving for added protection.[1] |
| Body Protection | A flame-resistant lab coat that is fully fastened. |
| Respiratory Protection | For operations that may generate dust or aerosols, a NIOSH-approved air-purifying respirator with an organic vapor (OV) cartridge is recommended.[2][3][4] The cartridge should have a black color code as per NIOSH standards.[5] If particulates are also a concern, a combination OV/P100 cartridge (black and magenta) should be used.[6] |
Glove Selection and Breakthrough Time Data
Since this compound is often used in solution, the choice of glove material should be guided by its resistance to the solvent. Below is a summary of breakthrough times for common laboratory solvents with nitrile and neoprene gloves. Note that glove thickness significantly impacts breakthrough time; thicker gloves generally offer longer protection.[7] These times are for guidance only and actual breakthrough times may vary based on manufacturer, glove thickness, and temperature.
| Solvent | Nitrile Glove Breakthrough Time (minutes) | Neoprene Glove Breakthrough Time (minutes) |
| Tetrahydrofuran (THF) | < 15 | < 15 |
| Diethyl Ether | < 10 | > 480 |
| Toluene | 15 - 30 | 30 - 60 |
| Dichloromethane (DCM) | < 15 | < 15 |
| Acetone | < 15 | 30 - 60 |
| Hexane | > 480 | > 480 |
| Methanol | > 480 | > 480 |
Data compiled from various sources. Breakthrough times can vary significantly between glove manufacturers and thicknesses.
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial for minimizing exposure and ensuring experimental success.
-
Preparation :
-
Ensure a certified chemical fume hood is operational.
-
Gather all necessary PPE and ensure it is in good condition.
-
Have designated and clearly labeled waste containers for solid and liquid hazardous waste.
-
Prepare a quench solution (e.g., 1 M sodium hydroxide) for deactivating residues and spills.
-
-
Handling and Use :
-
Conduct all weighing and transfers of the solid compound within the fume hood.
-
Avoid generating dust.
-
If preparing a solution, add the solid to the solvent slowly to avoid splashing.
-
Keep containers tightly closed when not in use.
-
-
Post-Operation :
-
Decontaminate all non-disposable equipment (e.g., glassware, spatulas) that came into contact with the chemical.
-
Wipe down the work surface in the fume hood with an appropriate solvent and then a decontamination solution.
-
Dispose of all contaminated waste in the designated hazardous waste containers.
-
Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Solid Waste : Collect unused or contaminated solid materials (e.g., weighing paper, contaminated gloves, and paper towels) in a designated, sealable container labeled as "Hazardous Waste" with the full chemical name.
-
Liquid Waste : Collect solutions containing the compound in a separate, clearly labeled, and sealable container for liquid hazardous waste.
-
Sharps : Any contaminated needles or other sharps must be disposed of in a designated sharps container.
Decontamination and Disposal of Empty Containers:
Empty containers must be decontaminated before disposal.
-
Triple Rinse : In a chemical fume hood, rinse the empty container three times with a suitable organic solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as liquid hazardous waste.
-
Hydrolysis Rinse : Rinse the container with a 1 M aqueous solution of a base such as sodium hydroxide to hydrolyze any remaining boronic ester to the more water-soluble boronate salt. This rinsate should also be collected as liquid hazardous waste.
-
Final Rinse : A final rinse with water should be performed, with the rinsate collected as hazardous waste.
-
Container Disposal : After air drying completely in a well-ventilated area, deface the original label. The decontaminated container can then be disposed of according to your institution's guidelines for glass or plastic recycling.
Deactivation of Bulk Waste and Spills:
For small quantities of residual waste or spills, hydrolysis can be used for deactivation. Phenylboronic acid pinacol esters are susceptible to hydrolysis, a process that is accelerated at physiological pH.[7][8][9]
-
Procedure :
-
For spills, absorb the material with an inert absorbent (e.g., vermiculite or sand).
-
In a suitable container within a fume hood, cautiously add the waste or contaminated absorbent to a 1 M sodium hydroxide solution with stirring.
-
Allow the mixture to stir for several hours to ensure complete hydrolysis.
-
Neutralize the basic solution with a weak acid (e.g., citric acid or acetic acid) to a pH of approximately 7.
-
The resulting aqueous waste should be collected and disposed of as hazardous waste according to institutional protocols.
-
Visual Workflow Diagrams
Caption: Step-by-step workflow for the safe handling of the compound.
Caption: Logical flow for waste segregation and equipment decontamination.
References
- 1. 3m.com [3m.com]
- 2. firesupplydepot.com [firesupplydepot.com]
- 3. theridgepro.com [theridgepro.com]
- 4. fibreglast.com [fibreglast.com]
- 5. ansell.com [ansell.com]
- 6. pekesafety.com [pekesafety.com]
- 7. Nitrile Glove Chemical Resistance Guide | S&G Gloves [sgnitrilegloves.com]
- 8. Glove Selection Chart - Chemical Breakthrough Times | All Safety Products [allsafetyproducts.com]
- 9. researchgate.net [researchgate.net]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
